Tetrabutyl titanate
Description
Properties
Molecular Formula |
C16H40O4Ti |
|---|---|
Molecular Weight |
344.35 g/mol |
IUPAC Name |
butan-1-ol;titanium |
InChI |
InChI=1S/4C4H10O.Ti/c4*1-2-3-4-5;/h4*5H,2-4H2,1H3; |
InChI Key |
FPCJKVGGYOAWIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCO.CCCCO.CCCCO.CCCCO.[Ti] |
boiling_point |
593 °F at 760 mm Hg (USCG, 1999) 312 °C |
Color/Form |
COLORLESS TO LIGHT-YELLOW LIQUID Pale yellow, viscous liquid |
density |
0.998 at 77 °F (USCG, 1999) 0.998 @ 25 °C (liquid) |
flash_point |
170 °F (USCG, 1999) 170 °F (CLOSED CUP) |
melting_point |
-67 °F (USCG, 1999) -55 °C |
physical_description |
Tetrabutyl titanate appears as a water-white to pale-yellow liquid with an alcohol-like odor. About the same density as water. Flash point 170°F. Contact may irritate or cause burns. Liquid; WetSolid Colorless to pale yellow liquid with a mild odor of alcohol; [HSDB] Clear liquid with an odor of alcohol; [MSDSonline] Yellowish to amber liquid with an odor of alcohol; [Intec Polymers MSDS] |
Related CAS |
9022-96-2 (homopolymer) 5593-70-4 (Parent) |
solubility |
Sol in most organic solvents except ketones Sol in aliphatic aromatic, chlorinated, and oxygenated solvents |
vapor_density |
11.7 (Air= 1) |
Origin of Product |
United States |
Foundational & Exploratory
chemical properties of tetrabutyl titanate
An In-depth Technical Guide to the Chemical Properties of Tetrabutyl Titanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, with the chemical formula Ti(OC₄H₉)₄, is a highly versatile and reactive organometallic compound belonging to the titanium alkoxide family.[1] It serves as a crucial precursor in materials science, a catalyst in organic synthesis, and a crosslinking agent in polymer chemistry.[2][3] Its utility is primarily derived from its high sensitivity to moisture, enabling controlled hydrolysis and condensation reactions to form titanium dioxide (TiO₂) networks. This property is extensively leveraged in the sol-gel process for creating coatings, films, and advanced ceramic materials.[1][4] This guide provides a comprehensive overview of the core , detailed experimental protocols for its key reactions, and its applications relevant to materials science and the pharmaceutical field, particularly in the development of drug delivery systems.
Core Chemical and Physical Properties
This compound, also known as titanium(IV) n-butoxide (TNBT), is a colorless to pale yellow liquid.[5] At room temperature, it is characterized by an alcohol-like odor, which can become more pronounced in aged samples due to partial hydrolysis.[1][6] The compound is highly soluble in many common organic solvents such as ethanol, ether, and benzene, but it is immiscible with ketones.[5][7][8] A key characteristic is its extreme sensitivity to moisture, reacting readily with water or even humid air.[1] This necessitates handling and storage under anhydrous, inert conditions, typically under nitrogen or argon gas.[1]
Quantitative Physical and Chemical Data
A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₆H₃₆O₄Ti | [5] |
| Molecular Weight | 340.32 g/mol | [9][10] |
| Appearance | Colorless to pale yellow liquid | [2][5] |
| Odor | Weak, alcohol-like | [9] |
| Density | 1.00 g/mL at 20 °C | [7] |
| Boiling Point | 312-314 °C at 760 mmHg; 206 °C at 10 mmHg | [5][9] |
| Melting Point | -55 °C | [5] |
| Flash Point | 55-77 °C (closed cup) | [5][11] |
| Refractive Index (n20/D) | 1.491 | [7] |
| Vapor Pressure | 5.6 hPa at 20 °C | [8] |
| Solubility | Soluble in most organic solvents; reacts with water. | [7] |
| Titanium Content | ~14.0% | [5] |
Spectroscopic Properties
Spectroscopic analysis is fundamental for the identification and characterization of this compound.
NMR Spectroscopy
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the butyl group's protons. The typical assignments in CDCl₃ are: δ 4.16 (t, 2H, -O-CH₂-), δ 1.58 (m, 2H, -O-CH₂-CH₂-), δ 1.37 (m, 2H, -CH₂-CH₃), δ 0.93 (t, 3H, -CH₃).[12]
-
¹³C NMR: The carbon NMR spectrum in CDCl₃ shows distinct peaks corresponding to the four carbon atoms of the butoxide chain.[1]
Vibrational Spectroscopy
-
FT-IR Spectroscopy: The infrared spectrum of this compound displays characteristic absorption bands. Key peaks include C-H stretching vibrations around 2958 cm⁻¹ and 2870 cm⁻¹, and C-O stretching vibrations.[8] The absence of a broad O-H band confirms the compound's purity from hydrolysis products.
-
Raman Spectroscopy: Raman spectroscopy can also be used to characterize the Ti-O bonds within the molecule.
Chemical Reactivity and Mechanisms
The chemical behavior of this compound is dominated by the reactivity of the titanium-butoxide bond. It is incompatible with strong acids, bases, and oxidizing agents.[1]
Hydrolysis and the Sol-Gel Process
This compound reacts readily with water in a hydrolysis reaction, which is often violent and exothermic.[1] This reaction sequentially replaces the butoxide (-OBu) groups with hydroxyl (-OH) groups, releasing n-butanol. The resulting titanium hydroxide (B78521) species then undergo condensation (polycondensation) reactions, forming Ti-O-Ti bridges and eliminating water. This process is the foundation of the sol-gel method for producing titanium dioxide (TiO₂).
The overall reaction can be summarized as: Ti(OBu)₄ + 4H₂O → Ti(OH)₄ + 4BuOH Ti(OH)₄ → TiO₂ + 2H₂O
The rate of hydrolysis can be controlled by several factors, including the water-to-alkoxide ratio, the solvent, temperature, and the use of chelating agents like acetylacetone, which can stabilize the titanium precursor and slow down the reaction.[13][14]
References
- 1. This compound(5593-70-4) 13C NMR spectrum [chemicalbook.com]
- 2. scispace.com [scispace.com]
- 3. journal-spqeo.org.ua [journal-spqeo.org.ua]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of titanate nanotubes and the mechanism of their formation [journal.buct.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Surface Modification of Titanate Nanotubes with a Carboxylic Arm for Further Functionalization Intended to Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound [webbook.nist.gov]
- 11. This compound | 5593-70-4 [chemicalbook.com]
- 12. This compound(5593-70-4) 1H NMR [m.chemicalbook.com]
- 13. The Preparation of TiO2 Film by the Sol-Gel Method and Evaluation of Its Self-Cleaning Property [mdpi.com]
- 14. mdpi.com [mdpi.com]
Synthesis of Tetrabutyl Titanate from Titanium Tetrachloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the synthesis of tetrabutyl titanate from titanium tetrachloride. It includes detailed experimental protocols, quantitative data on reaction yields and product purity, and a discussion of the underlying reaction mechanism. This guide is intended for researchers and professionals in the fields of chemistry, materials science, and drug development who utilize or are investigating the applications of titanium alkoxides.
Introduction
This compound, also known as titanium(IV) n-butoxide, is an important organometallic compound with the chemical formula Ti(OBu)₄. It is a colorless to pale yellow liquid that is highly reactive towards moisture.[1] Its utility spans a wide range of applications, including as a catalyst for esterification and transesterification reactions, a cross-linking agent in polymers and coatings, and as a precursor for the synthesis of titanium dioxide (TiO₂) nanomaterials.[1] The synthesis of this compound from titanium tetrachloride (TiCl₄) and n-butanol is a common and well-established industrial process. This document outlines the core principles and practical considerations for this synthesis.
Reaction Mechanism and Stoichiometry
The fundamental reaction for the synthesis of this compound involves the alcoholysis of titanium tetrachloride with n-butanol. The overall reaction is as follows:
TiCl₄ + 4 CH₃(CH₂)₃OH → Ti(OCH₂(CH₂)₂CH₃)₄ + 4 HCl
This reaction is a stepwise process where the chloride ligands on the titanium atom are sequentially replaced by butoxide groups.[2] The reaction produces hydrogen chloride (HCl) as a byproduct, which is a corrosive gas. To drive the reaction to completion and to avoid the reverse reaction, a base is typically used to neutralize the HCl as it is formed. Ammonia (B1221849) (NH₃) is a commonly used base for this purpose, leading to the formation of ammonium (B1175870) chloride (NH₄Cl), which precipitates from the reaction mixture as a solid.[3]
The overall reaction in the presence of ammonia is:
TiCl₄ + 4 CH₃(CH₂)₃OH + 4 NH₃ → Ti(OCH₂(CH₂)₂CH₃)₄ + 4 NH₄Cl
Experimental Protocols
Several variations of the experimental protocol for the synthesis of this compound exist. The following are detailed methodologies derived from established procedures.
Method 1: Synthesis in an Inert Solvent with Ammonia Neutralization
This method, adapted from patent literature, utilizes an inert solvent and gaseous ammonia for the neutralization of HCl.[3]
Materials:
-
Titanium tetrachloride (TiCl₄)
-
n-Butanol (CH₃(CH₂)₃OH)
-
Benzene (or another suitable inert solvent like toluene)
-
Ammonia gas (NH₃)
-
Nitrogen gas (N₂)
Equipment:
-
Jacketed glass reactor with a mechanical stirrer, thermometer, gas inlet, and dropping funnel
-
Cooling system for the reactor
-
Filtration apparatus (e.g., Büchner funnel or filter press)
-
Distillation apparatus for solvent recovery
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: Charge the reactor with the inert solvent (e.g., 140-160 parts by weight of benzene) and cool it to below 20°C.[4]
-
Addition of TiCl₄: Slowly add titanium tetrachloride (e.g., 20-30 parts by weight) to the stirred solvent, maintaining the temperature below 50°C.[4]
-
Cooling and Ammoniation: After the addition of TiCl₄ is complete, cool the mixture to below 15°C.[4] Begin bubbling ammonia gas into the reaction mixture.
-
Addition of n-Butanol: Once the pH of the reaction system reaches 9-10, slowly add n-butanol while continuing to introduce ammonia gas to maintain the pH in the 9-10 range.[4] The reaction is typically carried out for 2 hours at a temperature below 12°C.[4]
-
Filtration: After the reaction is complete, filter the mixture to remove the precipitated ammonium chloride.
-
Solvent Recovery: Distill the filtrate to recover the inert solvent. The remaining liquid is the crude this compound.[4]
-
Purification:
-
Transfer the crude product to a suitable container and introduce nitrogen gas to a pressure of 1-1.5 MPa. Slowly release the pressure to remove volatile impurities.[4]
-
Perform vacuum distillation on the preliminarily refined product. Collect the fraction boiling at 190-195°C under an absolute pressure of 1-1.5 kPa.[4]
-
Method 2: Direct Reaction with Ammonia Neutralization
This method involves the direct reaction of the alcohol and TiCl₄ with subsequent neutralization.
Materials:
-
Titanium tetrachloride (TiCl₄)
-
n-Butanol (CH₃(CH₂)₃OH)
-
Ammonia gas (NH₃)
Equipment:
-
Reaction vessel with cooling, stirring, and gas inlet/outlet
-
Filtration apparatus
-
Vacuum distillation apparatus
Procedure:
-
Reaction: A solution of titanium tetrachloride in an alcohol is prepared with cooling and stirring.[1]
-
Neutralization: This solution is then added to a mixture of ammonium nitrate (B79036) and ammonia with cooling at 0-15°C.[1]
-
Workup: The organic layer is separated, the solvent is removed, and the final product is distilled under vacuum.[1]
Quantitative Data
The yield and purity of this compound are highly dependent on the reaction conditions, including stoichiometry, temperature control, and the efficiency of the purification process. The following table summarizes quantitative data from various sources.
| Reference/Method | Reactant Ratio (TiCl₄:Butanol) | Solvent | Neutralizing Agent | Reaction Temperature (°C) | Yield (%) | Purity (%) |
| Traditional Chemical Synthesis[5] | Not specified | Not specified | Not specified | Not specified | ~60 | Not specified |
| Yatluk & Suvorov, 1985[1] | Stoichiometric | Toluene | NH₄NO₃-NH₃ | 0-15 | 86 | Not specified |
| Patent CN105777802A - Example 1[4] | 1 : 4 (molar equivalent) | Benzene | Ammonia | <12 | 92.5 | 99.2 |
| Patent CN105777802A - Example 2[4] | 1 : 4 (molar equivalent) | Benzene | Ammonia | <12 | 93.1 | 99.5 |
| Patent CN105777802A - Example 3[4] | 1 : 4 (molar equivalent) | Benzene | Ammonia | <12 | 91.7 | 99.3 |
Mandatory Visualizations
Reaction Pathway
The synthesis of this compound from titanium tetrachloride proceeds through a stepwise substitution of chloride ions with butoxide groups.
Caption: Stepwise reaction pathway for the synthesis of this compound.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for this compound synthesis.
Conclusion
The synthesis of this compound from titanium tetrachloride and n-butanol is a robust and scalable process. Careful control of reaction parameters, particularly temperature and pH, is crucial for achieving high yields and purity. The use of an ammonia-based neutralization system effectively removes the HCl byproduct, facilitating product isolation. Subsequent purification by vacuum distillation is essential to obtain a high-purity product suitable for demanding applications in catalysis and materials science. This guide provides a foundational understanding and practical protocols for the successful synthesis of this compound.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. High-Yielding and Rapid Carbon-Carbon Bond Formation from Alcohols: Allylation by Means of TiCl4 [organic-chemistry.org]
- 4. Titanium tetrachloride - Wikipedia [en.wikipedia.org]
- 5. CN105777802A - Refining method of this compound - Google Patents [patents.google.com]
An In-depth Technical Guide to the Molecular Structure of Tetrabutyl Titanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrabutyl titanate, a pivotal organometallic compound, serves as a cornerstone in a multitude of industrial and research applications, from polymer synthesis to advanced materials science. This technical guide provides a comprehensive examination of its molecular structure. While a definitive crystal structure of the common commercial this compound remains elusive in publicly accessible databases, this document synthesizes available spectroscopic data, information on its oligomeric nature, and insights from related titanium alkoxide structures to present a thorough understanding of its molecular architecture. This guide also outlines detailed experimental protocols for its synthesis and structural characterization, offering a practical resource for researchers in the field.
Introduction
This compound, systematically known as titanium(IV) butoxide, is an organotitanium compound with the chemical formula C₁₆H₃₆O₄Ti.[1] It belongs to the class of metal alkoxides, which are compounds where a metal is bonded to one or more alkoxy groups. In its simplest, monomeric form, the structure is represented as Ti(OC₄H₉)₄, indicating a central titanium atom coordinated to four butoxy groups.[2][3] However, like many metal alkoxides, this compound exhibits a strong tendency to form oligomeric or cluster structures in the solid state and in solution.[2] This structural complexity is crucial to its reactivity and physical properties.
This guide delves into the intricacies of this compound's molecular structure, presenting available data and methodologies for its analysis.
Molecular Structure and Bonding
The fundamental structural unit of this compound is a titanium(IV) center bound to four butoxy ligands. The titanium atom, in its +4 oxidation state, acts as a Lewis acid.[4] The bonding is characterized by covalent interactions between the titanium and the oxygen atoms of the butoxy groups.
Monomeric versus Oligomeric Forms
While often depicted as a simple monomer, this compound typically exists as a cluster.[2] This aggregation occurs through the formation of bridging alkoxy groups, where an oxygen atom of a butoxy ligand coordinates to two titanium centers. This bridging leads to an expansion of the coordination sphere of the titanium atoms beyond the simple tetrahedral geometry of the monomer. The degree of oligomerization can be influenced by factors such as the steric bulk of the alkoxy group, the presence of moisture, and the solvent. For less sterically hindered alkoxides like titanium ethoxide, a trimeric structure is common. Given the larger size of the butoxy group, this compound is also expected to form oligomers, though the specific dominant structure in the bulk material is not well-documented in readily available literature.
Coordination Geometry
In a hypothetical monomeric state, the titanium atom would be tetracoordinate with a tetrahedral geometry. However, in the more prevalent oligomeric forms, the titanium atoms are typically penta- or hexa-coordinate, adopting geometries such as trigonal bipyramidal or, more commonly, octahedral. This higher coordination is achieved through the sharing of butoxy groups between titanium centers.
Quantitative Structural Data
Obtaining precise, experimentally determined quantitative data such as bond lengths and angles for the common commercial form of this compound is challenging due to the difficulty in obtaining single crystals suitable for X-ray diffraction. Many studies focus on the products derived from this compound, such as titanium dioxide, rather than the titanate itself.[5]
However, we can infer probable structural parameters from studies of related titanium(IV) alkoxide complexes and from computational models.
| Parameter | Expected Range (Å) | Notes |
| Bond Lengths | ||
| Ti-O (terminal) | 1.75 - 1.85 | The bond between titanium and a non-bridging oxygen atom is expected to be shorter. |
| Ti-O (bridging) | 1.95 - 2.15 | The bond between titanium and a bridging oxygen atom is typically longer due to the sharing of the oxygen atom between two titanium centers. |
| O-C | 1.40 - 1.45 | Typical single bond length between oxygen and an sp³-hybridized carbon atom. |
| C-C | 1.50 - 1.54 | Standard single bond length for alkanes. |
| Bond Angles | ||
| O-Ti-O (monomer) | ~109.5° | In a hypothetical tetrahedral monomer. |
| O-Ti-O (oligomer) | ~90° and ~180° | In an octahedral coordination environment within an oligomeric structure, angles would be approximately 90° for adjacent ligands and 180° for opposing ligands. |
| Ti-O-Ti (bridging) | 110 - 130° | The angle formed by a bridging oxygen atom between two titanium centers. |
| Ti-O-C | 120 - 130° | The angle around the oxygen atom of the butoxy ligand. |
Note: These values are estimates based on related structures and computational chemistry principles and should be treated as such in the absence of a definitive crystal structure for this compound.
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the reaction of titanium tetrachloride with n-butanol.[2][3]
Materials:
-
Titanium tetrachloride (TiCl₄)
-
n-Butanol (anhydrous)
-
Anhydrous benzene (B151609) or other inert solvent
-
Ammonia (B1221849) gas or other suitable base
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser with a drying tube, and a gas inlet, place anhydrous benzene and cool the flask in an ice bath.
-
Slowly add titanium tetrachloride to the stirred benzene. The reaction is exothermic and will produce HCl gas.
-
After the addition of TiCl₄ is complete, slowly add anhydrous n-butanol from the dropping funnel.
-
To drive the reaction to completion by neutralizing the generated HCl, bubble dry ammonia gas through the reaction mixture or add another suitable base. This will precipitate ammonium (B1175870) chloride.
-
After the reaction is complete, filter the mixture under an inert atmosphere to remove the ammonium chloride precipitate.
-
The solvent and any excess butanol are removed from the filtrate by distillation, initially at atmospheric pressure and then under reduced pressure, to yield the crude this compound.
-
Further purification can be achieved by vacuum distillation.
Structural Characterization
Due to its moisture sensitivity, all characterization must be performed under anhydrous conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Can be used to confirm the presence of the butoxy groups. The spectrum would show characteristic signals for the -OCH₂, -CH₂, -CH₂, and -CH₃ protons. Integration of these signals should correspond to the expected 1:1:1:1.5 ratio.
-
¹³C NMR: Provides information on the carbon environment within the butoxy ligands.
-
Sample Preparation: A small amount of this compound is dissolved in a dry, deuterated solvent (e.g., C₆D₆ or CDCl₃) inside a glovebox or under a stream of inert gas. The NMR tube must be flame-dried and sealed.
Infrared (IR) Spectroscopy:
-
IR spectroscopy is useful for identifying the characteristic bonds present in the molecule.
-
Expected Absorptions:
-
Strong C-H stretching vibrations around 2850-2960 cm⁻¹.
-
Strong C-O stretching vibrations in the 1000-1150 cm⁻¹ region.
-
Ti-O stretching vibrations typically appear in the lower frequency region, around 500-700 cm⁻¹.
-
-
Sample Preparation: A thin film of the liquid sample can be placed between two KBr or NaCl plates in a dry environment.
X-ray Diffraction (XRD):
-
Single-crystal XRD would provide the most definitive structural information, including precise bond lengths and angles. However, obtaining suitable single crystals of the common commercial material is a significant challenge.
-
Powder XRD could be used to analyze the bulk material, but the resulting pattern would likely be complex due to the potential presence of multiple oligomeric forms and possible amorphous content.
Molecular Structure Visualization
The following diagram illustrates the likely connectivity in a simplified dimeric unit of this compound, showcasing bridging butoxy ligands and the resulting hexa-coordination of the titanium atoms.
Caption: A simplified representation of a dimeric this compound structure.
Conclusion
References
An In-depth Technical Guide on the Catalytic Mechanism of Tetrabutyl Titanate in Esterification Reactions
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tetrabutyl titanate, a titanium(IV) alkoxide, serves as a highly effective and versatile catalyst in esterification and transesterification reactions, finding widespread application in the synthesis of polyesters, plasticizers, and various specialty chemicals. Its high catalytic activity, efficiency, and the production of colorless products make it a favorable alternative to organotin catalysts. This technical guide provides a comprehensive overview of the core mechanism of this compound in esterification reactions, supported by experimental data and detailed protocols. The guide elucidates the catalytic cycle, presents quantitative data from relevant studies, and offers detailed experimental methodologies to aid in the practical application of this catalyst.
Core Catalytic Mechanism
The catalytic activity of this compound in esterification reactions stems from its function as a Lewis acid. The electron-deficient titanium center readily coordinates with the carbonyl oxygen of the carboxylic acid. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.
A widely cited mechanism for the esterification of dicarboxylic acids, such as adipic acid, with diols like ethylene (B1197577) glycol, catalyzed by this compound, involves a multi-step process. While the complete, universally agreed-upon elementary steps are still a subject of detailed research, a general consensus points to the following key stages, often described as part of an eight-step mechanism in the context of polyesterification[1][2][3]:
-
Catalyst Activation and Complex Formation: The catalytic cycle is initiated by the coordination of the titanium atom of the this compound to the carbonyl oxygen of the carboxylic acid. This initial step involves the formation of a coordinate bond, which polarizes the carbonyl group[2].
-
Alcohol Coordination: The alcohol molecule then coordinates to the titanium center.
-
Nucleophilic Attack: The coordinated alcohol performs a nucleophilic attack on the activated carbonyl carbon.
-
Tetrahedral Intermediate Formation: This attack leads to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the attacking alcohol moiety to one of the butoxy groups on the titanium.
-
Butanol Elimination: A molecule of butanol is eliminated, and an ester bond is formed.
-
Water Formation: In the subsequent steps of polyesterification, the reaction continues with the newly formed ester-alcohol reacting with another carboxylic acid molecule, leading to the elimination of water.
-
Catalyst Regeneration: The catalyst is regenerated at the end of the cycle, allowing it to participate in further reactions.
This sequence of events effectively lowers the activation energy of the esterification reaction, thereby increasing the reaction rate.
Quantitative Data on Esterification Reactions
The efficiency of this compound as a catalyst is influenced by several factors, including reaction temperature, catalyst concentration, and the molar ratio of reactants. The following tables summarize quantitative data from various studies on esterification reactions catalyzed by this compound.
Table 1: Effect of Catalyst Concentration on Esterification Yield
| Reactants | Catalyst Concentration (mol%) | Reaction Temperature (°C) | Reaction Time (h) | Ester Yield (%) | Reference |
| Hydrogenated Rosin and Dodecanol | 0.5 | 210 | 6 | 57.9 | [4] |
| Hydrogenated Rosin and Dodecanol | Not specified (higher concentration) | 210 | 6 | 71.8 | [4] |
Table 2: Kinetic Parameters for Esterification Reactions
| Reaction | Catalyst | Temperature Range (K) | Kinetic Model Order | Activation Energy (Ea) (kJ/mol) | Reference |
| Adipic Acid and 1,6-Hexanediol | This compound | 413-443 | 3.5 | 80.16 ± 4.41 | [5] |
| Adipic Acid and Ethylene Glycol | This compound | 403-433 | Second-order | Not Specified | [1] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of this compound in esterification reactions. Below are representative methodologies for key experiments.
General Procedure for Polyesterification of a Diacid with a Diol
This protocol is a generalized method for the synthesis of polyesters, such as poly(ethylene adipate), in a laboratory setting.
Materials:
-
Adipic acid
-
Ethylene glycol
-
This compound (catalyst)
-
Nitrogen gas (for inert atmosphere)
-
Titration solvent (e.g., neutralized ethanol)
-
Standardized potassium hydroxide (B78521) solution (for titration)
-
Phenolphthalein indicator
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a distillation condenser with a collection flask.
-
Heating mantle with a temperature controller.
-
Inert gas inlet.
Procedure:
-
Reactor Setup: The reaction flask is charged with the diacid (e.g., adipic acid) and the diol (e.g., ethylene glycol) in a predetermined molar ratio (e.g., 1:1.2).
-
Inert Atmosphere: The system is purged with nitrogen gas to create an inert atmosphere and prevent oxidation.
-
Heating and Catalyst Addition: The reaction mixture is heated with continuous stirring. Once the desired reaction temperature (e.g., 180-220°C) is reached and the reactants are molten and homogenized, the this compound catalyst is added (typically 0.05-0.5% by weight of the reactants).
-
Esterification: The reaction is allowed to proceed at the set temperature. Water, the byproduct of the esterification, is continuously distilled off and collected in the receiving flask. The progress of the reaction can be monitored by measuring the amount of water collected.
-
Polycondensation (Optional): For high molecular weight polyesters, a second stage of polycondensation is often carried out under reduced pressure (vacuum) to facilitate the removal of the remaining small molecules.
-
Monitoring Reaction Progress: The extent of the reaction is typically monitored by determining the acid value of the reaction mixture at different time intervals. A small sample is withdrawn from the reactor, dissolved in a suitable solvent, and titrated with a standardized solution of potassium hydroxide. The reaction is considered complete when the acid value reaches a predetermined low level.
Visualizing the Catalytic Pathway and Experimental Workflow
To provide a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate the proposed catalytic cycle of this compound and a typical experimental workflow.
Catalytic Cycle of this compound in Esterification
Caption: Proposed catalytic cycle for this compound catalyzed esterification.
Experimental Workflow for Polyester (B1180765) Synthesis
Caption: A typical experimental workflow for polyester synthesis using a this compound catalyst.
Conclusion
This compound is a robust and highly efficient catalyst for esterification reactions, crucial in the synthesis of a wide array of polymers and chemical intermediates. Its mechanism, centered around the Lewis acidic nature of the titanium atom, facilitates the reaction by activating the carboxylic acid towards nucleophilic attack. The performance of the catalyst can be fine-tuned by controlling reaction parameters such as temperature and catalyst loading. The provided experimental protocols and data serve as a valuable resource for researchers and professionals in optimizing their synthetic processes. The continued investigation into the intricate details of the catalytic cycle will undoubtedly lead to further advancements in catalyst design and application in the future.
References
- 1. Mechanism and kinetics of esterification of adipic acid and ethylene glycol by this compound catalyst | Semantic Scholar [semanticscholar.org]
- 2. The catalytic properties of Tetrabutyl titanate_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. journalajocs.com [journalajocs.com]
physical properties of tetrabutyl titanate including boiling and melting points
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physical properties of tetrabutyl titanate. The information is curated for researchers, scientists, and professionals in drug development who utilize or are investigating the applications of this versatile organometallic compound. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and visualizes relevant chemical processes.
Core Physical and Chemical Properties
This compound, also known as titanium(IV) n-butoxide, is a colorless to pale yellow liquid at room temperature.[1][2] It is characterized by a weak, alcohol-like odor.[1] A key characteristic of this compound is its high reactivity, particularly its sensitivity to moisture.[3] It readily hydrolyzes in the presence of water to form titanium dioxide and butanol.[4][5] This property is fundamental to its application in sol-gel processes. This compound is soluble in many common organic solvents such as benzene, but is incompatible with ketones and alcohols due to potential transesterification reactions.[3][6]
Data Presentation: Physical Properties of this compound
The following table summarizes the key physical properties of this compound, compiled from various sources for easy comparison.
| Property | Value | Conditions |
| Boiling Point | 310-314 °C (590-597 K) | at 1 atm (760 mmHg)[7] |
| 206 °C (479 K) | at 10 mmHg[4][5][8][9] | |
| Melting Point | -55 °C (218 K)[5][7][8] | |
| Density | 1.00 g/mL | at 20 °C[4][5][8][9] |
| 0.998 g/mL | at 25 °C[10] | |
| 0.996 g/mL | at 20 °C[7][11] | |
| Viscosity | ~90 mPa·s (cP) | at 20 °C[11] |
| 60-70 cSt | at 25 °C[12] | |
| Refractive Index (nD) | 1.491 | at 20 °C[4][5][8][9] |
| 1.493 | at 20 °C[11] | |
| 1.486 | ||
| Flash Point | 77 °C (170 °F) | Closed Cup[1][11] |
| 55 °F (13 °C)[5][8][9] | ||
| Vapor Pressure | 5.6 hPa | at 20 °C[4][5][8] |
| Molecular Weight | 340.32 g/mol [3][11] |
Experimental Protocols
Determination of Boiling Point (Reduced Pressure)
The boiling point of this compound is often reported at reduced pressure to avoid thermal decomposition at its high atmospheric boiling point. A vacuum distillation apparatus is employed for this measurement.
Methodology:
-
Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is thoroughly dried to prevent hydrolysis of the sample. All joints must be properly greased to ensure a good seal. A Claisen adapter should be included to minimize bumping. A stir bar must be used in the distilling flask.
-
Sample Preparation: Introduce a sample of purified this compound into the distilling flask along with a magnetic stir bar.
-
System Evacuation: Connect the apparatus to a vacuum pump and gradually reduce the pressure within the system. A manometer should be used to monitor the pressure.
-
Heating: Once the desired pressure (e.g., 10 mmHg) is stable, begin heating the distilling flask using a heating mantle. The stirring should be active to ensure smooth boiling.
-
Measurement: Record the temperature at which the liquid is actively boiling and condensing on the thermometer bulb. This temperature is the boiling point at the recorded pressure. The fraction is typically collected at a temperature range of 190-195 °C under a vacuum of 1-1.5 kPa.[10]
Determination of Melting Point
Due to its low melting point and moisture sensitivity, the melting point of this compound is determined using a standard capillary method with precautions to exclude atmospheric moisture.
Methodology:
-
Sample Preparation: As this compound is a liquid at room temperature, the sample must first be frozen. In a dry, inert atmosphere (e.g., a glovebox), a small amount of the liquid is drawn into a capillary tube. The tube is then sealed.
-
Freezing: The sealed capillary tube is cooled using a cold bath (e.g., dry ice/acetone) until the sample solidifies.
-
Apparatus Setup: Place the capillary tube into a melting point apparatus.
-
Heating: The apparatus is heated at a controlled rate. For a preliminary measurement, a faster heating rate can be used to determine an approximate melting point. For an accurate measurement, the heating rate should be slow (e.g., 1-2 °C per minute) near the expected melting point.
-
Measurement: The temperature at which the first droplet of liquid appears and the temperature at which the entire solid has melted are recorded to give the melting range. For pure substances, this range should be narrow.
Visualizations: Chemical Processes
The following diagrams, created using the DOT language, illustrate key chemical workflows involving this compound.
Synthesis of this compound
The industrial synthesis of this compound typically involves the reaction of titanium tetrachloride with n-butanol in the presence of a base to neutralize the hydrogen chloride byproduct.[3]
Catalyzed Transesterification Reaction
This compound is an effective catalyst for transesterification reactions, for example, in the production of polyesters.[13] The mechanism involves the coordination of the ester and alcohol to the titanium center.
Sol-Gel Process for TiO₂ Formation
The sol-gel process is a key application of this compound, allowing for the formation of titanium dioxide materials with controlled structures.[3]
References
- 1. uomus.edu.iq [uomus.edu.iq]
- 2. Vacuum Distillation - Remove Volatile Metals - 911Metallurgist [911metallurgist.com]
- 3. TETRA N-BUTYL TITANATE - Ataman Kimya [atamanchemicals.com]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 7. SSERC | Melting point determination [sserc.org.uk]
- 8. CN105777802A - Refining method of this compound - Google Patents [patents.google.com]
- 9. thinksrs.com [thinksrs.com]
- 10. Page loading... [wap.guidechem.com]
- 11. experimental chemistry - How to synthesize this compound from titanium dioxide powder? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
An In-depth Technical Guide to the Safe Handling of Tetrabutyl Titanate in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
Tetrabutyl titanate, also known as titanium(IV) n-butoxide, is a versatile organometallic compound widely utilized in materials science and catalysis. Its applications include the synthesis of nanosized titania powders, preparation of ferroelectric bismuth titanate thin films, and its use as a catalyst in esterification and condensation reactions.[1][2][3] However, its reactive nature necessitates stringent safety protocols to mitigate potential hazards in a laboratory setting. This guide provides a comprehensive overview of the safety precautions, handling procedures, and emergency responses associated with this compound.
Chemical and Physical Properties
This compound is a colorless to light yellow, viscous liquid with a weak, alcohol-like odor.[1][4] It is sensitive to moisture and reacts with water.[1][2] Key physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C16H36O4Ti | [5] |
| Molecular Weight | 340.32 g/mol | [5] |
| Boiling Point | 310 - 314 °C (590 - 597.2 °F) | [6] |
| Melting/Freezing Point | -55 °C (-67 °F) | [4][7] |
| Flash Point | 47 °C (116.6 °F) - Closed Cup | [6] |
| Specific Gravity | 0.998 at 25°C | [4] |
| Vapor Pressure | 5.6 hPa at 20 °C | [1] |
| Water Solubility | Reacts rapidly with water (hydrolyzes) | [6] |
| Flammable Limits in Air | LEL: 1.4 Vol%, UEL: 11.2 Vol% | [6] |
Hazard Identification and Mitigation
This compound is a flammable liquid and vapor.[5][8] It can cause skin irritation and serious eye damage.[5][8][9] Inhalation may lead to respiratory tract irritation, drowsiness, or dizziness, and ingestion may be harmful.[5] The primary hazards are associated with its flammability and reactivity, particularly with water and strong oxidizing agents.[1][6]
A logical workflow for identifying and mitigating these hazards is presented below.
References
- 1. This compound | 5593-70-4 [chemicalbook.com]
- 2. TETRA N-BUTYL TITANATE - Ataman Kimya [atamanchemicals.com]
- 3. The catalytic properties of Tetrabutyl titanate_Chemicalbook [chemicalbook.com]
- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 5. senturyreagents.com [senturyreagents.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. This compound | Titanium(IV) n-butoxide | CAS 5593-70-4 - TC CHEMICALS CO.,LTD. [tcchem.com.cn]
- 8. chemicalbook.com [chemicalbook.com]
- 9. biosynth.com [biosynth.com]
An In-depth Technical Guide to the Reactivity of Tetrabutyl Titanate with Water
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrabutyl titanate, with the chemical formula Ti(OC₄H₉)₄, is a highly reactive organometallic compound, pivotal as a precursor in the synthesis of titanium dioxide (TiO₂) materials through the sol-gel process. Its controlled reaction with water is fundamental to producing a wide array of materials with tailored properties, including nanoparticles, thin films, and coatings, which have significant applications in fields ranging from photocatalysis to drug delivery systems. This technical guide provides a comprehensive overview of the reactivity of this compound with water, detailing the underlying chemical principles, experimental methodologies, and analytical approaches to understanding and controlling this critical process.
Core Reaction Mechanism: Hydrolysis and Condensation
The reaction of this compound with water proceeds through a two-stage mechanism: hydrolysis followed by condensation. The overall process is highly sensitive to moisture and can be violent and exothermic if not controlled.[1]
1. Hydrolysis: In this initial, rapid step, the butoxide (-OBu) groups of the this compound are progressively replaced by hydroxyl (-OH) groups through a nucleophilic substitution reaction with water. This multi-step process releases n-butanol (BuOH) as a byproduct.
-
Step 1: Ti(OBu)₄ + H₂O → Ti(OH)(OBu)₃ + BuOH
-
Step 2: Ti(OH)(OBu)₃ + H₂O → Ti(OH)₂(OBu)₂ + BuOH
-
Step 3: Ti(OH)₂(OBu)₂ + H₂O → Ti(OH)₃(OBu) + BuOH
-
Step 4: Ti(OH)₄(OBu) + H₂O → Ti(OH)₄ + BuOH
The final product of complete hydrolysis is titanic acid, Ti(OH)₄.
2. Condensation: Following hydrolysis, the resulting titanium hydroxides and partially hydrolyzed species undergo condensation reactions to form a network of titanium-oxygen-titanium (Ti-O-Ti) bonds, known as a titanoxane network. This process eliminates either water (oxolation) or n-butanol (alcoxolation).
-
Oxolation: Ti-OH + HO-Ti → Ti-O-Ti + H₂O
-
Alcoxolation: Ti-OBu + HO-Ti → Ti-O-Ti + BuOH
The continued condensation of these species leads to the formation of a three-dimensional gel network. Subsequent drying and calcination of this gel remove residual organic components and water, leading to the formation of solid titanium dioxide.
Factors Influencing Reactivity
The kinetics of the hydrolysis and condensation reactions are significantly influenced by several factors, which can be manipulated to control the properties of the final TiO₂ material.
| Factor | Effect on Reactivity |
| Water-to-Alkoxide Molar Ratio (h) | A higher 'h' value generally leads to a faster hydrolysis rate, which can result in the rapid precipitation of large, unstable aggregates. Controlling this ratio is crucial for obtaining desired particle sizes and morphologies. |
| Solvent | The choice of solvent can influence the reaction rate and the solubility of the intermediates. Alcohols are common solvents, but this compound can undergo transesterification with them.[2] |
| Temperature | Higher temperatures generally increase the rates of both hydrolysis and condensation reactions. |
| pH (Catalyst) | The reaction can be catalyzed by both acids and bases. Acidic conditions tend to promote hydrolysis, while basic conditions can accelerate the condensation step. |
| Chelating Agents | The addition of chelating agents, such as acetylacetone (B45752), can significantly slow down the hydrolysis rate. The chelating agent forms a more stable complex with the titanium center, making it less susceptible to nucleophilic attack by water. This allows for more controlled particle growth and the formation of more uniform nanoparticles. |
Quantitative Data on Reactivity
A molecular dynamics simulation study on the hydrolysis of titanium tetraisopropoxide (TTIP) at high temperatures reported the following second-order rate constant at 1 atm:
-
k = 1.23 × 10¹⁴ exp(-11,323/T) cm³ mol⁻¹ s⁻¹ [3]
-
The corresponding activation energy (Ea ) was found to be 94.1 kJ/mol .[3]
Another study on the decomposition of TTIP in H₂/O₂/Ar flames proposed a bimolecular reaction with a rate constant of:
-
k = 2 × 10¹² exp(-6140/T) mol⁻¹ cm³ s⁻¹ [3]
These values for TTIP hydrolysis highlight the temperature dependence of the reaction and provide a baseline for understanding the reactivity of titanium alkoxides in general. Further experimental studies are required to determine the precise kinetic parameters for this compound hydrolysis under various conditions.
Experimental Protocols
The controlled hydrolysis of this compound is central to the sol-gel synthesis of TiO₂ materials. Below are two representative experimental protocols.
Protocol 1: Basic Sol-Gel Synthesis of TiO₂ Nanoparticles
This protocol outlines a standard procedure for the synthesis of TiO₂ nanoparticles from this compound.
Materials:
-
This compound (TBT)
-
Anhydrous ethanol (B145695)
-
Deionized water
-
Nitric acid (as a catalyst)
Procedure:
-
Precursor Solution Preparation: Mix 10 ml of this compound with 30 ml of anhydrous ethanol and stir.[4]
-
Hydrolysis Solution Preparation: In a separate beaker, prepare a solution containing 50 ml of ethanol, 3 ml of deionized water, and 1.5 ml of nitric acid.[4]
-
Hydrolysis: Add the hydrolysis solution dropwise to the TBT-ethanol solution under vigorous stirring. A light-yellow gel will form.[4]
-
Aging: Continue stirring the mixture for 12 hours and then let it stand at room temperature for 24 hours to allow for further condensation and gelation.[4]
-
Drying: Heat the gel in a water bath at 80°C to evaporate the solvent.[4]
-
Calcination: Grind the dried gel into a fine powder and calcine it in a muffle furnace under an inert atmosphere (e.g., N₂) at 450°C for 2 hours to obtain the crystalline TiO₂ nano-photocatalyst.[4]
Protocol 2: Controlled Hydrolysis using Acetylacetone as a Chelating Agent
This protocol demonstrates the use of acetylacetone to slow down the hydrolysis rate, leading to more uniform nanoparticles.
Materials:
-
This compound (TBT)
-
Anhydrous ethanol
-
Acetylacetone
-
Deionized water
Procedure:
-
Precursor and Chelating Agent Solution: Dissolve this compound and acetylacetone in anhydrous ethanol separately. Then, add the acetylacetone solution to the this compound solution and stir thoroughly. A typical mole ratio of this compound to acetylacetone to water is 1:0.5:2.[5]
-
Hydrolysis Solution: Prepare a mixed solution of deionized water and anhydrous ethanol.[5]
-
Controlled Hydrolysis: Add the water-ethanol mixture dropwise to the TBT-acetylacetone solution with magnetic stirring for 12 hours at room temperature to form a TiO₂ sol.[5]
-
Post-Processing: The resulting sol can be aged, dried, and calcined as described in Protocol 1 to obtain TiO₂ powder.[5]
Analytical Techniques for Monitoring Reactivity
Several analytical techniques can be employed to monitor the hydrolysis and condensation of this compound and to characterize the resulting products.
| Analytical Technique | Information Obtained |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Monitors the disappearance of Ti-O-C bonds from the precursor and the appearance of Ti-OH and Ti-O-Ti bonds, providing insight into the progression of hydrolysis and condensation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR can be used to track the formation of n-butanol, a direct product of hydrolysis.[6] This allows for a quantitative assessment of the extent of the reaction. |
| X-ray Diffraction (XRD) | Determines the crystalline phase (anatase, rutile, or brookite) and crystallite size of the final TiO₂ product after calcination. |
| Dynamic Light Scattering (DLS) | Measures the particle size distribution of the forming TiO₂ particles in the sol. |
| Thermogravimetric Analysis (TGA) | Determines the thermal stability and decomposition profile of the gel, providing information on the removal of organic residues and water during calcination. |
| Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) | Visualizes the morphology, size, and aggregation state of the final TiO₂ particles. |
Visualizing Reaction and Experimental Pathways
Graphviz (DOT language) can be used to create clear diagrams of the chemical reactions and experimental workflows.
Signaling Pathway: Hydrolysis and Condensation of this compound```dot
Conclusion
The reactivity of this compound with water is a complex yet controllable process that is fundamental to the production of advanced titanium dioxide materials. A thorough understanding of the hydrolysis and condensation mechanisms, coupled with precise control over reaction parameters such as the water-to-alkoxide ratio, solvent, temperature, and the use of chelating agents, enables the synthesis of TiO₂ with desired properties. While quantitative kinetic data for this compound hydrolysis remains an area for further investigation, the principles outlined in this guide provide a solid foundation for researchers and professionals working with this versatile precursor. The detailed experimental protocols and analytical methods described herein offer practical guidance for the successful synthesis and characterization of TiO₂-based materials for a variety of applications, including those in the pharmaceutical and drug development sectors.
References
Thermal Stability and Decomposition of Tetrabutyl Titanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrabutyl titanate (TBT), with the chemical formula Ti(OC₄H╉)₄, is a versatile organometallic compound widely utilized in various industrial and scientific applications. Its role as a precursor for the synthesis of titanium dioxide (TiO₂) nanomaterials, a catalyst in polymerization and transesterification reactions, and as a cross-linking agent in polymers and coatings underscores the importance of understanding its thermal behavior. This technical guide provides an in-depth analysis of the thermal stability and decomposition of this compound, offering critical data and experimental insights for professionals in research and development.
Physicochemical Properties
This compound is a colorless to pale yellow liquid that is highly sensitive to moisture. Key physical and chemical properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₁₆H₃₆O₄Ti |
| Molecular Weight | 340.32 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 310-314 °C |
| Melting Point | -55 °C |
| Density | 0.996 g/mL at 20 °C |
| Solubility | Soluble in most organic solvents; reacts with water |
Thermal Decomposition Analysis
The thermal decomposition of this compound is a critical consideration for its application in high-temperature processes. The decomposition pathway and resulting products are highly dependent on the atmospheric conditions, primarily whether the environment is inert or oxidative.
Decomposition in an Inert Atmosphere (Nitrogen)
Under an inert atmosphere such as nitrogen, the thermal decomposition of this compound proceeds primarily through a β-hydride elimination mechanism. This process involves the transfer of a hydrogen atom from the β-carbon of the butoxy group to the titanium atom, leading to the formation of an alkene (1-butene), an alcohol (1-butanol), and a titanium-oxo-alkoxide intermediate. Subsequent reactions of these intermediates at elevated temperatures result in the formation of titanium dioxide (TiO₂).
The decomposition typically occurs in multiple stages, as revealed by thermogravimetric analysis (TGA). While specific TGA data for this compound is not extensively published, the behavior of analogous titanium alkoxides suggests a multi-step decomposition process.
Table 1: Anticipated TGA Data for this compound Decomposition under Nitrogen
| Temperature Range (°C) | Mass Loss (%) | Associated Process |
| 150 - 250 | ~10-20% | Initial volatilization and removal of residual solvents or moisture. |
| 250 - 400 | ~40-50% | Major decomposition via β-hydride elimination, release of butene and butanol. |
| 400 - 600 | ~10-15% | Further decomposition of organic residues and formation of amorphous TiO₂. |
| > 600 | - | Crystallization of amorphous TiO₂ to anatase or rutile phases. |
Decomposition in an Oxidative Atmosphere (Air)
In the presence of air, the thermal decomposition of this compound is more complex due to the competing oxidation of the organic ligands. The decomposition process is generally more exothermic and occurs at lower temperatures compared to an inert atmosphere. The primary products are titanium dioxide, carbon dioxide, and water.
Table 2: Anticipated TGA/DSC Data for this compound Decomposition under Air
| Temperature Range (°C) | Mass Loss (%) | DSC Events | Associated Process |
| 100 - 200 | ~5-10% | Endothermic | Volatilization of adsorbed species. |
| 200 - 350 | ~50-60% | Exothermic | Major decomposition and oxidation of butoxy groups. |
| 350 - 500 | ~10-20% | Exothermic | Combustion of organic intermediates. |
| > 500 | - | Exothermic | Crystallization of TiO₂. |
Decomposition Products
The primary solid product of the thermal decomposition of this compound under both inert and oxidative atmospheres is titanium dioxide. The crystalline phase of the resulting TiO₂ (anatase or rutile) is dependent on the final decomposition temperature and the surrounding atmosphere.
The gaseous byproducts differ significantly between inert and oxidative conditions.
Table 3: Primary Decomposition Products of this compound
| Atmosphere | Solid Product | Gaseous Byproducts |
| Inert (Nitrogen) | Titanium Dioxide (TiO₂) | 1-Butene, 1-Butanol, Water |
| Oxidative (Air) | Titanium Dioxide (TiO₂) | Carbon Dioxide, Water |
Experimental Protocols
Accurate thermal analysis of this compound requires careful experimental design and execution. The following are generalized protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA) Protocol
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Due to its moisture sensitivity, handle this compound in a dry, inert atmosphere (e.g., a glovebox). Pipette approximately 5-10 mg of the liquid sample into a clean, tared alumina (B75360) or platinum crucible.
-
Experimental Parameters:
-
Purge Gas: High purity nitrogen or dry air at a flow rate of 20-50 mL/min.
-
Heating Rate: A linear heating rate of 10 °C/min is standard.
-
Temperature Range: Typically from room temperature to 800 °C.
-
-
Data Analysis: Record the mass loss as a function of temperature. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC) Protocol
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).
-
Sample Preparation: In an inert atmosphere, hermetically seal 2-5 mg of this compound in an aluminum DSC pan. An empty, hermetically sealed pan should be used as a reference.
-
Experimental Parameters:
-
Purge Gas: High purity nitrogen or dry air at a flow rate of 20-50 mL/min.
-
Heating Rate: A linear heating rate of 10 °C/min.
-
Temperature Range: From room temperature to a temperature just below the onset of major decomposition as determined by TGA, to avoid contamination of the DSC cell. For decomposition studies, a simultaneous TGA-DSC instrument is recommended.
-
-
Data Analysis: Record the heat flow as a function of temperature. Endothermic and exothermic peaks correspond to phase transitions and chemical reactions, respectively. The enthalpy of these events can be calculated by integrating the peak area.
Visualization of Decomposition Pathway and Experimental Workflow
Proposed Thermal Decomposition Pathway (Inert Atmosphere)
The thermal decomposition of this compound in an inert atmosphere is believed to proceed via a β-hydride elimination mechanism.
Caption: Proposed decomposition pathway of this compound.
Experimental Workflow for Thermal Analysis
The logical flow for a comprehensive thermal analysis of this compound is outlined below.
Caption: Workflow for the thermal analysis of this compound.
Conclusion
The thermal stability and decomposition of this compound are complex processes influenced by the surrounding atmosphere. In an inert atmosphere, decomposition primarily occurs via β-hydride elimination, yielding titanium dioxide, 1-butene, and 1-butanol. In an oxidative environment, the decomposition is more exothermic and produces titanium dioxide, carbon dioxide, and water. A thorough understanding of these thermal behaviors, obtained through techniques like TGA and DSC, is essential for the effective and safe application of this compound in various high-temperature synthesis and manufacturing processes. This guide provides a foundational understanding and practical protocols to aid researchers and professionals in their work with this important organometallic compound.
Tideglusib: A Technical Guide to a GSK-3β Inhibitor in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: This document provides an in-depth technical overview of Tideglusib (B1682902), a potent and irreversible inhibitor of Glycogen (B147801) Synthase Kinase-3β (GSK-3β). Initially investigated for neurodegenerative disorders such as Alzheimer's disease and Progressive Supranuclear Palsy, the research applications of Tideglusib have expanded into oncology and regenerative medicine. This guide will detail its mechanism of action, summarize key quantitative data from preclinical and clinical studies, provide methodologies for relevant experiments, and visualize associated signaling pathways and workflows.
Core Mechanism of Action
Tideglusib is a small molecule belonging to the thiadiazolidinone (B1220539) class. It functions as a non-ATP-competitive, irreversible inhibitor of GSK-3β.[1][2] This irreversibility is a key characteristic, suggesting a prolonged pharmacodynamic effect.[1][2] The mechanism is believed to involve interaction with Cysteine-199 in the active site of GSK-3β.[1][3] GSK-3β is a critical serine/threonine kinase involved in a multitude of cellular processes, including metabolism, inflammation, cell proliferation, and apoptosis.[4] By inhibiting GSK-3β, Tideglusib modulates downstream signaling pathways, most notably the Wnt/β-catenin pathway.[5]
Quantitative Data Summary
The following tables summarize the key quantitative findings for Tideglusib from various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of Tideglusib
| Target | IC50 Value | Assay Conditions | Source |
| GSK-3β | 5 nM | 1-hour preincubation | [1] |
| GSK-3β | 105 nM | No preincubation | [1] |
| GSK-3β (mutant C199A) | 60 nM | 1-hour preincubation | [1] |
| GSK-3α | >10 µM | Not specified | [6] |
| GSK-3β | 502 nM | Non-cell-based Z'-LYTE | [6] |
| GSK-3α | 908 nM | Non-cell-based Z'-LYTE | [6] |
Table 2: In Vitro Efficacy in Neuroblastoma Cell Lines
| Cell Line | Assay | Concentration | Effect | Source |
| IMR-32 | MTT Assay | Dose-dependent | Reduction in cell viability | [7] |
| SK-N-SH | MTT Assay | 25 µM | ~50% inhibition of proliferation after 72h | [8] |
| SH-SY5Y | MTT Assay | 25 µM | ~50% inhibition of proliferation after 72h | [8] |
| SK-N-SH, SH-SY5Y | Wound Healing Assay | Not specified | Inhibition of cell migration | [9] |
| SK-N-SH, SH-SY5Y | Neurosphere Formation | Dose-dependent | Inhibition of neurosphere formation | [9] |
Table 3: In Vivo Studies in Animal Models
| Animal Model | Dosage | Route of Administration | Key Findings | Source |
| APP/Tau Transgenic Mice | 200 mg/kg/day | Oral | Reduced Tau phosphorylation, decreased amyloid deposition, prevented memory deficits | [10] |
| Neonatal Mice (Hypoxic-Ischemic Brain Injury) | 5 mg/kg | Intraperitoneal | Significantly reduced cerebral infarct volume | [11] |
| C57BL/6J Mice (Ethanol Self-Administration) | 50-100 mg/kg | Intraperitoneal | Decreased ethanol (B145695) consumption | [5] |
| Aged Rats (Wound Healing) | 20 µM (topical spray) | Topical | Accelerated wound healing | [12] |
Table 4: Overview of Phase II Clinical Trial Results
| Indication | Dosage | Duration | Key Outcomes | Source |
| Alzheimer's Disease (Pilot Study) | 400-1000 mg/day (escalating) | 20 weeks | Well tolerated; positive trends on MMSE and ADAS-cog+, but not statistically significant. | [13] |
| Alzheimer's Disease (ARGO Trial) | 500 mg QD, 1000 mg QD, 1000 mg QOD | 26 weeks | No clinical benefit on primary endpoints (ADAS-cog). | [13] |
| Progressive Supranuclear Palsy (TAUROS Trial) | 600 mg/day or 800 mg/day | 52 weeks | No significant differences in primary or secondary endpoints. Showed a signal toward reduced brain atrophy in a subgroup analysis. | [13][14] |
Key Experimental Protocols
In Vitro GSK-3β Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of Tideglusib on GSK-3β.
Methodology:
-
Reagents and Materials:
-
Recombinant human GSK-3β enzyme.
-
A suitable peptide substrate (e.g., a pre-phosphorylated peptide).
-
Tideglusib.
-
ATP (radiolabeled [γ-³²P]ATP or for fluorescence-based assays).
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
96- or 384-well assay plates.
-
Scintillation counter or fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of Tideglusib in the kinase assay buffer.
-
In the assay plate, add the GSK-3β enzyme and the Tideglusib dilutions.
-
To assess time-dependent irreversible inhibition, pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 60 minutes) at room temperature.[1]
-
Initiate the kinase reaction by adding the peptide substrate and ATP mixture.
-
Incubate the reaction for a specified time (e.g., 30 minutes) at 30°C.
-
Terminate the reaction (e.g., by adding a stop solution or spotting onto a filter membrane).
-
Quantify the amount of phosphorylated substrate using a scintillation counter for radiolabeled ATP or a fluorescence plate reader for FRET-based assays.
-
Calculate the percentage of inhibition for each Tideglusib concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.
-
Cell Viability (MTT) Assay
Objective: To assess the effect of Tideglusib on the viability and proliferation of cancer cell lines.
Methodology:
-
Reagents and Materials:
-
Neuroblastoma cell lines (e.g., IMR-32, SK-N-SH, SH-SY5Y).
-
Complete cell culture medium.
-
Tideglusib.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Microplate reader.
-
-
Procedure:
-
Seed the neuroblastoma cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of Tideglusib and a vehicle control.
-
Incubate the cells for different time points (e.g., 24, 48, 72 hours).
-
Following incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Wound Healing (Scratch) Assay
Objective: To evaluate the effect of Tideglusib on cell migration.
Methodology:
-
Reagents and Materials:
-
Neuroblastoma cell lines.
-
Complete cell culture medium.
-
Tideglusib.
-
6- or 12-well cell culture plates.
-
Pipette tips or a specialized scratch tool.
-
Microscope with a camera.
-
-
Procedure:
-
Seed cells in a culture plate and grow them to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Wash the cells with PBS to remove dislodged cells.
-
Replace the medium with fresh medium containing different concentrations of Tideglusib or a vehicle control.
-
Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24, 48 hours).
-
Measure the width of the scratch at different points for each condition and time point using image analysis software.
-
Calculate the percentage of wound closure over time to determine the effect of Tideglusib on cell migration.
-
Neurosphere Formation Assay
Objective: To assess the impact of Tideglusib on the self-renewal capacity of cancer stem-like cells.
Methodology:
-
Reagents and Materials:
-
Neuroblastoma cell lines.
-
Serum-free neural stem cell medium supplemented with growth factors (e.g., EGF and bFGF).
-
Tideglusib.
-
Non-adherent culture plates.
-
Microscope.
-
-
Procedure:
-
Dissociate the neuroblastoma cells into a single-cell suspension.
-
Plate the cells at a low density in non-adherent culture plates with serum-free medium containing various concentrations of Tideglusib or a vehicle control.
-
Culture the cells for 7-14 days to allow for the formation of neurospheres.
-
Count the number of neurospheres formed in each well under a microscope.
-
The size of the neurospheres can also be measured as an additional parameter.
-
Calculate the sphere formation efficiency as the ratio of the number of spheres formed to the number of cells initially seeded.
-
Signaling Pathways and Workflows
GSK-3β and Wnt/β-Catenin Signaling Pathway
The following diagram illustrates the central role of GSK-3β in the canonical Wnt/β-catenin signaling pathway and the mechanism of action of Tideglusib.
Caption: GSK-3β in the Wnt/β-catenin pathway and Tideglusib's inhibitory action.
Experimental Workflow: In Vitro GSK-3β Inhibition Assay
The following diagram outlines a typical workflow for assessing the inhibitory potential of Tideglusib against GSK-3β in vitro.
Caption: Workflow for determining the in vitro inhibitory activity of Tideglusib.
Conclusion
Tideglusib is a well-characterized, irreversible inhibitor of GSK-3β with a broad range of potential therapeutic applications. Its effects on key signaling pathways have been demonstrated in numerous preclinical models of neurodegenerative diseases and cancer. While clinical trials in Alzheimer's disease and Progressive Supranuclear Palsy did not meet their primary endpoints, the compound was generally well-tolerated.[13][14] Ongoing research continues to explore its potential in other indications, leveraging its unique mechanism of action. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with Tideglusib and other GSK-3β inhibitors.
Disclaimer: The CAS number 5593-70-4 provided in the initial topic query corresponds to Tetra-n-butyl orthotitanate, a chemical used in materials science and synthesis.[15][16] Based on the context of the request, this guide focuses on Tideglusib, a GSK-3β inhibitor relevant to drug development and biological research.
References
- 1. Evidence for Irreversible Inhibition of Glycogen Synthase Kinase-3β by Tideglusib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence for irreversible inhibition of glycogen synthase kinase-3β by tideglusib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. GSK3β: role in therapeutic landscape and development of modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Selective GSK3β Inhibitor, Tideglusib, Decreases Intermittent Access and Binge Ethanol Self‐Administration in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Tideglusib induces apoptosis in human neuroblastoma IMR32 cells, provoking sub-G0/G1 accumulation and ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Tideglusib, a chemical inhibitor of GSK3β, attenuates hypoxic-ischemic brain injury in neonatal mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tideglusib promotes wound healing in aged skin by activating PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alzforum.org [alzforum.org]
- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 15. Page loading... [guidechem.com]
- 16. scbt.com [scbt.com]
Methodological & Application
Application Notes and Protocols for Tetrabutyl Titanate in Polyester Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrabutyl titanate (TBT), with the chemical formula Ti(OBu)₄, is a highly effective organometallic catalyst widely employed in the synthesis of polyesters.[1][2] It serves as an excellent catalyst for both esterification and transesterification reactions, which are the core processes in the production of various polyesters, including polyethylene (B3416737) terephthalate (B1205515) (PET), polybutylene terephthalate (PBT), and polybutylene succinate (B1194679) (PBS).[3][4] Compared to traditional catalysts like those based on antimony or organotin, this compound offers several advantages, such as high catalytic activity, improved reaction efficiency, and being a less polluting option.[1] Furthermore, it can enhance the brightness, transparency, and thermal stability of the final polymer.[1][3] However, TBT is sensitive to hydrolysis, which can lead to catalyst deactivation and potential processing issues, and it may cause discoloration in certain polyesters like PET under specific conditions.[5][6]
Catalytic Mechanism
The catalytic activity of this compound in esterification reactions is attributed to the Lewis acidity of the titanium atom. The proposed mechanism involves the coordination of the electron-deficient titanium atom with the carbonyl oxygen of the dicarboxylic acid (or its ester). This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of the diol.[1][7]
An eight-step mechanism for the esterification between an acid (e.g., adipic acid) and a diol (e.g., ethylene (B1197577) glycol) catalyzed by TBT has been proposed.[7] The process begins with the formation of a complex between the acid and the catalyst, followed by the reaction with the diol to form a new complex.[1] Subsequent rearrangement and the elimination of a water molecule lead to the formation of the monoester.[1] Density Functional Theory (DFT) studies have further explored various potential reaction pathways, including a Lewis acid mechanism and mechanisms involving the coordination of ester or carboxy oxygen.[8]
Caption: Proposed mechanism for TBT-catalyzed polyesterification.
Applications and Experimental Protocols
This compound is versatile and can be used in various polyester synthesis processes. The synthesis is typically a two-stage process: an initial esterification or transesterification stage followed by a polycondensation stage conducted at higher temperatures and under high vacuum to build molecular weight.[9]
Logical Workflow for Polyester Synthesis
The general procedure for synthesizing polyesters like PBT or PET involves two main stages. The first stage aims to produce a low molecular weight prepolymer, bis(hydroxyalkyl) terephthalate, while the second stage polymerizes this intermediate into a high molecular weight product.
References
- 1. The catalytic properties of Tetrabutyl titanate_Chemicalbook [chemicalbook.com]
- 2. teamcatalynt.com [teamcatalynt.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Preparation method and use of titanium catalyst for synthesis of polybutylene terephthalate - Eureka | Patsnap [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. US5519108A - Catalytic compositions containing this compound and a mixture of cocatalysts for the preparation of poly(butylene terephthalate) - Google Patents [patents.google.com]
Application Notes and Protocols for Sol-Gel Synthesis of Titanium Dioxide (TiO₂) Using Tetrabutyl Titanate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of titanium dioxide (TiO₂) nanoparticles via the sol-gel method using tetrabutyl titanate (TBT) as a precursor. The sol-gel process is a versatile wet-chemical technique that allows for the production of high-purity, homogeneous TiO₂ nanomaterials with controllable particle size, morphology, and crystalline phase.[1] These characteristics are crucial for a wide range of applications, including photocatalysis, drug delivery systems, and biomedical coatings.
Titanium dioxide naturally exists in three primary crystalline forms: anatase, rutile, and brookite. For many applications, particularly in photocatalysis, the anatase phase is preferred due to its higher surface area and reactivity.[2][3] The synthesis parameters outlined in these protocols can be fine-tuned to favor the formation of the desired crystalline phase. For instance, lower calcination temperatures generally yield the anatase phase, while higher temperatures can promote the transition to the more thermodynamically stable rutile phase.[2]
Core Principles of Sol-Gel Synthesis
The sol-gel synthesis of TiO₂ from this compound involves two primary chemical reactions:
-
Hydrolysis: The titanium precursor, this compound (Ti(OBu)₄), reacts with water to form titanium hydroxides. This reaction is typically catalyzed by an acid or a base.
-
Condensation: The titanium hydroxides then undergo condensation reactions to form a three-dimensional network of Ti-O-Ti bonds, resulting in a "sol" (a colloidal suspension of solid particles in a liquid). With further condensation and solvent evaporation, the sol transitions into a "gel," a continuous solid network with trapped solvent.
Subsequent drying and calcination (heat treatment) of the gel remove the organic and solvent residues and promote the crystallization of the TiO₂ nanoparticles.
Experimental Protocols
Two primary protocols are detailed below. Protocol 1 outlines a basic method for synthesizing anatase TiO₂ nanoparticles. Protocol 2 describes a modified approach using a chelating agent to achieve greater control over the particle size and morphology.
Protocol 1: Standard Sol-Gel Synthesis of Anatase TiO₂ Nanoparticles
This protocol provides a straightforward method for producing anatase TiO₂ nanoparticles.
Materials:
-
This compound (TBT, C₁₆H₃₆O₄Ti) - Precursor
-
Anhydrous Ethanol (C₂H₅OH) - Solvent
-
Deionized Water (H₂O) - Hydrolysis Agent
-
Nitric Acid (HNO₃) - Catalyst
Procedure:
-
Precursor Solution Preparation: In a dry flask, mix 10 mL of this compound with 30 mL of anhydrous ethanol. Stir the solution vigorously for an appropriate time to ensure it is well-mixed.[4]
-
Hydrolysis Solution Preparation: In a separate beaker, prepare a solution containing 50 mL of anhydrous ethanol, 3 mL of deionized water, and 1.5 mL of nitric acid.[4]
-
Sol Formation: Add the hydrolysis solution dropwise to the precursor solution under continuous, vigorous stirring. This slow addition is crucial for controlling the hydrolysis and condensation rates. A light-yellow, translucent sol will begin to form.[4]
-
Gelation: Continue stirring the mixture for 12 hours, and then let it stand at room temperature for 24 hours to allow for the completion of the gelation process.[4]
-
Drying: Place the resulting gel in a water bath at 80°C to evaporate the solvent. After the bulk of the solvent has evaporated, dry the gel in an oven to obtain a fine powder.[4]
-
Calcination: Calcine the dried powder in a muffle furnace under an inert atmosphere (e.g., N₂) at 450°C for 2 hours. This heat treatment step is critical for the formation of the crystalline anatase phase.[4]
-
Final Processing: After calcination, the powder can be milled to obtain a fine, uniform TiO₂ nano-photocatalyst.[4]
Protocol 2: Controlled Synthesis with a Chelating Agent
This protocol employs a chelating agent, such as acetylacetone (B45752), to modify the titanium precursor and slow down the hydrolysis and condensation reactions. This allows for more precise control over the resulting nanoparticle size and distribution.
Materials:
-
This compound (TBT) - Precursor
-
Anhydrous Ethanol - Solvent
-
Acetylacetone - Hydrolysis Control Agent[5]
-
Deionized Water - Hydrolysis Agent
Procedure:
-
Precursor and Chelating Agent Solution: Separately dissolve this compound and acetylacetone in anhydrous ethanol.[5]
-
Complex Formation: Add the acetylacetone solution to the this compound solution and stir thoroughly. A typical molar ratio of TBT to acetylacetone is 1:0.5.[5]
-
Hydrolysis Solution: Prepare a mixture of deionized water and anhydrous ethanol.[5]
-
Controlled Hydrolysis: Add the water/ethanol mixture dropwise to the TBT-acetylacetone solution while stirring magnetically for 12 hours at room temperature to form the TiO₂ sol. The molar ratio of TBT to water is typically 1:2.[5]
-
Aging and Drying: The subsequent aging and drying steps are similar to Protocol 1. The sol is aged, followed by drying at 60°C to obtain the TiO₂ powder.[5]
-
Calcination: Calcine the powder at a suitable temperature (e.g., 500°C) to achieve the desired crystalline phase. A calcination temperature of 500°C typically results in the formation of the single anatase TiO₂ phase with a grain size of 18-20 nm.[5]
Data Presentation: Key Synthesis Parameters and Their Effects
The properties of the synthesized TiO₂ nanoparticles are highly dependent on the experimental conditions. The following tables summarize the influence of key parameters on the final product.
Table 1: Effect of Reactant Ratios on TiO₂ Nanoparticle Properties
| Parameter | Ratio (TBT:Solvent:Water:Catalyst) | Effect on Nanoparticle Properties |
| Precursor Concentration | High | Can lead to faster hydrolysis and condensation, potentially resulting in larger, more agglomerated particles. |
| Low | Favors the formation of smaller, more uniform nanoparticles. | |
| Water Content | High | Accelerates hydrolysis, which can lead to uncontrolled precipitation and broader particle size distribution. |
| Low | Slows down hydrolysis, allowing for more controlled growth of nanoparticles. The molar ratio of TBT to water is a critical factor.[5] | |
| Catalyst (Acid/Base) Concentration | High (low pH) | Can slow down nucleation, leading to the growth of larger particles.[6] |
| Low (neutral pH) | Can lead to faster gelation. |
Table 2: Influence of Process Conditions on TiO₂ Nanoparticle Characteristics
| Parameter | Condition | Effect on Nanoparticle Properties |
| Temperature | Low Hydrolysis Temperature (0-25°C) | Can promote the formation of larger particles.[6] |
| High Hydrolysis Temperature (25-50°C) | Tends to decrease particle size.[6] | |
| Stirring Time | Extended (e.g., 36 hours) | Can lead to better dispersion and less agglomeration of nanoparticles. |
| Aging Time | Longer | Allows for more complete condensation and a more stable gel network. |
| Calcination Temperature | 400-500°C | Generally favors the formation of the anatase phase.[5] |
| > 600°C | Can initiate the phase transformation from anatase to the more stable rutile phase.[2] | |
| Increasing Temperature | Generally leads to an increase in particle size due to crystal growth. |
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the sol-gel synthesis process for TiO₂ nanoparticles.
Caption: Workflow for the sol-gel synthesis of TiO₂ nanoparticles.
References
- 1. Review of the sol–gel method in preparing nano TiO2 for a... [degruyterbrill.com]
- 2. www2.irsm.cas.cz [www2.irsm.cas.cz]
- 3. Synthesis and Characterization of TiO2 Nanoparticles by Sol/Gel Method and its Application in the Production of Esters [jsynthchem.com]
- 4. 2.2. Preparation of the TiO2 Nano‐photocatalyst [bio-protocol.org]
- 5. The Preparation of TiO2 Film by the Sol-Gel Method and Evaluation of Its Self-Cleaning Property | MDPI [mdpi.com]
- 6. A Review: Factors Affecting Particle Size of TiO2 Nanoparticles Prepared by Sol-Gel Method and Their Use in Biology[v1] | Preprints.org [preprints.org]
Application of Tetrabutyl Titanate in Transesterification Reactions: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrabutyl titanate (TBT), a versatile organometallic compound, serves as an efficient catalyst in various chemical transformations, most notably in transesterification reactions.[1] Its high catalytic activity, coupled with its efficacy in producing high-purity products, makes it a catalyst of choice in the synthesis of polyesters and, to a lesser extent, in the production of biofuels.[1] This document provides detailed application notes and experimental protocols for the use of this compound in transesterification reactions, with a focus on polyester (B1180765) synthesis and an overview of its potential application in biodiesel production. The information is tailored for researchers, scientists, and professionals in drug development who may utilize these polymers or reaction principles in their work.
Core Applications
This compound is primarily employed as a catalyst in two major areas of transesterification:
-
Polymer Synthesis: It is extensively used in the production of polyesters such as Poly(butylene terephthalate) (PBT) and Poly(butylene succinate) (PBS).[2] TBT promotes the transesterification of dialkyl esters with diols, a key step in the polycondensation process.
-
Biodiesel Production: While less common than other catalysts, this compound can catalyze the transesterification of triglycerides from vegetable oils or animal fats with short-chain alcohols to produce fatty acid methyl esters (FAME), the primary component of biodiesel.
Reaction Mechanism
The catalytic activity of this compound in transesterification stems from the Lewis acidic nature of the titanium atom. The general mechanism involves the coordination of the carbonyl oxygen of the ester to the titanium center, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol.
Caption: Proposed mechanism of this compound-catalyzed transesterification.
Application in Polyester Synthesis
This compound is a highly effective catalyst for the synthesis of various polyesters. Below are detailed protocols for the synthesis of Poly(butylene terephthalate) (PBT) and Poly(butylene succinate) (PBS).
Synthesis of Poly(butylene terephthalate) (PBT) via Transesterification
This protocol describes the transesterification of dimethyl terephthalate (B1205515) (DMT) with 1,4-butanediol (B3395766) (BD) using this compound as a catalyst.
Experimental Protocol:
-
Reactant Preparation: In a 125-mL glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation column, charge dimethyl terephthalate (DMT) and 1,4-butanediol (BD) in the desired molar ratio (e.g., 1:3).
-
Catalyst Introduction: In a separate vial, dissolve the required amount of this compound catalyst in a small volume of 1,4-butanediol (e.g., 3 mL). The catalyst concentration is typically in the range of 1 x 10⁻⁴ to 7 x 10⁻⁵ mol per mole of DMT.
-
Reaction Initiation: Heat the reactor containing DMT and BD to the desired reaction temperature (e.g., 200°C) under a nitrogen atmosphere until the DMT is completely melted.
-
Catalyst Injection: Once the reaction temperature is stable, inject the catalyst solution into the reactor. Methanol (B129727) evolution should begin almost immediately.
-
Reaction Progression: Maintain the reaction at the set temperature and continuously remove the methanol byproduct through the distillation column. The progress of the reaction can be monitored by measuring the amount of methanol collected.
-
Reaction Termination and Analysis: After the desired reaction time or when methanol evolution ceases, stop the reaction. The resulting product can be analyzed for the conversion of methyl ester groups.
Quantitative Data:
The following tables summarize the effect of different reaction parameters on the transesterification of DMT with BD catalyzed by this compound at 200°C.
| BD/DMT Molar Ratio | Catalyst Concentration (mol/mol DMT) | Reaction Time (min) | Conversion of Methyl Ester Groups (%) |
| 2 | 3 x 10⁻⁴ | 60 | ~65 |
| 3 | 3 x 10⁻⁴ | 60 | ~75 |
| 4 | 3 x 10⁻⁴ | 60 | ~80 |
| 6 | 3 x 10⁻⁴ | 60 | ~85 |
| Catalyst Concentration (mol/mol DMT) | BD/DMT Molar Ratio | Reaction Time (min) | Conversion of Methyl Ester Groups (%) |
| 7 x 10⁻⁵ | 3 | 60 | ~60 |
| 3 x 10⁻⁴ | 3 | 60 | ~75 |
| 1 x 10⁻³ | 3 | 60 | ~85 |
Synthesis of Poly(butylene succinate) (PBS)
This protocol outlines the two-stage synthesis of PBS from succinic acid and 1,4-butanediol using this compound.
Experimental Protocol:
-
Esterification Stage:
-
Charge succinic acid and 1,4-butanediol into a reactor in a 1:1.2 molar ratio.
-
Add this compound catalyst (0.3% by weight of succinic acid).
-
Heat the mixture to 170°C under a nitrogen atmosphere for 3 hours to carry out the dehydration and esterification process. Water is continuously removed.
-
-
Polycondensation Stage:
-
After the esterification stage, increase the temperature to 235°C.
-
Gradually apply a vacuum to facilitate the removal of excess 1,4-butanediol and promote the polycondensation reaction.
-
Continue the reaction under vacuum for a specified period (e.g., 3 hours) until the desired molecular weight is achieved.
-
-
Product Recovery:
-
Cool the reactor and extrude the resulting PBS polymer.
-
Quantitative Data:
The following table presents the optimized process parameters for the synthesis of PBS using this compound.[2]
| Parameter | Optimized Value |
| Esterification Temperature | 170°C |
| Polycondensation Temperature | 235°C |
| Acid to Alcohol Molar Ratio | 1:1.2 |
| Catalyst Amount | 0.3% (by weight of succinic acid) |
| Dehydration Time | 3 hours |
| Resulting Weight-Average Molecular Weight | 47,655 g/mol |
Application in Biodiesel Production
While this compound can catalyze the transesterification of triglycerides, its application in industrial biodiesel production is not as widespread as that of other catalysts like sodium or potassium hydroxides and methoxides. The higher temperatures and pressures required for titanate-catalyzed reactions can make the process less economically viable. However, for specific applications where a non-alkaline catalyst is preferred, this compound can be an option.
General Experimental Protocol for Biodiesel Synthesis:
Disclaimer: The following is a general protocol based on available information. Specific reaction conditions may need to be optimized depending on the feedstock.
-
Feedstock and Reagent Preparation:
-
Ensure the oil or fat feedstock has a low free fatty acid and water content. Pre-treatment (esterification) may be necessary for feedstocks with high FFA levels.
-
Prepare a solution of this compound in methanol. The catalyst concentration can range from 0.5% to 2% by weight of the oil.
-
-
Reaction Setup:
-
Charge the oil feedstock into a high-pressure reactor equipped with a stirrer and temperature control.
-
Add the methanol and catalyst solution. A methanol-to-oil molar ratio of 6:1 to 12:1 is typically used.
-
-
Reaction Conditions:
-
Seal the reactor and heat the mixture to a temperature between 200°C and 250°C.
-
Maintain a pressure of 45 to 55 bars.
-
Stir the reaction mixture for 2 to 3 hours.
-
-
Product Separation and Purification:
-
After the reaction, cool the mixture and transfer it to a separation funnel.
-
Allow the mixture to settle into two layers: an upper layer of fatty acid methyl esters (biodiesel) and a lower layer of glycerol (B35011).
-
Separate the glycerol layer.
-
Wash the biodiesel layer with warm water to remove any residual catalyst, methanol, and glycerol.
-
Dry the biodiesel over anhydrous sodium sulfate.
-
Quantitative Data:
Detailed and systematically compared quantitative data for biodiesel production using this compound is scarce in publicly available literature. The efficiency and yield are highly dependent on the specific feedstock and reaction conditions.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the typical experimental workflow for polyester synthesis and the logical relationship of key parameters influencing the transesterification reaction.
Caption: General experimental workflow for polyester synthesis.
Caption: Logical relationships of key parameters in transesterification.
References
Application Notes and Protocols for Preparing Nanocrystalline Titanium Dioxide Using Tetrabutyl Titanate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of nanocrystalline titanium dioxide (TiO₂) using tetrabutyl titanate as a precursor. The methodologies outlined are based on established sol-gel and hydrothermal procedures, offering versatility in controlling particle size, crystal structure, and surface properties. These protocols are intended to serve as a comprehensive guide for researchers in materials science, chemistry, and pharmacology who are interested in the synthesis and application of TiO₂ nanoparticles for catalysis, drug delivery, and other advanced applications.
Introduction
Titanium dioxide nanoparticles are of significant interest due to their unique physicochemical properties, including high refractive index, chemical stability, and photocatalytic activity. This compound (Ti(OBu)₄) is a commonly used precursor for the synthesis of TiO₂ nanoparticles due to its reactivity and ease of handling. This document details two primary methods for the preparation of nanocrystalline TiO₂: the sol-gel method and the hydrothermal method.
Synthesis Methods
Sol-Gel Synthesis
The sol-gel method involves the hydrolysis and condensation of a metal alkoxide precursor in a solvent to form a "sol," which is a colloidal suspension of solid particles in a liquid. This sol is then aged to form a "gel," a three-dimensional network of the oxide. Subsequent drying and calcination of the gel yield the final TiO₂ nanoparticles. The properties of the resulting nanoparticles are highly dependent on reaction parameters such as pH, temperature, and the presence of surfactants or stabilizing agents.[1]
Hydrothermal Synthesis
Hydrothermal synthesis is a method of crystallizing substances from high-temperature aqueous solutions at high vapor pressures. In this process, a precursor solution or suspension is heated in a sealed vessel, known as an autoclave. The elevated temperature and pressure facilitate the dissolution and recrystallization of the material, leading to the formation of well-defined crystalline nanoparticles.[2][3][4] This method is particularly useful for controlling the crystal phase and morphology of the TiO₂ nanoparticles.[2]
Experimental Protocols
Protocol 1: Sol-Gel Synthesis of Anatase TiO₂ Nanoparticles
This protocol describes a general procedure for the synthesis of anatase TiO₂ nanoparticles using the sol-gel method.
Materials:
-
This compound (Ti(OBu)₄)
-
Anhydrous ethanol (B145695)
-
Deionized water
-
Hydrolysis control agent (e.g., acetylacetone (B45752), acetic acid)[5]
-
Magnetic stirrer
-
Beakers and other standard laboratory glassware
-
Drying oven
-
Furnace for calcination
Procedure:
-
Solution A Preparation: Dissolve a specific molar ratio of this compound in anhydrous ethanol and stir adequately.[5]
-
Solution B Preparation: In a separate beaker, dissolve the hydrolysis control agent (e.g., acetylacetone with a molar ratio of this compound to hydrolysis control agent of 1:0.5) in anhydrous ethanol.[5]
-
Mixing: Slowly add Solution B to Solution A while stirring vigorously.
-
Hydrolysis: Prepare a mixed solution of deionized water and anhydrous ethanol (e.g., with a molar ratio of this compound to water of 1:2).[5] Add this solution dropwise to the mixture from step 3 under continuous stirring.
-
Aging: Continue stirring the resulting sol for a specified period (e.g., 12 hours) at room temperature to allow for aging and gel formation.[5]
-
Drying: Dry the obtained gel in an oven at a specific temperature (e.g., 60 °C) to remove the solvent.[5]
-
Calcination: Calcine the dried powder in a furnace at a desired temperature (e.g., 500 °C) for a set duration to obtain the crystalline TiO₂ nanoparticles.[5] A calcination temperature of 500 °C typically yields the anatase phase with a grain size of 18-20 nm.[5]
Protocol 2: Hydrothermal Synthesis of Crystalline TiO₂ Nanoparticles
This protocol outlines a typical hydrothermal method for synthesizing crystalline TiO₂ nanoparticles.
Materials:
-
This compound (Ti(OBu)₄)
-
Solvent (e.g., 1,2-propylene glycol, 1,4-butanediol, or a mixture of deionized water and absolute ethanol)[2][6]
-
Teflon-lined stainless steel autoclave
-
Centrifuge
-
Drying oven
-
Furnace for calcination (optional, as crystalline particles can be obtained directly)
Procedure:
-
Precursor Solution: Slowly add this compound to the chosen solvent (e.g., 1,2-propylene glycol) and stir until a uniform mixture is obtained. The molar concentration of this compound can be in the range of 0.5-1.0 mol/L.[6]
-
Hydrothermal Reaction: Transfer the mixed solution into a Teflon-lined autoclave and seal it. Heat the autoclave to a specific temperature (e.g., 180-220 °C) and maintain it for a certain duration (e.g., 4.0-48 hours).[6]
-
Collection: After the reaction, allow the autoclave to cool down to room temperature. Collect the white precipitate by centrifugation.
-
Washing: Wash the collected product with deionized water and absolute ethanol to remove any unreacted precursors and byproducts.[2]
-
Drying: Dry the washed nanoparticles in an oven at a suitable temperature.
-
Calcination (Optional): If further crystallinity or phase transformation is desired, the dried powder can be calcined at a specific temperature (e.g., 400 °C for 30 minutes).[2]
Data Presentation
The following tables summarize key quantitative data from various studies on the synthesis of nanocrystalline TiO₂ using this compound.
Table 1: Influence of Synthesis Method on TiO₂ Nanoparticle Properties
| Synthesis Method | Precursor | Solvent/Medium | Temperature (°C) | Particle Size (nm) | Crystal Phase | Reference |
| Sol-Gel | This compound | Ethanol/Water | 500 (Calcination) | 18-20 | Anatase | [5] |
| Hydrothermal | This compound | 1,2-propylene glycol | 180-220 | < 10 | Anatase | [6] |
| Hydrothermal | This compound | Water/Ethanol | 150 | - | Anatase | [2] |
Table 2: Effect of Calcination Temperature on TiO₂ Nanoparticle Size (Sol-Gel Method)
| Calcination Temperature (°C) | Average Particle Size (nm) | Crystal Phase | Reference |
| 450 | - | Anatase | |
| 550 | Increased size | Anatase | |
| 650 | Further increased size | Anatase | |
| 800 | 24.97 (Anatase), 24.72 (Rutile) | Anatase to Rutile transformation | [7] |
Visualizations
The following diagrams illustrate the experimental workflows for the sol-gel and hydrothermal synthesis of nanocrystalline TiO₂.
Caption: Sol-Gel synthesis workflow for nanocrystalline TiO₂.
Caption: Hydrothermal synthesis workflow for nanocrystalline TiO₂.
References
- 1. Preparation and Characterization of Nano Titanium Dioxide Photocatalysts Via Sol Gel Method over Narrow Ranges of Varying Parameters – Oriental Journal of Chemistry [orientjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Titanium dioxide sols synthesized by hydrothermal methods using this compound as starting material and the application in dye sensitized solar cells (Journal Article) | ETDEWEB [osti.gov]
- 5. mdpi.com [mdpi.com]
- 6. CN101062782A - Method for synthesizing nano titanium oxide colloid particle - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Tetrabutyl Titanate as a Crosslinking Agent in Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of tetrabutyl titanate (TBT) as a versatile crosslinking agent for a variety of polymer systems. This document details the underlying chemical mechanisms, offers detailed experimental protocols for polymer modification, and presents quantitative data to illustrate the effects of TBT-induced crosslinking on polymer properties. The information is intended to guide researchers and professionals in the fields of materials science, polymer chemistry, and drug development in harnessing the capabilities of this compound for the creation of advanced polymeric materials with tailored functionalities.
Introduction to this compound as a Crosslinking Agent
This compound, a titanium alkoxide with the chemical formula Ti(OBu)₄, is a highly reactive compound widely employed as a catalyst and crosslinking agent in the polymer industry. Its efficacy stems from the susceptibility of the titanium-butoxide bond to hydrolysis and subsequent condensation reactions. This reactivity allows for the formation of stable, three-dimensional polymer networks, significantly enhancing the mechanical, thermal, and chemical properties of the base polymers.
TBT is particularly effective for crosslinking polymers containing functional groups with active hydrogens, such as hydroxyl (-OH) and carboxyl (-COOH) groups. This includes a broad range of polymers such as:
-
Polyesters: Improving thermal stability and mechanical strength.
-
Acrylic Resins: Enhancing hardness, chemical resistance, and adhesion in coatings.
-
Cellulose and other natural polymers: Increasing water resistance and mechanical integrity.
-
Hydroxyl-Terminated Polymers (e.g., HTPB): Modifying mechanical properties for applications in elastomers and binders.
-
Silicones: Facilitating room temperature vulcanization (RTV).
The crosslinking process is typically initiated by atmospheric moisture or added water, which hydrolyzes the butoxy groups on the titanate, forming reactive titanium hydroxyl species. These intermediates then condense with the hydroxyl or carboxyl groups on the polymer chains, creating strong Ti-O-Polymer linkages and releasing butanol as a byproduct.
Mechanism of Crosslinking
The crosslinking of polymers with this compound proceeds through a two-step mechanism: hydrolysis and condensation.
-
Hydrolysis: this compound reacts with water, leading to the stepwise replacement of butoxy groups (-OBu) with hydroxyl groups (-OH). The extent of hydrolysis can be controlled by the amount of available water.
-
Condensation: The resulting titanium hydroxyl intermediates are highly reactive and can undergo condensation reactions with hydroxyl or carboxyl groups present on the polymer chains. This results in the formation of a stable, crosslinked network.
Application Notes and Protocols for Tetrabutyl Titanate in Heat-Resistant Coatings
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the formulation and evaluation of heat-resistant coatings incorporating tetrabutyl titanate. This compound, also known as titanium(IV) butoxide (CAS 5593-70-4), serves as a critical component in high-temperature coating systems, acting as a crosslinking agent, adhesion promoter, and a precursor to a thermally stable titanium dioxide matrix.[1][2][3][4][5][6][7][8][9][10][11] This document outlines two primary formulation approaches: a standalone titanate-based binder system and a hybrid system where this compound is used to modify silicone resins for improved performance and ambient temperature curing.[5][12][13] Detailed experimental protocols for coating preparation, application, and performance testing are provided, along with data presentation in tabular format for clear comparison.
Introduction
Heat-resistant coatings are essential for protecting metallic substrates in high-temperature environments, such as exhaust systems, industrial furnaces, and pipelines.[5][14] These coatings must withstand extreme temperatures without degradation, provide corrosion protection, and maintain adhesion to the substrate.[11] this compound (TBT) is a versatile organometallic compound widely used in the formulation of such coatings.[1][6][8]
The mechanism of action for TBT in these coatings involves its hydrolysis and condensation. When exposed to atmospheric moisture, TBT hydrolyzes to form titanium hydroxide, which then condenses to create a polymeric network of titanium dioxide (TiO₂).[2][3] This inorganic backbone provides excellent thermal stability.[2][11] In formulations containing metallic pigments like aluminum or zinc, this TiO₂ matrix binds the pigment particles together and to the substrate, forming a durable, heat-resistant film.[12][14]
When combined with silicone resins, TBT acts as a crosslinking agent, forming stable Ti-O-Si bonds.[5][12] This not only enhances the thermal stability of the silicone resin but also allows for air-drying or curing at room temperature, which is a significant advantage over traditional silicone coatings that require high-temperature baking.[2][5][12]
Role of this compound in Heat-Resistant Coatings
-
Binder and Precursor: In sole-binder systems, TBT hydrolyzes to form a continuous, inorganic TiO₂ matrix that provides the primary film structure and heat resistance.[2][12]
-
Crosslinking Agent: TBT reacts with hydroxyl-functional polymers, such as silicone resins, creating a crosslinked network that improves the mechanical and thermal properties of the coating.[4][5][8]
-
Adhesion Promoter: TBT can enhance the adhesion of coatings to various substrates, including metals and glass, by forming strong chemical bonds at the coating-substrate interface.[1][5][15][16]
-
Catalyst: It can act as a catalyst in polymerization and esterification reactions, which can be beneficial in hybrid resin systems.[1][9][15]
Experimental Protocols
Materials and Equipment
Materials:
-
This compound (TBT), monomer or polymer (Polybutyl titanate - PBT)
-
Silicone Resin (e.g., methyl or methyl-phenyl polysiloxane resin)
-
Heat-Resistant Pigments (e.g., leafing aluminum paste, zinc dust)
-
Suspending Agent (e.g., ethylcellulose)
-
Solvents (e.g., xylene, white spirit, sec-butanol)
-
Steel Substrates (e.g., mild steel panels, shot-blasted)
-
Degreasing agents (e.g., acetone (B3395972), ethanol)
Equipment:
-
High-speed disperser or ball mill
-
Mechanical stirrer
-
Spray application system (e.g., HVLP spray gun) or brush/roller
-
Film thickness gauge
-
Muffle furnace for heat resistance testing
-
Corrosion testing chamber (e.g., salt spray cabinet)
-
Adhesion testing equipment (e.g., cross-hatch cutter, pull-off adhesion tester)
-
Thermogravimetric Analyzer (TGA) and Differential Scanning Calorimeter (DSC)
Formulation of a 600°C Heat-Resistant Coating (TBT as Sole Binder)
This protocol is based on a typical formulation for a high-temperature resistant paint using TBT with aluminum pigment.[2][12]
Protocol:
-
Substrate Preparation: Thoroughly degrease steel panels with acetone or a suitable solvent. For optimal adhesion, shot-blast the surface to a near-white metal finish (Sa 2.5).[2]
-
Binder Preparation: In a suitable mixing vessel, prepare the binder solution by dissolving the suspending agent (ethylcellulose) in a portion of the solvent (xylene).
-
Pigment Dispersion: Under agitation, slowly add the leafing aluminum paste to the binder solution. Continue mixing at high speed until a uniform dispersion is achieved.
-
Final Formulation: Reduce the mixing speed and add the remaining solvent. Slowly add the this compound to the mixture and continue stirring until the formulation is homogeneous.
-
Application: Apply the coating to the prepared steel substrates using a spray gun to achieve a dry film thickness (DFT) of 25-40 µm. Brush application is possible but may result in a less uniform finish.
-
Curing: Allow the coated panels to air dry at ambient temperature for at least 24 hours before handling and testing. The coating will fully cure upon initial exposure to high service temperatures.
Formulation of an Air-Drying Silicone-Based Heat-Resistant Coating
This protocol describes the modification of a silicone resin with TBT to create an air-drying, heat-resistant coating.[5][12]
Protocol:
-
Substrate Preparation: Prepare the steel substrates as described in section 3.2.1.
-
Resin Modification: In a mixing vessel, combine the silicone resin and solvent (e.g., xylene). Under slow agitation, add the this compound. The amount of TBT is typically in the range of 5-15% based on the solid content of the silicone resin.
-
Pigment Dispersion: In a separate vessel, disperse the desired heat-resistant pigments and fillers in a portion of the solvent to create a pigment paste.
-
Final Formulation: Slowly add the pigment paste to the modified silicone resin solution under continuous stirring until the mixture is uniform.
-
Application: Apply the coating to the prepared substrates via spraying to achieve the desired DFT.
-
Curing: The coating will air dry at room temperature. Allow to cure for at least 72 hours before subjecting to performance testing or high temperatures. The incorporation of TBT facilitates a moisture-cure mechanism, forming Ti-O-Si linkages.[5][12]
Performance Evaluation Protocols
Heat Resistance Testing
Protocol (based on ASTM D2485): [3][13][19]
-
Prepare and coat steel panels as described in the formulation protocols.
-
Allow the coatings to cure fully at ambient temperature.
-
Place the coated panels in a muffle furnace.
-
Gradually increase the temperature to the target service temperature (e.g., 400°C or 600°C) at a rate of approximately 10°C/min.
-
Hold the panels at the target temperature for a specified duration (e.g., 24 hours).
-
Allow the panels to cool to room temperature.
-
Visually inspect the coatings for any signs of defects such as blistering, cracking, flaking, or significant discoloration.
-
Perform adhesion testing (as described in section 4.3) after the heat exposure to assess the integrity of the coating.
Corrosion Resistance Testing
Protocol (based on ASTM B117 - Salt Spray Test): [6]
-
Prepare and coat steel panels.
-
Scribe a line through the coating to the substrate on each panel.
-
Place the panels in a salt spray cabinet.
-
Expose the panels to a continuous spray of 5% NaCl solution at 35°C for a specified duration (e.g., 100, 250, or 500 hours).
-
After exposure, gently rinse the panels with deionized water and allow them to dry.
-
Evaluate the panels for signs of corrosion, such as rusting at the scribe line and blistering or delamination of the coating.
Adhesion Testing
Protocol (based on ASTM D3359 - Cross-Hatch Adhesion Test): [20]
-
Use a cross-hatch cutter to make a grid of cuts through the coating to the substrate.
-
Apply a specified pressure-sensitive adhesive tape over the grid and smooth it down.
-
Rapidly pull the tape off at a 180° angle.
-
Examine the grid area and classify the adhesion according to the ASTM scale (5B: no detachment, to 0B: more than 65% detachment).
Data Presentation
Table 1: Example Formulations for Heat-Resistant Coatings
| Component | Formulation A: TBT-based (600°C) | Formulation B: Zinc-Rich Primer (400°C) | Formulation C: Silicone-TBT Hybrid |
| Binder | |||
| This compound (or PBT) | 25-35% | 20-30% | 5-15% (of silicone solids) |
| Silicone Resin | - | - | 40-50% |
| Pigment/Filler | |||
| Leafing Aluminum Paste | 15-25% | - | As required |
| Zinc Dust | - | 60-70% | |
| Extender Fillers (Mica, Talc) | 5-10% | 5-10% | 10-20% |
| Additives | |||
| Suspending Agent | 1-2% | 1-2% | 1-2% |
| Solvent | |||
| Xylene/White Spirit | To 100% | To 100% | To 100% |
Note: Percentages are by weight.
Table 2: Performance Data of TBT-based Coatings
| Performance Test | Formulation A (TBT-Al) | Formulation B (TBT-Zn) | Formulation C (Silicone-TBT) |
| Max. Service Temperature | 600°C[2][12] | 400°C[2] | 400-500°C |
| Heat Resistance (24h @ max temp) | No cracking or peeling | Slight discoloration, no peeling | Good integrity, slight gloss reduction |
| Adhesion (ASTM D3359) | 4B - 5B | 4B - 5B | 5B |
| Corrosion Resistance (ASTM B117, 250h) | Good, minor scribe creep | Excellent cathodic protection | Good, minimal blistering |
| Curing Mechanism | Air-dry/Heat cure | Air-dry/Heat cure | Air-dry (moisture cure)[2][12] |
Table 3: Thermal Analysis Data
| Analysis | Parameter | TBT-based Coating | Silicone-TBT Hybrid Coating |
| TGA | 5% Weight Loss Temperature | > 450°C | > 400°C |
| Char Yield @ 600°C | High (inorganic residue) | Moderate-High | |
| DSC | Glass Transition Temp (Tg) | Not well-defined (inorganic) | Dependent on silicone resin |
| Curing Exotherm | Present during initial heating | May be present, dependent on cure state |
Note: These are representative values. Actual data will vary based on the specific formulation.
Visualizations
Experimental Workflow
Caption: Experimental workflow for formulating and testing TBT-based heat-resistant coatings.
Curing Mechanism of TBT-based Coatings
References
- 1. ASTM E-119 Standards & Testing Made Simple For Everyone [ippmagazine.com]
- 2. dar-techinc.com [dar-techinc.com]
- 3. standards.iteh.ai [standards.iteh.ai]
- 4. Corrosion Resistance of Waterborne Epoxy Resin Coating Cross-Linked by Modified this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TYTAN™ For Heat Resistance Coatings | Maha Asia [maha.asia]
- 6. dallaslaboratories.net [dallaslaboratories.net]
- 7. Test Methods for Coating Adhesion | Resources | DeFelsko [defelsko.com]
- 8. US5457166A - Process for preparing a polyester-modified silicone resin and a curable composition comprising the polyester-modified silicone resin - Google Patents [patents.google.com]
- 9. Catalysts: Discover our titanates, zirconates & aluminates - TIB Chemicals AG [tib-chemicals.com]
- 10. US20060207723A1 - Primer for heat-curable silicone elastomers - Google Patents [patents.google.com]
- 11. How Titanium Butoxide Enhances Coatings and Polymer Production - Chemical Supplier Unilong [unilongindustry.com]
- 12. infinitalab.com [infinitalab.com]
- 13. youtube.com [youtube.com]
- 14. scribd.com [scribd.com]
- 15. researchgate.net [researchgate.net]
- 16. mt.com [mt.com]
- 17. Composition and Formula Design Principles of Organosilicon Heat-resistant Coatings - Knowledge [silibasesilicone.com]
- 18. EP1969075B1 - Heat resistant coating - Google Patents [patents.google.com]
- 19. store.astm.org [store.astm.org]
- 20. Titan Coatings® tests [titan-coatings.com]
Application Notes and Protocols for Tetrabutyl Titanate as an Adhesion Promoter
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tetrabutyl titanate (TBT) as an adhesion promoter for various substrates. The information is intended to guide researchers and professionals in developing robust protocols for enhancing the interfacial bonding in coatings, adhesives, and composite materials.
This compound, an organometallic compound, functions as a versatile adhesion promoter through its ability to react with both inorganic and organic materials. It acts as a molecular bridge at the interface, forming strong chemical bonds that improve the durability and performance of the final product. Its applications span across numerous fields, including improving the adhesion of coatings, rubber, and plastics to metal surfaces, and as a cross-linking agent in various polymer systems.[1]
Mechanism of Adhesion Promotion
This compound enhances adhesion primarily through two mechanisms:
-
Surface Modification: TBT reacts with hydroxyl groups or free protons present on the surface of inorganic substrates like metals, glass, and fillers. This reaction forms a monomolecular layer of organofunctional titanate on the surface, which alters its surface energy and improves its compatibility with organic polymers.[2][3]
-
Cross-linking and Catalysis: The alkoxy groups of TBT can react with functional groups (e.g., hydroxyl, carboxyl) in organic resins and polymers. This cross-linking action increases the cohesive strength of the polymer matrix at the interface.[4] TBT can also act as a catalyst in various reactions such as esterification and transesterification, which can further promote interfacial bonding.[1]
Quantitative Data on Adhesion Performance
The following tables summarize the limited quantitative data found in the literature regarding the improvement of adhesion with the use of titanate-based primers. It is important to note that the performance of adhesion promoters is highly dependent on the specific substrates, adhesive systems, and application parameters.
Table 1: Peel Strength of Adhesion Promoter on Stretched Acrylic
| Adhesion Promoter Composition | Substrate | Adhesive/Coating | Application Method | Curing Conditions | Average Peel Strength (pli) | Reference |
| 1% Silicate/Titanate Primer¹ | Stretched Acrylic | Vinyl Interlayer | Flow Coating | Ambient Temperature | 55-60 | US Patent 4,816,288 |
¹ The primer is a reaction product of an organosilicate (e.g., tetraethylorthosilicate) and an organic titanium compound (e.g., titanium (IV) butoxide).[5]
Table 2: Shear Bond Strength of Titanate Primer on Titanium
| Adhesion Promoter Composition | Substrate | Adhesive/Resin | Surface Preparation | Curing Conditions | Shear Bond Strength (MPa) | Reference |
| 2% Isopropyl Dimethacryloyl Isostearoyl Titanate in MMA | Titanium Discs | 4-META/MMA-TBB Opaque Resin | Machined and blasted with aluminum oxide | Not specified | 37.2 (after 50,000 thermocycles) | Matsumura et al., J Dent Res, 1990[6] |
Experimental Protocols
The following are generalized protocols for the application of this compound as an adhesion promoter. Researchers should optimize these protocols for their specific substrates and applications.
Protocol 1: Application of this compound as a Primer for Metal Substrates (e.g., Steel, Aluminum, Titanium)
1. Materials:
- This compound (TBT)
- Anhydrous isopropanol (B130326) or other suitable solvent
- Degreasing solvent (e.g., acetone, ethanol)
- Abrasive paper or sandblasting equipment
- Lint-free wipes or cloths
- Adhesive or coating to be applied
2. Procedure:
Protocol 2: Application of this compound as a Primer for Plastic Substrates (e.g., Polypropylene, Acrylics)
1. Materials:
- This compound (TBT)
- Anhydrous solvent (e.g., isopropanol, methylchloroform)
- Cleaning agent (e.g., isopropanol)
- Lint-free wipes or cloths
- Adhesive or coating to be applied
2. Procedure:
Protocol 3: Surface Treatment of Glass Substrates with this compound
1. Materials:
- This compound (TBT)
- Anhydrous ethanol (B145695) or isopropanol
- Detergent solution
- Deionized water
- Lint-free wipes or cloths
- Oven
2. Procedure:
Visualizations
References
- 1. The catalytic properties of Tetrabutyl titanate_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. pcimag.com [pcimag.com]
- 4. ru.unilongindustry.com [ru.unilongindustry.com]
- 5. US4816288A - Primer for adherence to plastic substrates - Google Patents [patents.google.com]
- 6. Adhesive bonding of titanium with a titanate coupler and 4-META/MMA-TBB opaque resin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Ferroelectric Bismuth Titanate Thin Films using Tetrabutyl Titanate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of ferroelectric bismuth titanate (Bi₄Ti₃O₁₂) thin films via the sol-gel method, utilizing tetrabutyl titanate as the titanium precursor. The protocols described herein are intended for research and development purposes.
Overview
Bismuth titanate (Bi₄Ti₃O₁₂) is a perovskite-type ferroelectric material with a layered structure, known for its high Curie temperature, good fatigue resistance, and lead-free composition. These properties make it a promising candidate for applications in non-volatile memories, high-temperature piezoelectric sensors, and electro-optic devices. The sol-gel method offers a versatile and cost-effective route for the fabrication of high-quality bismuth titanate thin films with good control over stoichiometry and microstructure.
This document outlines the necessary reagents, equipment, and step-by-step procedures for the preparation of the precursor solution, thin film deposition by spin coating, and subsequent thermal annealing to achieve the desired crystalline ferroelectric phase.
Experimental Protocols
Materials and Reagents
| Reagent | Formula | Purity | Supplier (Example) |
| Bismuth (III) Nitrate (B79036) Pentahydrate | Bi(NO₃)₃·5H₂O | ≥98% | Sigma-Aldrich |
| This compound | Ti(OC₄H₉)₄ | ≥97% | Sigma-Aldrich |
| Acetic Acid (Glacial) | CH₃COOH | ≥99.7% | Fisher Scientific |
| 2-Methoxyethanol (B45455) | C₃H₈O₂ | ≥99.8% | Sigma-Aldrich |
| Acetylacetone (B45752) | C₅H₈O₂ | ≥99% | Alfa Aesar |
| Ethanolamine (B43304) | H₂NCH₂CH₂OH | ≥99% | Merck |
| Deionized Water | H₂O | 18.2 MΩ·cm | - |
| Substrates | e.g., Pt/Ti/SiO₂/Si, Quartz | - | - |
Equipment
-
Magnetic stirrer with heating plate
-
Beakers and flasks
-
Syringes and micropipettes
-
Spin coater
-
Hot plate
-
Tube furnace or rapid thermal annealing (RTA) system
-
Ultrasonic bath
Sol-Gel Precursor Solution Preparation (0.05 M)
This protocol is for the preparation of a stable Bi₄Ti₃O₁₂ precursor solution. An excess of bismuth precursor is often used to compensate for bismuth loss during annealing.
-
Bismuth Precursor Solution:
-
In a dry beaker, dissolve bismuth nitrate pentahydrate in 2-methoxyethanol. A typical molar ratio is 4 moles of bismuth nitrate to 3 moles of this compound. An excess of 5-10 mol% of the bismuth precursor is recommended.
-
Stir the mixture at room temperature until the bismuth nitrate is completely dissolved, resulting in a clear solution.
-
-
Titanium Precursor Solution:
-
In a separate dry beaker, add this compound.
-
Slowly add acetylacetone as a stabilizing agent while stirring. A common molar ratio of this compound to acetylacetone is 1:1. The solution should turn a clear, yellowish color.
-
-
Mixing the Precursors:
-
Slowly add the titanium precursor solution to the bismuth precursor solution under vigorous stirring.
-
Continue stirring the mixed solution for at least 2 hours at room temperature to ensure homogeneity.
-
-
Hydrolysis and Stabilization:
-
A mixture of deionized water and 2-methoxyethanol can be added dropwise to the main solution to initiate controlled hydrolysis.
-
To adjust the viscosity and stability of the sol, ethanolamine can be added.
-
The final solution should be clear and stable for several days when stored in a sealed container.
-
Thin Film Deposition
-
Substrate Preparation:
-
Clean the substrates sequentially in an ultrasonic bath with acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
-
Spin Coating:
-
Place the cleaned substrate on the spin coater chuck.
-
Dispense the precursor solution onto the center of the substrate.
-
Spin the substrate at a speed of 3000-4000 rpm for 30-60 seconds to obtain a uniform wet film.[1]
-
-
Drying:
-
After spinning, place the coated substrate on a hot plate and dry at 150-250°C for 5-10 minutes to remove the residual solvents.
-
-
Layer-by-Layer Deposition:
-
Repeat the spin coating and drying steps to achieve the desired film thickness.
-
Thermal Annealing
-
Pre-annealing (Pyrolysis):
-
Place the multi-layered film in a tube furnace or on a hot plate.
-
Heat the film to 350-450°C in air for about 30 minutes to decompose organic components.
-
-
Crystallization Annealing:
-
Increase the temperature to the final annealing temperature of 600-750°C.[1]
-
Anneal the film for 1-2 hours in an air or oxygen atmosphere to crystallize the Bi₄Ti₃O₁₂ phase.
-
Allow the furnace to cool down to room temperature naturally.
-
Data Presentation
The properties of the synthesized bismuth titanate thin films are highly dependent on the processing parameters, particularly the annealing temperature. The following tables summarize typical quantitative data obtained from the characterization of these films.
| Annealing Temperature (°C) | Crystalline Phase | Average Grain Size (nm) |
| 550 | Amorphous/Poorly Crystalline | - |
| 600 | Orthorhombic | ~50 - 80 |
| 650 | Orthorhombic | ~80 - 120 |
| 700 | Orthorhombic | ~120 - 180 |
| 750 | Orthorhombic | >180 |
Table 1: Effect of Annealing Temperature on Crystalline Phase and Grain Size of Bi₄Ti₃O₁₂ Thin Films.
| Annealing Temperature (°C) | Dielectric Constant (at 100 kHz) | Dielectric Loss (at 100 kHz) |
| 600 | ~150 - 200 | ~0.04 - 0.06 |
| 650 | ~200 - 300 | ~0.03 - 0.05 |
| 700 | ~250 - 350 | ~0.02 - 0.04 |
| 750 | ~300 - 400 | ~0.02 - 0.03 |
Table 2: Dielectric Properties of Bi₄Ti₃O₁₂ Thin Films as a Function of Annealing Temperature.
Visualization
The following diagrams illustrate the experimental workflow for the synthesis of ferroelectric bismuth titanate thin films.
Caption: Experimental workflow for the sol-gel synthesis of Bi₄Ti₃O₁₂ thin films.
Caption: Logical relationships between synthesis parameters and film properties.
References
Application Notes and Protocols for Tetrabutyl Titanate in Specialty Chemical Manufacturing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the versatile applications of tetrabutyl titanate (TNBT) in the manufacturing of specialty chemicals. This document details its use as a catalyst, cross-linking agent, and adhesion promoter, offering quantitative data, detailed experimental protocols, and visual representations of key processes to support research and development activities.
This compound as a Catalyst in Esterification and Transesterification Reactions
This compound is a highly effective catalyst for esterification and transesterification reactions, widely employed in the synthesis of polyesters, plasticizers, and other specialty esters.[1][2] Its advantages include high catalytic activity, excellent efficiency, and the production of polymers with improved brightness and transparency.[2]
Quantitative Data: Catalytic Performance of this compound
| Application | Reactants | Catalyst Concentration | Reaction Conditions | Key Performance Indicator | Result | Citations |
| Polybutylene Terephthalate (B1205515) (PBT) Synthesis | Terephthalic Acid, 1,4-Butanediol (B3395766) | 0.5 parts by weight | Esterification: 240°C, 3.37 hours; Polycondensation: 245°C, 3.5 hours, <1 mmHg | Intrinsic Viscosity | 0.92 dL/g | [3] |
| Polyester (B1180765) Polyol Synthesis | Dicarboxylic Acid, Diol | 15 - 100 ppm | Not Specified | Reaction Time | Shortened polycondensation time | [4] |
| Dioctyl Terephthalate (DOTP) Synthesis | Terephthalic Acid, Isooctyl Alcohol | 0.1% - 0.25% of total raw material mass | 180°C - 225°C, 2 - 3.5 hours | Conversion | High | [1] |
| Adipic Acid Esterification | Adipic Acid, 2-Ethylhexanol | Catalytic amount (~0.02 g) | Not Specified | Adipic Acid Conversion | ~90% | |
| Poly(ethylene furanoate) (PEF) Synthesis | 2,5-Dimethylfuran-dicarboxylate, Ethylene Glycol | 400 ppm | Not Specified | Catalyst Effectiveness | High reactivity in polycondensation | [5] |
Experimental Protocol: Synthesis of Polybutylene Terephthalate (PBT)
This protocol describes the laboratory-scale synthesis of PBT via a two-stage esterification and polycondensation process using this compound as a catalyst.
Materials:
-
Terephthalic acid (TPA)
-
1,4-butanediol (BDO) (Molar ratio of BDO to TPA: 1.5:1)
-
This compound (TNBT) (0.18% by weight of TPA)[2]
-
Nitrogen gas supply
-
Ortho-chlorophenol (for viscosity measurement)
Equipment:
-
Jacketed glass reactor with a mechanical stirrer, condenser, and nitrogen inlet/outlet
-
Heating mantle with temperature controller
-
Vacuum pump
-
Distillate collection flask
Procedure:
-
Charging the Reactor: Charge the reactor with terephthalic acid and 1,4-butanediol.
-
Inert Atmosphere: Purge the reactor with nitrogen gas for 15-20 minutes to remove any residual air. Maintain a slow, continuous nitrogen flow.
-
Catalyst Addition: Add this compound to the reaction mixture.
-
Esterification Stage:
-
Begin stirring the mixture.
-
Gradually heat the reactor to 200-230°C.[2]
-
Water will be formed as a byproduct of the esterification reaction and will be distilled off and collected in the collection flask.
-
Continue the reaction until approximately 90-95% of the theoretical amount of water has been collected. This stage typically takes 2-4 hours.[2]
-
-
Polycondensation Stage:
-
Increase the temperature to 240-250°C.
-
Gradually apply a vacuum, reducing the pressure to below 1 mmHg.
-
Excess 1,4-butanediol will be distilled off.
-
Continue the reaction under vacuum for 2-4 hours. The viscosity of the molten polymer will increase significantly.
-
-
Product Recovery:
-
Once the desired viscosity is achieved (as indicated by the stirrer torque or by sampling), stop the reaction by cooling the reactor.
-
Extrude the molten PBT polymer from the reactor under nitrogen pressure.
-
Cool and pelletize the polymer for further analysis.
-
Characterization:
-
Determine the intrinsic viscosity of the PBT polymer in ortho-chlorophenol at 25°C to assess the molecular weight.
Signaling Pathway: Proposed Mechanism of Esterification Catalyzed by this compound
Caption: Proposed mechanism for this compound catalyzed esterification.
This compound as a Cross-Linking Agent
This compound serves as an effective cross-linking agent for polymers containing hydroxyl or carboxyl groups, such as alkyd resins, polyesters, and epoxy esters. This cross-linking action enhances the mechanical properties, thermal stability, and chemical resistance of coatings, adhesives, and sealants.[6][7]
Quantitative Data: Performance Enhancement via Cross-Linking with this compound
| Application | Polymer System | TNBT Concentration | Test Method | Performance Improvement | Citation |
| Waterborne Acrylic-Epoxy Coating | Waterborne Acrylic-Epoxy Resin | 6% (modified TNBT) | Electrochemical Impedance Spectroscopy | Impedance increased from 10⁶ Ωcm² to 10⁸ Ωcm², indicating enhanced corrosion resistance. | [8] |
| Heat-Resistant Paint | Silicone Resin | Not Specified | Not Specified | Enables air-drying of the silicone resin-based paint. | [9] |
Experimental Protocol: Evaluation of this compound as a Cross-Linking Agent in a Coating Formulation
This protocol outlines a general procedure for incorporating TNBT into a solvent-based alkyd resin coating and evaluating its effect on film properties.
Materials:
-
Alkyd resin solution (e.g., 60% solids in mineral spirits)
-
This compound (TNBT)
-
Solvent (e.g., mineral spirits or xylene)
-
Driers (e.g., cobalt, zirconium, calcium octoate)
-
Anti-skinning agent
-
Steel panels for coating application
Equipment:
-
Laboratory mixer/disperser
-
Film applicator (e.g., drawdown bar)
-
Drying time recorder
-
Pencil hardness tester (ASTM D3363)
-
Cross-hatch adhesion tester (ASTM D3359)[10]
-
Solvent resistance test equipment (e.g., MEK rub test, ASTM D5402)
Procedure:
-
Formulation:
-
In a mixing vessel, add the alkyd resin solution.
-
While stirring, add the driers and anti-skinning agent.
-
Prepare a control batch without TNBT and experimental batches with varying concentrations of TNBT (e.g., 0.5%, 1.0%, 2.0% based on resin solids). Dilute the TNBT with a small amount of solvent before adding it to the resin solution to ensure uniform dispersion.
-
Adjust the viscosity of each formulation with solvent as needed for application.
-
-
Film Application:
-
Apply the coatings to clean steel panels using a film applicator to achieve a uniform dry film thickness.
-
-
Curing:
-
Allow the coated panels to air dry at ambient temperature and humidity.
-
Monitor the drying time (tack-free, dry-to-touch, and through-dry) using a drying time recorder or by touch.
-
-
Performance Evaluation (after 7 days of curing):
-
Pencil Hardness: Determine the film hardness according to ASTM D3363.
-
Adhesion: Evaluate the adhesion of the coating to the substrate using the cross-hatch method as per ASTM D3359.[10]
-
Solvent Resistance: Assess the cross-linking density by performing an MEK rub test according to ASTM D5402. Record the number of double rubs required to expose the substrate.
-
Experimental Workflow: Coating Formulation and Evaluation
Caption: Workflow for evaluating TNBT as a cross-linking agent in coatings.
This compound as an Adhesion Promoter
This compound is utilized to enhance the adhesion of coatings, inks, and adhesives to a variety of substrates, including metals, glass, and plastics.[8][11] It functions by forming a chemical bridge between the substrate and the polymer matrix, resulting in a more durable bond.[8]
Quantitative Data: Adhesion Improvement with Titanate Promoters
| Application | Substrate/Polymer System | Adhesion Promoter | Test Method | Performance Improvement | Citation |
| Carbon-Fiber Composites | Carbon Fiber / Epoxy Resin | Titanate-based adhesion promoter | Peel Strength Test | Over 20% increase in peel strength compared to control. | [12] |
| Metal Coatings | Metal | This compound | Not Specified | Enhances durability and corrosion resistance. |
Experimental Protocol: Evaluating Adhesion Promotion of this compound in a Coating
This protocol describes how to assess the improvement in adhesion of an acrylic lacquer on an aluminum substrate using TNBT as an adhesion promoter.
Materials:
-
Acrylic resin solution
-
This compound (TNBT)
-
Solvent (e.g., a blend of ketones and esters)
-
Aluminum panels (degreased and cleaned)
-
Pressure-sensitive tape (as specified in ASTM D3359)
Equipment:
-
Laboratory mixer
-
Spray gun or film applicator
-
Cutting tool for cross-hatch test
-
Illuminated magnifier
Procedure:
-
Substrate Preparation: Thoroughly clean and degrease the aluminum panels with a suitable solvent and allow them to dry completely.
-
Primer Formulation (with TNBT):
-
Prepare a control primer without TNBT.
-
Prepare experimental primers with varying low concentrations of TNBT (e.g., 0.1%, 0.2%, 0.5% based on total formulation weight). The TNBT should be added slowly to the solvent portion of the primer under agitation.
-
-
Primer and Topcoat Application:
-
Apply a thin, uniform layer of the control and experimental primers to separate aluminum panels.
-
Allow the primer to flash off according to the manufacturer's instructions.
-
Apply the acrylic topcoat over the primed surfaces.
-
Cure the coated panels as per the topcoat's requirements (e.g., air dry or bake).
-
-
Adhesion Testing (after 7 days of curing):
-
Perform the cross-hatch adhesion test according to ASTM D3359, Method B.[10]
-
Make a lattice pattern of cuts through the coating to the substrate.
-
Apply the pressure-sensitive tape firmly over the lattice.
-
Rapidly peel the tape off at a 180° angle.
-
Examine the grid area using an illuminated magnifier and classify the adhesion on a scale of 0B to 5B, where 5B represents no peeling or removal of the coating.
-
Logical Relationship: Role of this compound as an Adhesion Promoter
References
- 1. Process for producing dioctyl terephthalate by semi-continuous method - Eureka | Patsnap [eureka.patsnap.com]
- 2. US4780527A - Preparation of polyesters from terephthalic acid - Google Patents [patents.google.com]
- 3. kta.com [kta.com]
- 4. CN102701984A - Production method of dioctyl terephthalate - Google Patents [patents.google.com]
- 5. Effect of catalyst type on molecular weight increase and coloration of poly(ethylene furanoate) biobased polyester during melt polycondensation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. qualtechproductsindustry.com [qualtechproductsindustry.com]
- 7. Test Methods for Coating Adhesion | Resources | DeFelsko [defelsko.com]
- 8. The catalytic properties of Tetrabutyl titanate_Chemicalbook [chemicalbook.com]
- 9. TYTAN™ For Heat Resistance Coatings | Maha Asia [maha.asia]
- 10. ASTM D3359-23: Tape Test Methods for Measuring Adhesion - The ANSI Blog [blog.ansi.org]
- 11. ddltesting.com [ddltesting.com]
- 12. CN101104678A - Method for preparing titanium catalyst polyester - Google Patents [patents.google.com]
Application Notes and Protocols: Tetrabutyl Titanate in Olefin Polymerization Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrabutyl titanate (TBT), also known as titanium(IV) n-butoxide, is a versatile organometallic compound widely employed as a catalyst in various chemical transformations. In the realm of polymer chemistry, TBT plays a crucial role as a Ziegler-Natta catalyst or co-catalyst for olefin polymerization.[1][2][3][4][5] Its application is particularly prominent in the polymerization of ethylene (B1197577) and propylene (B89431) to produce polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP), respectively.[6] TBT-based catalyst systems offer several advantages, including the potential for high catalytic activity and the ability to influence polymer properties.[7][8] This document provides detailed application notes and experimental protocols for the use of this compound in olefin polymerization systems.
Principle of Operation: Ziegler-Natta Catalysis
This compound is a key component in Ziegler-Natta catalyst systems, which are heterogeneous catalysts used for the polymerization of alpha-olefins.[1][9] These systems typically consist of a transition metal compound (in this case, TBT) and a co-catalyst, which is often an organoaluminum compound such as triethylaluminium (TEA).[7][9] The interaction between the titanium center and the alkylaluminum co-catalyst generates the active sites responsible for initiating and propagating the polymer chain. The general mechanism involves the coordination and insertion of olefin monomers into the titanium-carbon bond of the active species.
A simplified representation of the Ziegler-Natta polymerization process involving a titanium-based catalyst is illustrated below.
Figure 1: Simplified workflow of Ziegler-Natta olefin polymerization.
Applications
This compound-based catalyst systems are utilized in the synthesis of various polyolefins. The properties of the resulting polymer, such as molecular weight and polydispersity, can be tuned by modifying the catalyst system and polymerization conditions.[7]
-
Polyethylene (PE) Synthesis: TBT, in conjunction with a co-catalyst, is effective in the polymerization of ethylene.[7][9]
-
Polypropylene (PP) Synthesis: These catalyst systems are also employed for the polymerization of propylene.
-
Copolymerization: Ethylene can be copolymerized with other alpha-olefins like 1-hexene (B165129) or 1-octene (B94956) to produce linear low-density polyethylene (LLDPE) with controlled branching.[7]
Experimental Protocols
The following protocols are based on methodologies described in the scientific literature for olefin polymerization using this compound-containing catalysts.
Protocol 1: Ethylene Polymerization using a PVC-Supported Ti(OBu)₄ Catalyst
This protocol describes the polymerization of ethylene using a catalyst system composed of this compound supported on polyvinyl chloride (PVC) and activated by triethylaluminium (TEA).[7][9]
Materials:
-
This compound (Ti(OBu)₄)
-
Polyvinyl chloride (PVC)
-
n-Butylmagnesium chloride (BuMgCl)
-
Titanium tetrachloride (TiCl₄)
-
Triethylaluminium (TEA)
-
n-Hexane (polymerization grade, dried)
-
Ethylene (polymerization grade)
-
1-Octene or 1-Hexene (for copolymerization, dried)
-
Nitrogen (high purity)
-
Hydrochloric acid
Equipment:
-
Three-neck round-bottom flask
-
Condenser
-
Magnetic stirrer
-
Schlenk line or glovebox for inert atmosphere operations
-
Jacketed glass reactor (2 L) with mechanical stirrer
-
Temperature and pressure controllers
-
Filtration apparatus
-
Vacuum oven
Catalyst Synthesis (PVC/BuMgCl/Ti(OBu)₄·TiCl₄): [9]
-
In a three-neck round-bottom flask equipped with a condenser and stirrer under a nitrogen atmosphere, suspend PVC in a suitable solvent.
-
Add BuMgCl to the suspension and stir.
-
Introduce a mixture of Ti(OBu)₄ and TiCl₄ to the flask.
-
The detailed synthesis procedure for the specific catalyst can be found in the cited literature.[9] The resulting solid catalyst should be handled under an inert atmosphere.
Ethylene Homopolymerization: [9]
-
Thoroughly dry the 2 L glass jacketed reactor and purge with high-purity nitrogen.
-
Introduce 1 L of dry n-hexane into the reactor.
-
Add the desired amount of the prepared catalyst (e.g., 0.02 g) to the reactor.
-
Introduce the co-catalyst, triethylaluminium (TEA), at the desired [Al]/[Ti] molar ratio. The optimal ratio may need to be determined experimentally, with a reported optimum around 773:1 for one specific system.[7][8]
-
Pressurize the reactor with ethylene to the desired pressure (e.g., 1 atm).
-
Maintain the reaction at a constant temperature (e.g., 50 °C) with continuous stirring for the desired polymerization time (e.g., 1 hour).
-
Terminate the polymerization by stopping the ethylene feed and adding acidified ethanol (e.g., 10% HCl in ethanol).
-
Filter the resulting polymer, wash thoroughly with ethanol, and dry in a vacuum oven at 50 °C to a constant weight.
Ethylene/α-Olefin Copolymerization: [9]
-
Follow the same procedure as for homopolymerization, but introduce a specific amount of the comonomer (e.g., 1-octene or 1-hexene) into the reactor before pressurizing with ethylene.
The experimental workflow for this protocol is depicted below.
Figure 2: Experimental workflow for ethylene polymerization.
Data Presentation
The performance of the this compound-based catalyst system can be evaluated based on its activity and the properties of the resulting polymer. The following tables summarize representative data from a study using a PVC-supported Ti(OBu)₄ catalyst.[7][8]
Table 1: Effect of [Al]/[Ti] Molar Ratio on Ethylene Polymerization Activity
| [Al]/[Ti] Molar Ratio | Catalyst Activity (kg PE / (mol Ti · h)) |
| 309 | - |
| 618 | - |
| 773 | 2.3 |
| 927 | - |
| 1236 | - |
Data extracted from a study by Al-Qahtani, A. A. (2021).[7] The highest activity was observed at a molar ratio of 773.
Table 2: Ethylene/1-Octene Copolymerization and Polymer Properties
| Amount of 1-Octene (mmol) | Copolymer Activity (g PE / (mmol Cat · h)) | Melting Temperature (Tₘ) (°C) | Molecular Weight (Mₙ) ( kg/mol ) | Molecular Weight (Mₙ) ( kg/mol ) | Polydispersity Index (PDI) (Mₙ/Mₙ) |
| 32 | - | 134.1 | - | 326 | - |
| 48 | - | 132.8 | - | 251 | - |
| 64 | - | 127.9 | - | 211 | - |
| 96 | - | 125.3 | - | 115 | - |
| 127 | - | 121.7 | - | 97 | - |
Data adapted from a study by Al-Qahtani, A. A. (2021).[7][8]
Table 3: Ethylene/1-Hexene Copolymerization and Polymer Properties
| Amount of 1-Hexene (mmol) | Copolymer Activity (g PE / (mmol Cat · h)) | Melting Temperature (Tₘ) (°C) | Molecular Weight (Mₙ) ( kg/mol ) | Molecular Weight (Mₙ) ( kg/mol ) | Polydispersity Index (PDI) (Mₙ/Mₙ) |
| 40 | - | 133.5 | - | 288 | - |
| 60 | - | 131.2 | - | 224 | - |
| 68 | - | 126.4 | - | 187 | - |
| 80 | - | 123.1 | - | 102 | - |
| 160 | - | 119.8 | - | 99 | - |
Data adapted from a study by Al-Qahtani, A. A. (2021).[7][8]
Characterization of the Resulting Polymer
The synthesized polyolefins should be characterized to determine their molecular weight, molecular weight distribution, thermal properties, and morphology.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ).[9]
-
Differential Scanning Calorimetry (DSC): To determine the melting temperature (Tₘ) and crystallinity of the polymer.[9]
-
Scanning Electron Microscopy (SEM): To investigate the morphology of the polymer particles.[7][9]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.[9]
Safety Precautions
-
This compound is moisture-sensitive and will decompose in the presence of water.[1] All manipulations should be carried out under an inert and dry atmosphere.
-
Organoaluminum compounds such as triethylaluminium are pyrophoric and react violently with water and air. Handle with extreme caution in a glovebox or using Schlenk techniques.
-
Ethylene is a flammable gas. Ensure proper ventilation and adherence to safety protocols for handling flammable gases.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
- 1. chempoint.com [chempoint.com]
- 2. Tetra-n-butyl Titanate (TNBT) - Chemical Supplier Distributor ChemCeed [chemceed.com]
- 3. tnjchem.com [tnjchem.com]
- 4. tetra n-butyl titanate-Shandong East Sunrise New Materials Co., Ltd. [en.sdeastsunrise.com]
- 5. City product details_1-Shandong East Sunrise New Materials Co., Ltd. [en.sdeastsunrise.com]
- 6. marcorubber.com [marcorubber.com]
- 7. The Effect of Titanium Tetra-Butoxide Catalyst on the Olefin Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. The Effect of Titanium Tetra-Butoxide Catalyst on the Olefin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Controlling the Hydrolysis Rate of Tetrabutyl Titanate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hydrolysis of tetrabutyl titanate.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to control the hydrolysis rate of this compound?
A1: this compound is highly reactive towards water, leading to rapid and often uncontrollable hydrolysis and condensation reactions.[1] Uncontrolled hydrolysis results in the rapid precipitation of large, agglomerated titanium dioxide (TiO2) particles with a broad size distribution and poor morphology.[2] For applications in areas like nanoparticle synthesis, thin-film coating, and catalysis, precise control over particle size, morphology, and crystallinity is essential for achieving desired material properties and performance.[1][3]
Q2: What are the primary methods for controlling the hydrolysis rate?
A2: The primary methods to control the hydrolysis rate of this compound involve:
-
Use of Chelating Agents: Acids like acetic acid or acetylacetone (B45752) can be used to modify the titanium precursor, making it less susceptible to rapid hydrolysis.[4][5][6]
-
Controlling the Water Content: The rate and manner of water addition significantly impact the hydrolysis process. Slow, controlled addition of a water/solvent mixture is a common practice.[7][8]
-
Solvent Selection: The choice of solvent can influence the hydrolysis rate and the properties of the resulting product.[9][10]
-
Temperature Control: Reaction temperature affects the kinetics of both hydrolysis and condensation reactions.[5][11][12][13]
-
pH Adjustment: The pH of the reaction medium plays a critical role in the hydrolysis and condensation rates.[8]
Q3: How do chelating agents like acetylacetone and acetic acid work?
A3: Chelating agents form a more stable complex with the titanium precursor. For instance, acetylacetone reacts with this compound to form a less hydrolyzable complex, which retards the rate of coarsening of nanocrystallites.[5] Similarly, acetic acid can act as a chelating agent, replacing some of the butoxide groups and thereby controlling the fast hydrolysis reaction of the titanate.[6] This modification allows for a more controlled and slower formation of the TiO2 network.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Immediate formation of a white precipitate upon water addition. | 1. Hydrolysis rate is too fast. 2. Localized high concentration of water. | 1. Use a chelating agent like acetylacetone or acetic acid to stabilize the this compound before adding water.[6] 2. Add the water/solvent mixture dropwise with vigorous stirring to ensure homogeneous mixing.[7] 3. Cool the reaction mixture to slow down the reaction kinetics. |
| Formation of large, non-uniform particles. | 1. Uncontrolled nucleation and growth. 2. Insufficient mixing. | 1. Optimize the concentration of the chelating agent and the water-to-alkoxide ratio. 2. Increase the stirring speed during the addition of water. 3. Consider a two-step hydrolysis process to separate nucleation and growth phases.[14] |
| Cracking of thin films upon drying. | 1. High capillary stress during solvent evaporation. 2. Film thickness exceeds the critical cracking thickness. 3. Mismatch in thermal expansion coefficients between the film and the substrate. | 1. Add polymers like polyvinylpyrrolidone (B124986) (PVP) to the sol to suppress crack formation.[15] 2. Control the withdrawal speed in dip-coating or the spin speed in spin-coating to produce thinner films. 3. Use a slower drying process at a lower temperature. 4. Incorporate organic modifications to the precursor to create more flexible organosilica films.[16] |
| Final TiO2 product has the wrong crystal phase (e.g., amorphous or a mix of anatase and rutile when pure anatase is desired). | 1. Incorrect calcination temperature and/or duration.[11][12][13] | 1. Carefully control the calcination temperature. For anatase, a temperature range of 400-500°C is often optimal. Higher temperatures (above 600°C) tend to favor the formation of the rutile phase.[5] 2. Ensure a sufficient calcination time to allow for complete phase transformation. |
| Poor adhesion of the thin film to the substrate. | 1. Inadequate substrate cleaning. 2. High surface tension of the sol. | 1. Thoroughly clean the substrate using a multi-step process (e.g., sonication in acetone, ethanol (B145695), and deionized water). 2. Modify the sol composition to reduce surface tension, for example, by using a different solvent or adding a surfactant. |
Data Presentation
Table 1: Effect of Molar Ratio of Acetylacetone (AcAc) to Titanium Precursor on TiO2 Properties
| Molar Ratio (AcAc:Ti) | Average Crystallite Size (nm) | Resulting Sol Stability | Reference |
| 0:1 | - | Unstable, immediate precipitation | [7] |
| 0.05:1 | ~12 | Improved stability | [17] |
| 0.1:1 | ~10 | Stable sol | [17] |
| 0.2:1 | ~8 | Very stable sol | [17] |
| 0.4:1 | ~6 | Very stable sol | [17] |
| 0.5:2 | 18-20 | Relatively high stability | [7] |
Table 2: Influence of Calcination Temperature on TiO2 Crystal Phase and Particle Size
| Calcination Temperature (°C) | Crystal Phase | Average Crystallite Size (nm) | Reference |
| 250 | Anatase | 6.8 | [5] |
| 400 | Anatase | ~10 | [5] |
| 500 | Anatase | 18-20 | [7] |
| 600 | Anatase + Rutile | 20.5 (Rutile) | [5] |
| 650 | Anatase (nanowires) | - | [11] |
| >650 | Anatase to Rutile transformation, nanowire structure collapses | - | [11] |
| 700 | Anatase | 17.7 | [5] |
| 900 | Rutile | 22.7 | [5] |
| 1100 | Rutile | - | [12] |
Experimental Protocols
Protocol 1: Controlled Hydrolysis of this compound using Acetic Acid for TiO2 Nanoparticles
-
Preparation of Solution A: In a dry flask, dissolve a specific molar concentration of this compound in a suitable solvent such as ethanol or n-butanol.
-
Preparation of Solution B: In a separate beaker, prepare a mixture of the same solvent, deionized water, and acetic acid. The molar ratio of this compound to acetic acid to water is a critical parameter to control, with a common starting point being 1:2:4.
-
Hydrolysis Reaction: While vigorously stirring Solution A, add Solution B dropwise using a syringe pump or a burette at a slow and constant rate (e.g., 1 mL/min). Maintain a constant temperature, for example, room temperature or in an ice bath for slower reactions.
-
Aging: After the complete addition of Solution B, continue stirring the resulting sol for a specific period (e.g., 2-24 hours) at a constant temperature. This aging step allows for the completion of hydrolysis and condensation reactions.
-
Gelation and Drying: The sol will gradually transform into a gel. The wet gel is then dried in an oven at a controlled temperature (e.g., 60-100°C) to remove the solvent and byproducts.
-
Calcination: The dried gel is then calcined in a furnace at a specific temperature (e.g., 450-550°C for anatase TiO2) for several hours to induce crystallization and remove residual organic compounds.
Mandatory Visualization
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 5. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Review of the sol–gel method in preparing nano TiO2 for a... [degruyterbrill.com]
- 9. researchgate.net [researchgate.net]
- 10. ijmmm.ustb.edu.cn [ijmmm.ustb.edu.cn]
- 11. chalcogen.ro [chalcogen.ro]
- 12. Effects of Calcination Temperature on the Phase Composition, Photocatalytic Degradation, and Virucidal Activities of TiO2 Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Investigation of TiO2 Nanoparticles Synthesized by Sol-Gel Method for Effectual Photodegradation, Oxidation and Reduction Reaction [mdpi.com]
- 15. Crack-Templated Patterns in Thin Films: Fabrication Techniques, Characterization, and Emerging Applications | MDPI [mdpi.com]
- 16. Formation and prevention of fractures in sol–gel-derived thin films - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
preventing deactivation of tetrabutyl titanate catalyst
Welcome to the Technical Support Center for tetrabutyl titanate (TBT) catalysts. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the deactivation of this versatile catalyst in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound catalyst deactivation?
A1: The primary cause of deactivation is hydrolysis. This compound is extremely sensitive to moisture.[1][2] Even trace amounts of water in the reaction mixture or from atmospheric humidity can lead to the rapid formation of inactive titanium species, such as titanic acid and ultimately titanium dioxide.[1] This process is often irreversible under typical reaction conditions.
Q2: What are the visual signs of catalyst deactivation by hydrolysis?
A2: Deactivation by hydrolysis is often indicated by the formation of a white precipitate or haze in the reaction mixture. This solid is typically a form of hydrated titanium dioxide.[1]
Q3: Can the this compound catalyst be deactivated by factors other than water?
A3: Yes, besides hydrolysis, catalyst deactivation can occur through:
-
Thermal Degradation: While TBT is used in high-temperature processes, excessive temperatures can lead to its decomposition. When heated to decomposition, it can emit acrid and irritating fumes.[3]
-
Poisoning: Certain impurities in the reactants or solvents can act as poisons, reducing the catalyst's effectiveness. While water is the most common poison, other Lewis bases present as impurities can compete for the active sites of the Lewis acidic titanium center.
Q4: How can I prevent the deactivation of my this compound catalyst?
A4: Preventing deactivation primarily involves the rigorous exclusion of moisture from all stages of your experiment. This includes proper handling, storage, and reaction setup under anhydrous (moisture-free) conditions.
Troubleshooting Guide
Issue 1: Reduced or No Catalytic Activity Observed
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Catalyst Hydrolysis | Verify Anhydrous Conditions: Ensure all glassware was properly dried before use. Confirm that all solvents and reactants were rigorously dried and handled under an inert atmosphere (e.g., nitrogen or argon).Improve Inert Atmosphere Technique: Review your procedures for handling air- and moisture-sensitive reagents. Ensure a positive pressure of inert gas is maintained throughout the reaction. |
| Impure Reactants/Solvents | Purify Starting Materials: Use freshly distilled or appropriately dried solvents and reactants. Impurities can act as catalyst poisons.Check for Acidity/Basicity: Strong acids or bases can react with and neutralize the catalyst. Ensure your starting materials are neutral. |
| Incorrect Catalyst Loading | Optimize Catalyst Concentration: Insufficient catalyst will lead to a slow or incomplete reaction.[4] Conversely, excessive amounts may not provide additional benefits and can complicate purification. |
| Suboptimal Reaction Temperature | Adjust Temperature: Esterification reactions catalyzed by TBT are often performed at elevated temperatures (e.g., 150-250 °C) to achieve a reasonable reaction rate.[5] Ensure your reaction temperature is appropriate for the specific transformation. |
Issue 2: Formation of a White Precipitate in the Reaction Mixture
Possible Cause and Solution:
| Possible Cause | Troubleshooting Steps & Solutions |
| Catalyst Hydrolysis | Immediate Action: The formation of a white precipitate (hydrated titanium dioxide) indicates catalyst deactivation by water. At this point, the catalyst is largely inactive. The reaction will likely not proceed to completion.Future Prevention: For subsequent experiments, stringently follow the protocols for maintaining anhydrous conditions outlined in the "Experimental Protocols" section of this guide. |
Experimental Protocols
Protocol 1: Handling and Storage of this compound Catalyst
To ensure the longevity of your this compound catalyst, adhere to the following storage and handling procedures:
-
Storage: Store the catalyst in its original, tightly sealed container in a cool, dry, and well-ventilated area.[3] It is recommended to store under an inert atmosphere, such as nitrogen or argon. Storage temperatures between +2°C to +8°C are often suggested.[3]
-
Handling: Always handle this compound under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk line techniques). Use dry, clean syringes and needles for transferring the liquid catalyst.
Protocol 2: General Procedure for an Esterification Reaction under Anhydrous Conditions
This protocol outlines the general steps for performing an esterification reaction while minimizing the risk of catalyst deactivation.
-
Glassware Preparation: Thoroughly dry all glassware in an oven at a temperature above 125°C for several hours and allow it to cool in a desiccator or under a stream of dry inert gas.
-
Solvent and Reagent Preparation: Use anhydrous solvents. If not purchased as anhydrous, dry the solvents using appropriate methods (e.g., distillation from a suitable drying agent or passing through a column of activated molecular sieves). Ensure all reactants are also free of water.
-
Reaction Setup: Assemble the reaction apparatus under a positive pressure of dry nitrogen or argon. Use septa on all openings to maintain the inert atmosphere.
-
Charging the Reactor: Add the dried solvent and reactants to the reaction flask via syringe or cannula.
-
Catalyst Addition: Add the required amount of this compound catalyst to the reaction mixture using a dry syringe.
-
Reaction Monitoring: Heat the reaction to the desired temperature and monitor its progress by a suitable analytical technique (e.g., TLC, GC, or NMR).
-
Work-up: Upon completion, the reaction can be quenched. The resulting titanium dioxide from hydrolysis during workup can often be removed by filtration, sometimes with the aid of a filter agent like celite.[6]
Visual Guides
Diagram 1: Deactivation Pathway of this compound by Hydrolysis
Caption: Hydrolysis deactivation of this compound.
Diagram 2: Troubleshooting Workflow for Low Reaction Yield
Caption: Troubleshooting guide for low reaction yield.
Diagram 3: Stabilization of this compound with a Chelating Agent
Caption: Stabilization of TBT with a chelating agent.
References
Technical Support Center: Optimizing Tetrabutyl Titanate Catalyzed Esterification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for esterification reactions catalyzed by tetrabutyl titanate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the esterification process.
| Issue | Possible Causes | Recommended Solutions |
| Low or No Product Yield | Catalyst Hydrolysis: this compound is extremely sensitive to moisture. Trace amounts of water in reactants or from atmospheric moisture can lead to rapid hydrolysis and deactivation of the catalyst, often observed as the formation of a white precipitate (titanic acid or titanium dioxide).[1] | - Ensure all reactants and solvents are anhydrous. Use freshly distilled solvents and dry reactants thoroughly. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[1] - Consider using a Dean-Stark apparatus or adding molecular sieves to remove water generated during the reaction. |
| Insufficient Catalyst Concentration: The amount of catalyst may be too low to effectively drive the reaction forward.[2] | - Increase the catalyst concentration incrementally. Typical concentrations range from 0.1 to 1.0 mol% relative to the limiting reagent.[2] | |
| Low Reaction Temperature: The reaction temperature may be too low for the specific substrates, resulting in a very slow reaction rate. | - Increase the reaction temperature. The optimal temperature is substrate-dependent but often ranges from 180°C to 220°C.[3][4] | |
| Unfavorable Molar Ratio of Reactants: An equimolar ratio of reactants may not be sufficient to drive the equilibrium towards the product side. | - Use an excess of one reactant, typically the alcohol, to shift the equilibrium towards the formation of the ester. A molar ratio of alcohol to carboxylic acid of 1.5:1 to 3:1 is common.[5] | |
| Slow Reaction Rate | Suboptimal Temperature: The reaction is not at its optimal temperature for the given substrates. | - Gradually increase the reaction temperature in 10°C increments while monitoring the reaction progress. |
| Low Catalyst Loading: The concentration of this compound is insufficient. | - Add a small additional amount of catalyst to the reaction mixture. | |
| Poor Mixing: In heterogeneous reactions, inadequate stirring can limit the interaction between reactants and the catalyst. | - Ensure efficient stirring to maintain a homogeneous reaction mixture. | |
| Formation of a White Precipitate | Catalyst Hydrolysis: This is the most common cause, as this compound reacts with water to form insoluble titanium species.[1] | - Immediately take measures to remove water from the reaction system (e.g., using a Dean-Stark trap or adding desiccants). - In future experiments, ensure all reagents and glassware are scrupulously dry. |
| Reaction Mixture Discoloration (Yellow/Brown) | Side Reactions at High Temperatures: Prolonged heating at high temperatures can lead to decomposition of reactants or products, causing discoloration. | - Optimize the reaction time and temperature to find a balance between a reasonable reaction rate and minimal side product formation. - Consider performing the reaction at a lower temperature for a longer duration. |
| Impurities in Reactants: The starting materials may contain impurities that react or decompose under the reaction conditions. | - Use high-purity reactants. If necessary, purify the starting materials before use. | |
| Difficult Product Purification | Residual Catalyst: The titanium catalyst can be difficult to remove from the final product. | - After the reaction, the mixture can be treated with water to hydrolyze the catalyst, which can then be removed by filtration.[6] - Alternatively, a work-up procedure involving washing with a dilute acid, followed by a base, and then brine can help remove the catalyst. |
| Emulsion Formation During Work-up: The presence of unreacted starting materials or byproducts can lead to the formation of stable emulsions during aqueous work-up. | - Add a small amount of brine (saturated NaCl solution) to help break the emulsion. - Allow the mixture to stand for an extended period to allow for phase separation. |
Frequently Asked Questions (FAQs)
1. What is the optimal concentration of this compound for my esterification reaction?
The optimal concentration is dependent on the specific substrates and reaction conditions. However, a general starting point is 0.1 to 1.0 mol% relative to the limiting reactant.[2] It is recommended to perform small-scale optimization experiments to determine the ideal catalyst loading for your specific system. Increasing the catalyst concentration generally increases the reaction rate, but excessively high concentrations can lead to difficulties in removal and potential side reactions.[2]
2. What is the ideal reaction temperature for this compound catalyzed esterification?
The reaction temperature is a critical parameter that significantly influences the reaction rate. A common temperature range for these reactions is between 180°C and 220°C.[3][4] The optimal temperature will depend on the boiling points of the reactants and the desired reaction time.
3. How can I prevent the hydrolysis of this compound?
Preventing hydrolysis is crucial for maintaining catalyst activity. Key measures include:
-
Using Anhydrous Reagents and Solvents: Ensure all starting materials and solvents are thoroughly dried.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere such as nitrogen or argon.[1]
-
Water Removal: Employ a Dean-Stark apparatus or add molecular sieves to continuously remove the water produced during the esterification.
4. My reaction has stalled. What should I do?
If the reaction progress has plateaued, consider the following:
-
Check for Water: Ensure there is no water contamination.
-
Increase Temperature: Gradually increase the reaction temperature.
-
Add More Catalyst: A small addition of fresh catalyst may restart the reaction.
-
Increase Excess of One Reactant: Adding more of the excess reactant can help drive the equilibrium towards the product.
5. How can I monitor the progress of my esterification reaction?
Several analytical techniques can be used to monitor the reaction progress:
-
Thin Layer Chromatography (TLC): A simple and quick method to qualitatively track the disappearance of starting materials and the appearance of the product.[7]
-
Gas Chromatography (GC): A quantitative method to determine the concentration of reactants and products over time.[1][8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to monitor the disappearance of the carboxylic acid O-H stretch and the appearance of the ester C=O stretch.[9][10]
-
Titration: The consumption of the carboxylic acid can be monitored by titrating aliquots of the reaction mixture with a standardized base.[11]
6. Are there any known side reactions to be aware of?
At elevated temperatures, side reactions such as dehydration of the alcohol to form ethers or decomposition of the reactants or products can occur, sometimes leading to discoloration of the reaction mixture. Using the lowest effective temperature and minimizing reaction time can help to mitigate these side reactions.
Quantitative Data Summary
The following tables summarize the impact of key reaction parameters on the outcome of this compound catalyzed esterification, based on available literature data.
Table 1: Effect of Catalyst Concentration on Esterification
| Carboxylic Acid | Alcohol | Catalyst Conc. (mol%) | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |
| Hydrogenated Rosin | Dodecanol | 0.5 | 210 | 6 | 57.9 | [2] |
| Hydrogenated Rosin | Dodecanol | >0.5 | 210 | 6 | 71.8 | [2] |
| Adipic Acid | 1,6-Hexanediol | 0.036 - 0.566 (mmol/kg) | 140-170 | - | Rate constant increases with concentration |
Table 2: Effect of Temperature on Esterification Kinetics
| Carboxylic Acid | Alcohol | Catalyst | Temperature (K) | Rate Constant (k) | Activation Energy (Ea) | Reference |
| Adipic Acid | Ethylene Glycol | This compound | 403 - 433 | Increases with temperature | - | [3] |
| Phthalic Anhydride | n-Hexanol | This compound | - | - | ~21 kcal/mol | [12] |
Table 3: Effect of Reactant Molar Ratio on Ester Conversion
| Carboxylic Acid | Alcohol | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Conversion (%) | Reference |
| Hydrogenated Rosin | Dodecanol | 0.8:1 | 210 | - | [2] |
| MCPA Acid | 2-Ethylhexanol | 2.25:1 | - | Optimal | [5] |
Experimental Protocols
General Protocol for this compound Catalyzed Esterification of a Carboxylic Acid
This protocol provides a general procedure that can be adapted for various carboxylic acids and alcohols.
Materials:
-
Carboxylic acid
-
Alcohol (use of an excess is recommended, e.g., 2-3 equivalents)
-
This compound (0.1 - 1.0 mol%)
-
Anhydrous solvent (e.g., toluene (B28343) or xylene, optional, but useful for azeotropic water removal)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark trap (recommended)
-
Magnetic stirrer and stir bar or overhead stirrer
-
Heating mantle or oil bath
-
Inert gas supply (nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
Ensure all glassware is oven-dried and cooled under a stream of inert gas.
-
To the round-bottom flask, add the carboxylic acid, the alcohol, and a stir bar.
-
If using a solvent for azeotropic removal of water, add it at this stage.
-
Assemble the reflux condenser and Dean-Stark trap. If not using a Dean-Stark trap, a drying tube can be placed on top of the condenser.
-
Flush the entire system with an inert gas.
-
-
Catalyst Addition:
-
Under a positive flow of inert gas, add the this compound to the reaction mixture via syringe.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically refluxing temperature of the solvent or the higher boiling reactant).
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC). If using a Dean-Stark trap, monitor the collection of water.
-
-
Work-up:
-
Once the reaction is complete (as determined by the monitoring method), cool the mixture to room temperature.
-
If a solvent was used, it can be removed under reduced pressure using a rotary evaporator.
-
Dilute the crude reaction mixture with an organic solvent like ethyl acetate.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid), water, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude ester.
-
-
Purification:
-
The crude ester can be purified by distillation under reduced pressure or by column chromatography on silica (B1680970) gel, depending on the properties of the product.
-
Visualizations
Caption: Troubleshooting workflow for addressing low yield in esterification.
Caption: The pathway of this compound deactivation by hydrolysis.
References
- 1. US4020010A - Tin titanium complexes as esterification/transesterification catalysts - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. data.epo.org [data.epo.org]
- 5. researchgate.net [researchgate.net]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sdiarticle2.in [sdiarticle2.in]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude Tetrabutyl Titanate
Welcome to the technical support center for the purification of crude tetrabutyl titanate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions encountered during the purification of this versatile organometallic compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
Crude this compound typically contains unreacted starting materials, byproducts, and degradation products. The most common impurities include:
-
Titanium dioxide (TiO₂): A white solid formed from the hydrolysis of this compound upon exposure to moisture.[1]
-
Butanol: Residual alcohol from the synthesis process.
-
Titanium tetrachloride (TiCl₄): Unreacted starting material.[2]
-
Volatile organic compounds: Solvents like benzene (B151609) or toluene (B28343) used during synthesis.[2]
-
Color impurities: Aged samples may appear yellowish due to potential side reactions or degradation.[1]
Q2: Why is my purified this compound yellow?
A pale yellow color in this compound can be common, especially in aged samples.[1] However, a significant yellow to brown discoloration can indicate:
-
Presence of impurities: Certain residual reactants or byproducts can impart color.
-
Thermal decomposition: Although this compound has a high boiling point, prolonged exposure to high temperatures during distillation can cause some degradation.
-
Oxidation: Exposure to air, especially at elevated temperatures, can lead to the formation of colored byproducts.
Q3: How can I prevent the hydrolysis of this compound during purification?
This compound is extremely sensitive to moisture and hydrolyzes rapidly upon contact with water.[1] To prevent hydrolysis:
-
Use dry equipment and reagents: All glassware, solvents, and reagents must be thoroughly dried before use.
-
Work under an inert atmosphere: Conduct all steps of the purification under a dry, inert atmosphere, such as nitrogen or argon.[1]
-
Use chelating agents: The addition of chelating agents like acetylacetone (B45752) or acetic acid can form a more stable complex with this compound, retarding the rate of hydrolysis.[3][4]
Q4: What is the purpose of the nitrogen pressurization step in the purification process?
The nitrogen pressurization and slow release step is designed to remove volatile impurities from the crude product before the final vacuum distillation.[2][5] This process helps to carry away residual solvents and other low-boiling point contaminants, leading to a higher purity final product.[2]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low Yield of Purified Product | Incomplete reaction during synthesis. | Ensure the reaction goes to completion by monitoring with appropriate analytical techniques. Traditional synthesis methods can have yields around 60%.[2] |
| Loss of product during filtration or transfers. | Handle the material carefully and ensure complete transfer between vessels. | |
| Hydrolysis of the product. | Strictly maintain anhydrous conditions throughout the process. Consider the use of chelating agents to improve stability.[3][4] | |
| Inefficient distillation. | Optimize vacuum pressure and temperature to ensure efficient collection of the desired fraction. | |
| Product Discoloration (Yellowing) | Thermal degradation during distillation. | Perform vacuum distillation at the lowest possible temperature. Ensure the heating mantle is not set too high. |
| Presence of colored impurities. | Ensure complete removal of starting materials and byproducts. The nitrogen pressurization step can help remove some volatile colored impurities.[2] | |
| Oxidation. | Maintain a strict inert atmosphere during the entire purification and storage. | |
| White Precipitate (Solid) Formation | Hydrolysis due to moisture contamination. | Immediately stop the process and re-evaluate the dryness of the entire system. All solvents and glassware must be anhydrous.[1] |
| "Bumping" or Violent Boiling During Vacuum Distillation | Superheating of the liquid due to a lack of nucleation sites. | Use a magnetic stir bar for vigorous stirring to promote smooth boiling. Boiling chips are often not effective under vacuum. |
| Difficulty Achieving a High Vacuum | Leaks in the distillation apparatus. | Check all joints, tubing, and connections for leaks. Ensure all glassware is properly sealed. |
Quantitative Data
Table 1: Typical Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₆H₃₆O₄Ti |
| Molecular Weight | 340.32 g/mol |
| Appearance | Colorless to pale yellow liquid[1] |
| Boiling Point | 310-314 °C at atmospheric pressure; ~195 °C at 1.33 kPa[2][5] |
| Freezing Point | -55 °C[2] |
| Density | ~0.996 g/mL at 20 °C[5] |
Table 2: Example Purification Parameters and Expected Purity
| Purification Step | Parameter | Value/Range | Expected Purity Improvement |
| Synthesis | Reaction Temperature | < 12 °C[2] | - |
| pH | 9-10[2] | - | |
| Nitrogen Pressurization | Pressure | 1-1.5 MPa[2] | Removes volatile impurities |
| Vacuum Distillation | Absolute Pressure | 1-1.5 kPa[2] | Significant increase in purity |
| Collection Temperature | 190-195 °C[2] | >97% (typical for reagent grade) |
Experimental Protocols
Protocol 1: General Purification of Crude this compound
This protocol is a multi-step process involving synthesis from titanium tetrachloride and butanol, followed by purification.
Materials:
-
Crude this compound
-
Benzene (or other suitable solvent), anhydrous
-
Titanium tetrachloride
-
n-Butanol, anhydrous
-
Modified zeolite (optional)[2]
-
Nitrogen gas, dry
Procedure:
-
Synthesis of Crude this compound:
-
Cool 140-160 parts by weight of anhydrous benzene to below 20 °C in a reaction vessel equipped with a stirrer and a gas inlet.
-
Slowly add 20-30 parts of titanium tetrachloride while stirring, ensuring the temperature does not exceed 50 °C.[2]
-
After the addition is complete, cool the mixture to below 15 °C.
-
Introduce ammonia gas until the pH of the reaction system reaches 9-10.
-
Slowly add anhydrous n-butanol while continuing to introduce ammonia gas to maintain the pH at 9-10. The reaction is typically carried out for 2 hours at a temperature below 12 °C.[2]
-
-
Filtration and Solvent Removal:
-
After the reaction is complete, filter the mixture to remove the ammonium (B1175870) chloride precipitate.
-
Wash the filter cake with a small amount of anhydrous benzene.
-
(Optional) Add modified zeolite to the filtrate (approximately 1/20th of the filtrate weight) to aid in the removal of impurities during distillation.[2]
-
Distill the filtrate to recover the benzene, which will yield the crude this compound.
-
-
Removal of Volatile Impurities:
-
Vacuum Distillation:
-
Set up a vacuum distillation apparatus with a magnetic stirrer. Ensure all glassware is completely dry.
-
Transfer the preliminarily purified product to the distillation flask.
-
Begin stirring and apply a vacuum, aiming for an absolute pressure of 1-1.5 kPa.[2]
-
Slowly heat the distillation flask.
-
Collect the fraction that distills at 190-195 °C.[2] This fraction is the purified this compound.
-
-
Storage:
-
Store the purified this compound under a dry, inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to prevent hydrolysis.
-
Visualizations
Caption: Experimental workflow for the purification of crude this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
Technical Support Center: Managing Moisture Sensitivity of Tetrabutyl Titanate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the moisture sensitivity of tetrabutyl titanate during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to moisture?
A1: this compound (TBT), also known as titanium(IV) butoxide, is an organometallic compound with the chemical formula Ti(OC₄H₉)₄.[1] It is highly susceptible to moisture due to the presence of titanium-butoxy bonds, which readily react with water in a process called hydrolysis. This irreversible reaction leads to the formation of titanium dioxide (TiO₂) and n-butanol.[1]
Q2: How can I visually assess the quality of my stored this compound?
A2: High-quality this compound should be a clear, colorless to pale yellow liquid.[2][3] Aged or improperly stored samples may appear yellowish and have a faint alcohol-like odor due to partial hydrolysis.[1][4] The presence of white solid precipitates (titanium dioxide) is a clear indicator of significant moisture contamination.
Q3: What are the ideal storage conditions for this compound?
A3: To minimize hydrolysis, this compound should be stored in a cool, dry place, typically between +2°C and +8°C.[1][4] It is crucial to store it in a tightly sealed, airtight container under an inert atmosphere, such as nitrogen or argon, to prevent exposure to atmospheric moisture.[1]
Q4: What is the expected shelf life of this compound?
A4: Under proper storage conditions, this compound typically has a shelf life of 12 months.[2][3] However, this can be significantly reduced by improper handling and exposure to moisture.
Q5: What are the consequences of using moisture-contaminated this compound in my experiments?
A5: Using hydrolyzed this compound can have significant negative impacts on experimental outcomes. In applications like polyester (B1180765) synthesis, the presence of hydrolysis byproducts can affect the catalytic activity, leading to variations in polymer molecular weight and color.[5] In sol-gel processes, uncontrolled hydrolysis due to pre-existing moisture contamination will lead to inconsistent particle formation and film properties.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and use of this compound.
| Problem | Possible Cause | Recommended Action |
| White precipitate observed in the container. | Significant moisture exposure leading to hydrolysis and formation of titanium dioxide. | Do not use the material. The presence of solids indicates a high level of degradation. Dispose of the material according to safety guidelines. Review storage and handling procedures to prevent future contamination. |
| The liquid has turned yellow and has a noticeable alcohol-like odor. | Partial hydrolysis has occurred due to minor moisture exposure. | The material may still be usable for some non-critical applications, but its purity is compromised. It is highly recommended to quantify the water content and purity before use. For sensitive applications, it is best to use a fresh, unopened container. |
| Inconsistent results in sol-gel synthesis (e.g., rapid, uncontrolled gelation). | The this compound has been contaminated with moisture, leading to premature and rapid hydrolysis upon addition to the reaction mixture. | Use a fresh, unopened container of this compound. Ensure all solvents and glassware are scrupulously dry. Consider performing a Karl Fischer titration on the this compound and solvents to confirm low water content before starting the experiment. |
| Reduced catalytic activity in polymerization reactions. | The active titanate catalyst has been partially or fully converted to less active or inactive titanium dioxide due to moisture contamination. | Quantify the purity of the this compound using NMR or FTIR spectroscopy. If significant degradation is confirmed, use a new batch of the catalyst. |
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
Objective: To quantify the moisture content in this compound.
Methodology:
-
Instrument Setup:
-
Solvent Preparation:
-
Add a suitable volume of anhydrous methanol (B129727) to the titration vessel.
-
Titrate the methanol with the Karl Fischer reagent until the endpoint is reached to neutralize any residual water in the solvent.
-
-
Sample Analysis:
-
Accurately weigh a sample of this compound (typically 1-5 g) in a dry, gas-tight syringe.
-
Inject the sample into the conditioned titration vessel.
-
Start the titration. The instrument will automatically add the Karl Fischer reagent until the endpoint is reached.
-
The instrument software will calculate the water content in ppm or percentage.
-
-
Calculation:
-
The water content is calculated based on the volume of titrant consumed and the known titer of the Karl Fischer reagent.
-
Protocol 2: Purity Assessment by Fourier Transform Infrared (FTIR) Spectroscopy
Objective: To qualitatively assess the purity of this compound and detect hydrolysis byproducts.
Methodology:
-
Sample Preparation:
-
Place a small drop of the this compound sample between two dry potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Alternatively, use an Attenuated Total Reflectance (ATR)-FTIR spectrometer and apply a drop of the sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the empty sample holder or clean ATR crystal before running the sample.
-
-
Spectral Interpretation:
-
Pure this compound: Look for characteristic peaks corresponding to C-H stretching (around 2958 and 2870 cm⁻¹) and Ti-O-C stretching (typically in the 1100-1000 cm⁻¹ region).[11]
-
Hydrolyzed Sample: The presence of a broad peak in the region of 3600-3200 cm⁻¹ indicates the presence of O-H bonds from n-butanol and adsorbed water, signifying hydrolysis.[11] The formation of titanium dioxide may be observed as broad absorptions in the lower wavenumber region (below 800 cm⁻¹).
-
Protocol 3: Quantitative Purity Analysis by Nuclear Magnetic Resonance (qNMR) Spectroscopy
Objective: To determine the purity of this compound and quantify the extent of hydrolysis.
Methodology:
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample (e.g., 10-20 mg) into a clean, dry NMR tube.
-
Add a known amount of a suitable internal standard (e.g., dimethyl sulfoxide (B87167) or maleic acid) with a known purity.
-
Add an appropriate deuterated solvent (e.g., CDCl₃) that does not react with the sample.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
Ensure proper shimming and instrument calibration for quantitative analysis.
-
-
Data Analysis:
-
Integrate the characteristic peaks of this compound (e.g., the methylene (B1212753) protons adjacent to the oxygen) and the internal standard.
-
Also, integrate any peaks corresponding to n-butanol, a byproduct of hydrolysis.
-
The purity of the this compound can be calculated by comparing the integral of its peaks to the integral of the internal standard, taking into account the number of protons and molecular weights of both the analyte and the standard.
-
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Troubleshooting logic for visual inspection.
Caption: Quality control workflow for this compound.
References
- 1. This compound CAS#: 5593-70-4 [m.chemicalbook.com]
- 2. sunchemindia.com [sunchemindia.com]
- 3. akaiyochemtech.com [akaiyochemtech.com]
- 4. This compound | 5593-70-4 [chemicalbook.com]
- 5. Effect of catalyst type on molecular weight increase and coloration of poly(ethylene furanoate) biobased polyester during melt polycondensation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. bldeapharmacy.ac.in [bldeapharmacy.ac.in]
- 7. SOP for Operation of Karl Fisher Titration Instrument [m-pharmainfo.com]
- 8. SOP for Operation of Karl Fischer Apparatus | Pharmaguideline [pharmaguideline.com]
- 9. pharmajia.com [pharmajia.com]
- 10. pharmastate.academy [pharmastate.academy]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Tetrabutyl Titanate in Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you identify and minimize side reactions when using tetrabutyl titanate (TBT) in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound, also known as titanium(IV) butoxide, is an organometallic compound with the chemical formula Ti(OC₄H₉)₄. It is a versatile catalyst and reagent used in various chemical reactions, most notably in esterification, transesterification, and polymerization processes. It is favored for its high catalytic activity and efficiency in producing polyesters, plasticizers, and other organic esters.[1] Additionally, it serves as a precursor for the synthesis of titanium dioxide (TiO₂) nanoparticles and thin films.
Q2: What is the most common side reaction associated with this compound?
A2: The most significant and common side reaction is hydrolysis. This compound is extremely sensitive to moisture and reacts readily with water, even atmospheric humidity.[2][3] This reaction leads to the formation of titanium hydroxides and oxides (like TiO₂), which can precipitate from the reaction mixture.[2] This hydrolysis deactivates the catalyst, reducing its efficiency and potentially contaminating the final product.[2]
Q3: How can I prevent the hydrolysis of this compound?
A3: To prevent hydrolysis, it is crucial to maintain anhydrous (dry) conditions throughout your experiment. This includes:
-
Using dry solvents and reagents.
-
Performing the reaction under an inert atmosphere, such as nitrogen or argon.[3]
-
Drying all glassware thoroughly before use.
-
Storing this compound in a tightly sealed container in a dry environment.[3][4]
Q4: Can this compound be used with alcohol solvents?
A4: Caution should be exercised when using alcohol solvents. This compound can undergo alkoxide exchange with other alcohols, which can alter the catalyst's reactivity. While alcohols are often reactants in esterification, using them as a solvent requires careful consideration of the reaction equilibrium and potential for catalyst modification.
Q5: Are there ways to modify the reactivity of this compound to control side reactions?
A5: Yes, the reactivity of this compound can be modified by using chelating agents, such as acetylacetone. These agents can form more stable complexes with the titanium center, which moderates its reactivity and can help control the rate of hydrolysis. This technique is particularly useful in processes like sol-gel synthesis where controlled condensation is required.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Low reaction yield in esterification/polymerization. | 1. Catalyst deactivation due to hydrolysis: Presence of water in reactants or solvent. 2. Insufficient catalyst concentration: The amount of TBT is too low for the reaction scale. 3. Unfavorable reaction equilibrium: The removal of byproducts (e.g., water in esterification) is inefficient. | 1. Ensure all reactants, solvents, and equipment are thoroughly dried. Conduct the reaction under an inert atmosphere. 2. Increase the catalyst concentration incrementally. A typical starting point is 0.1-0.5% by weight of the reactants. 3. Use a Dean-Stark apparatus or apply a vacuum to effectively remove water or other small molecule byproducts to drive the reaction forward. |
| Formation of a white precipitate or cloudy reaction mixture. | 1. Hydrolysis of this compound: This is the most likely cause, leading to the formation of insoluble titanium oxides.[2] 2. Low solubility of reactants or products: The reaction conditions may not be suitable for keeping all components in solution. | 1. Immediately check for and eliminate sources of moisture. Consider using a chelating agent to stabilize the catalyst. 2. Adjust the solvent system or reaction temperature to improve solubility. |
| Discoloration of the final product (e.g., yellowing). | 1. Thermal degradation: High reaction temperatures can lead to the decomposition of reactants or products. 2. Side reactions catalyzed by TBT: The catalyst may promote unintended side reactions at elevated temperatures. | 1. Optimize the reaction temperature to the lowest effective level. 2. Reduce the catalyst concentration or reaction time. Consider using a more selective catalyst if discoloration persists. |
| Inconsistent reaction rates or product properties. | 1. Variable catalyst activity: This can be due to partial hydrolysis of the TBT stock solution over time. 2. Inconsistent reaction conditions: Fluctuations in temperature, pressure, or mixing can affect the reaction outcome. | 1. Use a fresh bottle of this compound or re-purify the existing stock if it has been opened multiple times. 2. Carefully control and monitor all reaction parameters to ensure reproducibility. |
Data Presentation
The following tables summarize the impact of key reaction parameters on the efficiency of reactions catalyzed by this compound.
Table 1: Effect of Temperature on Esterification Reaction Time
| Temperature (°C) | Reactants | Catalyst Conc. (wt%) | Reaction Time (hours) | Conversion (%) | Reference |
| 160 | Adipic Acid, Ethylene (B1197577) Glycol | 0.5 | 5 | ~90 | [5] |
| 180 | Adipic Acid, Ethylene Glycol | 0.5 | 3 | >95 | [5] |
| 200 | Dimethyl Terephthalate (B1205515), 1,4-Butanediol | 0.2 | 2 | >98 | [1] |
| 220 | Dimethyl Terephthalate, 1,4-Butanediol | 0.2 | 1.5 | >99 | [1] |
Table 2: Influence of Catalyst Concentration on Polyester Molecular Weight
| Catalyst (TBT) Conc. (ppm) | Monomers | Reaction Time (hours) | Intrinsic Viscosity (dL/g) | Reference |
| 200 | DMT, EG | 4 | 0.65 | [6] |
| 400 | DMT, EG | 4 | 0.78 | [6] |
| 600 | DMT, EG | 4 | 0.85 | [6] |
| 800 | DMT, EG | 4 | 0.86 | [6] |
DMT: Dimethyl Terephthalate, EG: Ethylene Glycol
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of Poly(ethylene terephthalate) (PET)
This protocol outlines a two-stage melt polymerization process.
Materials:
-
Dimethyl terephthalate (DMT)
-
Ethylene glycol (EG)
-
This compound (TBT) catalyst
-
Nitrogen gas supply
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Condenser and collection flask
-
Vacuum pump
Procedure:
Stage 1: Transesterification
-
Charge the reaction flask with DMT and EG in a 1:2.2 molar ratio.
-
Add TBT catalyst (approximately 400 ppm relative to the theoretical polymer yield).[6]
-
Assemble the reaction apparatus, ensuring a slow stream of nitrogen is passed through the system.
-
Begin stirring and gradually heat the mixture to 180-200°C.
-
Methanol (B129727) will be produced as a byproduct and should be collected in the receiving flask.
-
Continue this stage until approximately 90% of the theoretical amount of methanol has been collected (typically 2-3 hours).
Stage 2: Polycondensation
-
Gradually increase the temperature to 270-280°C.
-
Slowly apply a vacuum to the system, reducing the pressure to below 1 torr.
-
Excess ethylene glycol will distill off.
-
Continue the reaction under high vacuum and elevated temperature for 2-4 hours. The viscosity of the molten polymer will increase significantly.
-
Once the desired viscosity is achieved (as indicated by the stirrer's power consumption or by sampling), stop the reaction by removing the heat and breaking the vacuum with nitrogen.
-
The polymer can be extruded from the reactor while still molten.
Protocol 2: Transesterification of Vegetable Oil to Biodiesel
Materials:
-
Vegetable oil (e.g., soybean, canola)
-
Methanol
-
This compound (TBT)
-
Anhydrous sodium sulfate (B86663)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
Procedure:
-
Ensure the vegetable oil is dry by heating it to 110°C for 30 minutes under vacuum to remove any residual water.
-
In the reaction flask, combine the dried vegetable oil and methanol in a 1:6 molar ratio.
-
Add TBT catalyst (approximately 1% by weight of the oil).
-
Heat the mixture to reflux (around 65°C) with vigorous stirring.
-
Maintain the reflux for 2-4 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and allow the layers to separate. The lower layer will be glycerol (B35011), and the upper layer will be the biodiesel (fatty acid methyl esters).
-
Drain the glycerol layer.
-
Wash the biodiesel layer with warm water several times to remove any remaining catalyst, methanol, and glycerol.
-
Dry the biodiesel over anhydrous sodium sulfate and then filter to obtain the purified product.
Visualizations
References
- 1. The catalytic properties of Tetrabutyl titanate_Chemicalbook [chemicalbook.com]
- 2. US4020010A - Tin titanium complexes as esterification/transesterification catalysts - Google Patents [patents.google.com]
- 3. How Titanium Butoxide Enhances Coatings and Polymer Production - Chemical Supplier Unilong [unilongindustry.com]
- 4. This compound | Titanium(IV) n-butoxide | CAS 5593-70-4 - TC CHEMICALS CO.,LTD. [tcchem.com.cn]
- 5. researchgate.net [researchgate.net]
- 6. SYNTHESIS OF POLY(ETHYELENE TEREPHTHALATE-CO-ETHYLENE SEBACATE) COPOYESTER. | Journal of Military Science and Technology [en.jmst.info]
Technical Support Center: Optimizing Tetrabutyl Titanate Catalyzed Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of reactions catalyzed by tetrabutyl titanate.
Frequently Asked Questions (FAQs)
1. What is the primary cause of low yield in reactions catalyzed by this compound?
The most common cause of low yield is the hydrolysis of the this compound catalyst by water.[1] this compound is extremely sensitive to moisture and will rapidly react with water to form titanium dioxide and butanol, effectively deactivating the catalyst.[1] This hydrolysis can occur from atmospheric moisture, or from trace amounts of water in the reactants or solvent.[1]
2. How can I prevent hydrolysis of the this compound catalyst?
To prevent hydrolysis, it is crucial to maintain anhydrous (water-free) conditions throughout the experimental setup and reaction. This includes:
-
Using dry solvents and reactants.
-
Drying all glassware in an oven prior to use.
-
Running the reaction under an inert atmosphere, such as nitrogen or argon.[1]
-
Storing this compound in a tightly sealed container in a cool, dry place.
Adding a chelating agent like acetylacetone (B45752) can also help to retard the hydrolysis of this compound.[2]
3. What is the optimal concentration of this compound for my reaction?
The optimal catalyst concentration can vary depending on the specific reaction. However, increasing the catalyst concentration generally leads to a higher reaction rate and yield, up to a certain point.[3] Exceeding the optimal concentration may not significantly improve the yield and could lead to difficulties in removing the catalyst from the final product. It is recommended to perform small-scale optimization experiments to determine the ideal catalyst loading for your specific substrates and conditions.
4. How does reaction temperature affect the yield?
Higher reaction temperatures typically increase the reaction rate.[4] However, excessively high temperatures can lead to undesirable side reactions, such as the dehydration of alcohols or thermal degradation of the product, which can decrease the overall yield and affect the product's color.[5] The optimal temperature will be a balance between achieving a reasonable reaction rate and minimizing side reactions. For many esterification reactions, temperatures in the range of 180-230°C are employed.[6][7]
5. Can a deactivated this compound catalyst be regenerated?
While specific protocols for regenerating this compound from esterification reactions are not widely detailed, general methods for regenerating titanium-based catalysts involve washing with acidic solutions followed by calcination.[8] For instance, a deactivated catalyst can be treated with an acidic solution (e.g., nitric acid, sulfuric acid, or hydrochloric acid) at a pH of ≤1, at temperatures between 50-100°C. This is followed by drying and calcining the treated catalyst. Another approach involves treating the deactivated catalyst with hydrogen peroxide in an aqueous medium in the presence of an inorganic fluorinated compound, followed by heat treatment.[9]
Troubleshooting Guide
This guide addresses common issues encountered during reactions catalyzed by this compound and provides targeted solutions.
dot
Caption: Troubleshooting logic for low reaction yield.
| Issue | Possible Cause | Recommended Solution |
| Reaction fails to initiate or proceeds very slowly. | Catalyst Hydrolysis: The catalyst was likely deactivated by moisture upon addition.[1] | Ensure all components of the reaction (solvents, reactants, glassware, and atmosphere) are scrupulously dry. Handle this compound under an inert atmosphere. |
| Initial reaction rate is good, but plateaus quickly at low conversion. | Insufficient Catalyst: The amount of active catalyst is not enough to drive the reaction to completion. | Increase the catalyst loading. Perform a small-scale study to find the optimal concentration. |
| Equilibrium Limitation: The reverse reaction (hydrolysis of the ester) is significant. | Remove water as it is formed using a Dean-Stark apparatus or by applying a vacuum. Using an excess of one of the reactants (usually the alcohol) can also shift the equilibrium towards the products.[10] | |
| Product is discolored (yellow or brown). | High Reaction Temperature: The reaction temperature may be too high, causing thermal degradation of the reactants or products. Titanate catalysts can also contribute to coloration.[5] | Reduce the reaction temperature. Consider using a co-catalyst to allow for lower reaction temperatures. |
| Formation of a white precipitate during the reaction. | Catalyst Hydrolysis: This is a strong indication of water contamination, leading to the formation of insoluble titanium dioxide.[1] | Stop the reaction and re-evaluate the experimental setup for sources of moisture. |
| Difficulty in removing the catalyst during workup. | Formation of Titanium Hydroxide Gels: Adding water during the workup will hydrolyze the catalyst, forming a gelatinous precipitate that can be difficult to filter. | To remove the catalyst, consider adding a saturated solution of sodium chloride (brine) to break up emulsions.[11] Alternatively, add a small amount of a chelating agent like tartaric acid.[11] Another method is to add an equal volume of a 1M solution of oxalic acid in water, which will precipitate the titanium as titanium oxalate, a more easily filterable solid. |
| Side product formation (e.g., tetrahydrofuran (B95107) in PBT synthesis). | Acid-Catalyzed Side Reactions: The inherent Lewis acidity of the titanium catalyst, or the presence of acidic reactants, can catalyze side reactions like the dehydration of diols. | Carefully control the reaction temperature. The use of co-catalysts can sometimes suppress side reactions.[6] |
Data Presentation
Table 1: Effect of this compound Concentration on Esterification Yield
| Catalyst Concentration (mol%) | Reaction Time (h) | Reaction Temperature (°C) | Yield (%) |
| 0.5 | 6 | 210 | 57.9 |
| 1.0 | 6 | 210 | 71.8 |
| 1.5 | 6 | 210 | >71.8 (implied) |
| Data is for the esterification of hydrogenated rosin (B192284) and dodecanol.[3] |
Table 2: General Effect of Temperature on this compound Catalyzed Reactions
| Temperature Range | General Effect on Reaction Rate | Potential for Side Reactions |
| < 180°C | Slow reaction rate, may require extended reaction times. | Low |
| 180 - 230°C | Optimal range for many esterification and transesterification reactions, providing a good balance between reaction rate and selectivity.[6][7] | Moderate; risk of alcohol dehydration or other side reactions increases with temperature. |
| > 230°C | Very fast reaction rate. | High; significant risk of thermal degradation, product discoloration, and formation of byproducts.[5] |
Experimental Protocols
Protocol 1: General Procedure for Polyester (B1180765) Synthesis (e.g., Polybutylene Terephthalate - PBT)
This protocol outlines a two-stage process for the synthesis of polyesters.
Materials:
-
Diacid (e.g., Terephthalic acid)
-
Diol (e.g., 1,4-butanediol)
-
This compound (catalyst)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Glass reactor with a mechanical stirrer, heating mantle, condenser, and vacuum connection.
-
Temperature controller.
-
Vacuum pump.
dot
Caption: Experimental workflow for polyester synthesis.
Procedure:
Stage 1: Esterification
-
Charge the Reactor: In a dry reactor, add the diacid and the diol. A molar ratio of 1.2:1 to 2.0:1 of diol to diacid is typically used.[7]
-
Catalyst Addition: Add the this compound catalyst. The amount will need to be optimized for the specific reaction.
-
Inert Atmosphere: Begin stirring and purge the reactor with an inert gas to remove air.
-
Heating: Heat the reaction mixture to a temperature between 180°C and 230°C.[7]
-
Water Removal: Water will be produced as a byproduct of the esterification. Continuously remove the water via distillation. The reaction progress can be monitored by the amount of water collected.
Stage 2: Polycondensation
-
Increase Temperature and Reduce Pressure: Once the theoretical amount of water has been collected, gradually increase the temperature to 240-260°C and slowly apply a vacuum to the system.[6]
-
High Vacuum: Continue to increase the vacuum to below 1 mmHg.
-
Removal of Excess Diol: During this stage, the excess diol is removed by distillation under high vacuum, which drives the polymerization to form a high molecular weight polymer.
-
Monitoring: The progress of the polycondensation can be monitored by the viscosity of the reaction mixture (an increase in stirrer torque) or by periodic sampling and analysis (e.g., by GPC).
-
Completion: Once the desired molecular weight is achieved, the reaction is stopped.
-
Isolation: The polymer is then cooled and can be extruded and pelletized.
Protocol 2: Laboratory Scale Esterification of a Carboxylic Acid with an Alcohol
This protocol provides a general method for a simple esterification.
Materials:
-
Carboxylic Acid (e.g., Benzoic Acid)
-
Alcohol (e.g., n-Butanol)
-
This compound
-
Anhydrous solvent (e.g., Toluene)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: Assemble a dry round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
Charge Reactants: To the flask, add the carboxylic acid, a 3-4 molar excess of the alcohol, and an anhydrous solvent such as toluene (B28343).
-
Catalyst Addition: Add the this compound catalyst (e.g., 0.5-1 mol%).
-
Reaction: Heat the mixture to reflux. Water will be azeotropically removed with the toluene and collected in the Dean-Stark trap. Continue refluxing until no more water is collected. The reaction can be monitored by TLC or GC.
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature.
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution to remove any unreacted carboxylic acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent and excess alcohol using a rotary evaporator.
-
Purification: The crude ester can be further purified by vacuum distillation or column chromatography if necessary.
References
- 1. US4020010A - Tin titanium complexes as esterification/transesterification catalysts - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. api.pageplace.de [api.pageplace.de]
- 6. benchchem.com [benchchem.com]
- 7. CN116515095A - Preparation method of 1, 4-butanediol-based polyester - Google Patents [patents.google.com]
- 8. CN103626977A - Hydrolysis-resistant titanium catalyst for PBT, and preparation method and application thereof - Google Patents [patents.google.com]
- 9. KR100370994B1 - Process for the regeneration of zeolitic catalysts containing titanium - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
impact of impurities in tetrabutyl titanate on catalytic activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of tetrabutyl titanate as a catalyst. The focus is on understanding and mitigating the impact of impurities on its catalytic activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary catalytic applications?
A1: this compound, also known as tetra-n-butyl titanate (TNBT) or titanium(IV) butoxide, is an organometallic compound with the chemical formula Ti(OC₄H₉)₄.[1] It is a colorless to pale yellow liquid widely used as a catalyst in various organic reactions.[2][3] Its primary applications include catalyzing esterification, transesterification, and condensation reactions.[2][4][5] It is frequently employed in the synthesis of polyesters, plasticizers, and polymers, and also serves as a cross-linking agent and an adhesion promoter in coatings.[1][3][6][7]
Q2: How is this compound synthesized and what are the potential sources of impurities?
A2: The most common synthesis method for this compound involves the reaction of titanium tetrachloride (TiCl₄) with n-butanol.[2][8][9] Impurities can be introduced from several sources during this process:
-
Raw Materials: The purity of the initial titanium tetrachloride and butanol is crucial. Contaminants in these starting materials can carry through to the final product.[10]
-
Reaction Byproducts: Incomplete reactions can leave unreacted starting materials or intermediate compounds in the mixture.
-
Environmental Exposure: this compound is extremely sensitive to moisture.[11][12] Exposure to atmospheric humidity during or after synthesis can introduce water as a significant impurity.
Q3: What is the most critical impurity affecting this compound's catalytic activity?
A3: Water is the most critical and detrimental impurity. This compound is highly reactive towards water and undergoes rapid and irreversible hydrolysis, even when exposed to trace amounts of moisture or humid air.[11] This reaction leads to the formation of titanium oxides or hydrated titanium species, which are catalytically inactive.[11]
Q4: What are the general signs of catalyst deactivation caused by impurities?
A4: Deactivation of the this compound catalyst often manifests as:
-
Reduced Reaction Rate: A noticeable slowdown in the conversion of reactants to products.
-
Incomplete Conversion: The reaction fails to proceed to completion, resulting in lower yields.
-
Formation of Precipitates: The hydrolysis of this compound by water forms solid titanium dioxide or related species, which can appear as a haze or solid precipitate in the reaction mixture.[11]
-
Inconsistent Results: Batch-to-batch variations in reaction time or yield can often be traced back to varying levels of catalyst purity or moisture contamination.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments using this compound.
Issue 1: My esterification reaction is significantly slower than expected or has stalled completely.
| Potential Cause | Troubleshooting Step | Explanation |
| Catalyst Hydrolysis | 1. Ensure all reactants and solvents are rigorously dried before use. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Use freshly opened or properly stored this compound. | Moisture in the reactants, solvent, or glassware will hydrolyze the catalyst, rendering it inactive.[11][12] This is the most common cause of catalyst failure. |
| Acidic Impurities | 1. Check the acid number of all reactants, particularly carboxylic acids or polyols. 2. Purify reactants if they contain high levels of acidic impurities. | While this compound catalyzes reactions involving acids, strong acidic impurities can interfere with the catalytic cycle.[13] |
| Insufficient Catalyst Loading | 1. Verify the catalyst concentration calculation. 2. Consider a modest increase in catalyst loading, but be aware of potential side reactions. | An insufficient amount of active catalyst will naturally lead to slower reaction rates. Some catalyst may be consumed by trace impurities.[13] |
Issue 2: A white solid precipitate has formed in my reaction vessel.
| Potential Cause | Troubleshooting Step | Explanation |
| Severe Catalyst Hydrolysis | 1. Immediately review the experimental setup for potential sources of moisture ingress. 2. Filter a sample of the precipitate and analyze (e.g., via FTIR) to confirm the presence of Ti-O bonds. | The white solid is almost certainly titanium dioxide (TiO₂) or a hydrated oxide, formed from the reaction of this compound with a significant amount of water.[11] This indicates a severe contamination issue. |
| Low Solubility of Reactant/Product | 1. Check the solubility of all components at the reaction temperature. 2. Ensure the reaction temperature is maintained correctly. | While less common, the precipitate could be a reactant or product that has crystallized out of the solution. This is unrelated to the catalyst itself. |
Data Presentation
Table 1: Impact of Common Impurities on this compound Catalytic Activity
| Impurity | Source | Impact on Catalyst | Effect on Reaction | Severity |
| Water (H₂O) | Atmosphere, wet solvents/reactants | Rapid, irreversible hydrolysis to form inactive Ti-O species.[11] | Drastic reduction in reaction rate, potential for complete reaction stoppage, formation of solid precipitates.[11] | Critical |
| Titanium Tetrachloride (TiCl₄) | Incomplete synthesis reaction | Can introduce acidic species (HCl upon hydrolysis) and alter the catalytic environment. | May lead to side reactions, corrosion, and inconsistent catalytic performance. | High |
| n-Butanol | Incomplete synthesis reaction, hydrolysis byproduct | Can participate in alkoxide exchange with the catalyst.[14] | May slightly alter the catalyst structure but generally has a minor impact on activity compared to water. | Low |
| Other Metal Ions (e.g., Fe, Al, Si) | Impure TiCl₄ starting material[10] | Can alter the Lewis acidity and electronic properties of the titanium center. | Unpredictable effects; may act as catalyst poisons or, in some cases, co-catalysts.[15][16] | Moderate |
Table 2: Analytical Methods for Impurity Detection
| Analytical Technique | Purpose | Impurities Detected | Reference |
| Karl Fischer Titration | Quantify water content in solvents, reactants, or the catalyst itself. | Water | - |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identify and quantify volatile organic impurities. | Residual n-butanol, synthesis byproducts, solvent contaminants. | [17][18] |
| Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) | Detect and quantify trace metal contaminants. | Metallic impurities such as Fe, Al, Si, V, Cr. | [10] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirm hydrolysis by identifying Ti-O bond formation. | Titanium dioxide and related hydrolysis products. | - |
Experimental Protocols
Protocol 1: Karl Fischer Titration for Water Quantification
This protocol outlines the standard procedure for determining the water content in a liquid sample (e.g., a solvent or reactant) to ensure it is suitable for use with this compound.
-
Apparatus: A calibrated coulometric or volumetric Karl Fischer titrator.
-
Reagents: Anhydrous methanol, Karl Fischer reagent (e.g., Hydranal™-Composite 5).
-
Procedure:
-
Standardize the Karl Fischer reagent with a known amount of water or a certified water standard.
-
Inject a precisely weighed or measured volume of the sample liquid into the titration cell using a dry syringe.
-
The titrator will automatically dispense the reagent until the endpoint is reached (indicated by a persistent brown color from the iodine).
-
The instrument's software calculates the water content, typically expressed in parts per million (ppm) or percentage (%).
-
-
Acceptance Criteria: For catalysis with this compound, solvents and liquid reactants should ideally have a water content below 50 ppm.
Protocol 2: Catalyst Performance Evaluation
This protocol provides a general method for comparing the activity of different batches of this compound or evaluating the impact of a suspected impurity.
-
Reaction: A model esterification reaction, such as the reaction of adipic acid with 1,4-butanediol.[5]
-
Setup:
-
A three-neck round-bottom flask equipped with a mechanical stirrer, a condenser with a Dean-Stark trap, and a temperature probe.
-
The entire apparatus must be oven-dried and assembled under an inert atmosphere (nitrogen).
-
-
Procedure:
-
Charge the flask with equimolar amounts of adipic acid and 1,4-butanediol, along with a suitable solvent (e.g., anhydrous toluene).
-
Heat the mixture to reflux to azeotropically remove any residual water.
-
Cool the mixture to the desired reaction temperature (e.g., 150°C).
-
Inject a precise amount of the this compound catalyst (e.g., 0.1 mol%).
-
Monitor the reaction progress over time by taking small aliquots and analyzing them. The extent of reaction can be determined by measuring the amount of water collected in the Dean-Stark trap or by titrating the remaining carboxylic acid in the aliquots.
-
-
Analysis: Plot the conversion versus time. A slower rate of conversion indicates lower catalytic activity.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound catalyst deactivation.
Caption: Deactivation of this compound via hydrolysis.
Caption: Experimental workflow for catalyst and reactant purity analysis.
References
- 1. This compound | Ennore India Chemicals [ennoreindiachemicals.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Tetra n-Butyl Titanate (TNBT) | MCC - Menssing Chemiehandel & Consultants GmbH [mcc-hamburg.de]
- 4. nbinno.com [nbinno.com]
- 5. The catalytic properties of Tetrabutyl titanate_Chemicalbook [chemicalbook.com]
- 6. primaryinfo.com [primaryinfo.com]
- 7. alfachemic.com [alfachemic.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. Page loading... [wap.guidechem.com]
- 10. researchgate.net [researchgate.net]
- 11. US4020010A - Tin titanium complexes as esterification/transesterification catalysts - Google Patents [patents.google.com]
- 12. Catalysts: Discover our titanates, zirconates & aluminates - TIB Chemicals AG [tib-chemicals.com]
- 13. pcimag.com [pcimag.com]
- 14. Titanium butoxide - Wikipedia [en.wikipedia.org]
- 15. US5519108A - Catalytic compositions containing this compound and a mixture of cocatalysts for the preparation of poly(butylene terephthalate) - Google Patents [patents.google.com]
- 16. Effects of the Incorporation of Distinct Cations in Titanate Nanotubes on the Catalytic Activity in NOx Conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. japsonline.com [japsonline.com]
- 18. ejmanager.com [ejmanager.com]
Technical Support Center: Handling Air-Sensitive Tetrabutyl Titanate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with air-sensitive tetrabutyl titanate.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Q1: My this compound solution has turned cloudy and a white precipitate has formed. What happened and what should I do?
A: The formation of a white, cloudy precipitate, which is typically titanium dioxide (TiO₂), is a clear indication that the this compound has been exposed to moisture and has undergone hydrolysis.[1][2] this compound reacts readily with water, even atmospheric humidity, to form titanium dioxide and butanol.[1][2]
-
Immediate Action: If the reaction has not yet been initiated, the contaminated reagent should not be used as it will lead to inaccurate results and potential side reactions. If the reaction is in progress, the formation of TiO₂ will likely interfere with the desired chemical transformation.
-
Prevention: To prevent this in the future, ensure all glassware is rigorously dried, preferably by flame-drying under vacuum or oven-drying overnight at 125°C.[3] All solvents must be anhydrous and handled under an inert atmosphere (e.g., nitrogen or argon).[1] Transfers of this compound should be performed using air-free techniques such as a Schlenk line or inside a glovebox.[4][5]
-
Can I salvage the reagent? It is not practical to remove the TiO₂ precipitate and regenerate the this compound in a standard laboratory setting. It is recommended to use a fresh, unopened bottle of the reagent for subsequent experiments.
Q2: My reaction catalyzed by this compound is not proceeding or is giving very low yield. What are the possible causes?
A: Several factors could contribute to a failed or low-yielding reaction:
-
Catalyst Deactivation: As mentioned in Q1, exposure to moisture will hydrolyze and deactivate the this compound catalyst.[6] Ensure all components of your reaction are strictly anhydrous.
-
Impure Starting Materials: The presence of impurities in your reactants or solvents can interfere with the catalytic activity. Ensure all starting materials are of high purity and are properly dried.
-
Incorrect Reaction Conditions: Verify the reaction temperature, concentration, and reaction time are appropriate for the specific transformation you are performing. Some reactions may require elevated temperatures to proceed efficiently.
-
Incompatible Solvents: While this compound is soluble in many organic solvents, it is incompatible with protic solvents like alcohols due to alkoxide exchange reactions.[1] It is also incompatible with strong acids and bases.[2][7]
Q3: I observe an unexpected color change in my reaction mixture. What could be the reason?
A: Pure this compound is a colorless to pale yellow liquid.[1][8] A significant color change could indicate:
-
Contamination: Impurities in the starting materials or from the reaction setup can lead to colored byproducts.
-
Side Reactions: The reactants or products might be undergoing undesired side reactions, possibly catalyzed by impurities or by the titanate itself under specific conditions.
-
Degradation of the Titanate: Aged samples of this compound can appear yellowish due to slow hydrolysis.[1] If the reagent is old or has been improperly stored, it may contribute to color formation.
To troubleshoot, analyze the reaction mixture using techniques like TLC or NMR to identify any unexpected products.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
A: this compound is moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[1][9] It is recommended to store it in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[7] The recommended storage temperature is between +2°C and +8°C.[7]
Q2: What are the primary hazards associated with this compound?
A: this compound is a flammable liquid and vapor.[7] It can cause skin and eye irritation.[2][10] Upon contact with water, it hydrolyzes to produce flammable n-butanol and titanium dioxide.[1][2] This reaction can be exothermic.[1] Always handle it in a well-ventilated area or in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10]
Q3: Can I handle this compound on the benchtop?
A: Due to its high sensitivity to atmospheric moisture, it is strongly recommended to handle this compound under an inert atmosphere using either a Schlenk line or a glovebox.[4][5][11] Benchtop handling, even for short periods, can lead to hydrolysis and contamination of the reagent.
Q4: How can I control the rate of hydrolysis in a sol-gel process?
A: In sol-gel synthesis, controlling the hydrolysis and condensation of this compound is crucial for obtaining the desired material properties. The hydrolysis rate can be controlled by:
-
pH adjustment: The hydrolysis rate is influenced by the pH of the solution.[12]
-
Using Chelating Agents: Adding a chelating agent like acetylacetone (B45752) can modify the reactivity of the titanate and slow down the hydrolysis process, allowing for better control over particle formation.[13]
-
Solvent Choice: The nature of the solvent can also affect the hydrolysis and condensation reactions.[1]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₃₆O₄Ti | [1] |
| Molecular Weight | 340.32 g/mol | [14] |
| Appearance | Colorless to pale yellow liquid | [1][8] |
| Density | 1.00 g/mL at 20°C | [1][8] |
| Boiling Point | 206°C at 10 mmHg | [1][7] |
| Freezing Point | -55°C | [10] |
| Flash Point | 77°C (closed cup) | [10] |
| Refractive Index | n20/D 1.491 | [1][7] |
| Solubility | Soluble in most organic solvents | [7] |
Experimental Protocols
Protocol 1: General Handling and Transfer of this compound using a Schlenk Line
This protocol outlines the safe transfer of this compound from a Sure/Seal™ bottle to a reaction flask under an inert atmosphere.
Materials:
-
This compound in a Sure/Seal™ bottle
-
Dry, nitrogen-flushed reaction flask with a rubber septum
-
Schlenk line with a supply of dry nitrogen or argon gas
-
Dry and clean syringe and a long needle (e.g., 18-gauge)
-
Vent needle
Procedure:
-
Prepare the Reaction Flask: Ensure the reaction flask is thoroughly dried and assembled with a stir bar and a rubber septum while hot. Connect the flask to the Schlenk line and perform at least three vacuum/inert gas backfill cycles to ensure an inert atmosphere.[15][16]
-
Prepare the Syringe: Purge a dry syringe with inert gas from the Schlenk line. To do this, draw inert gas into the syringe and expel it several times.
-
Prepare the Sure/Seal™ Bottle: Puncture the septum of the Sure/Seal™ bottle with a vent needle connected to the inert gas line to create a positive pressure of inert gas.
-
Transfer the Reagent: Insert the needle of the purged syringe through the septum of the Sure/Seal™ bottle and into the liquid. Slowly draw the desired volume of this compound into the syringe.
-
Inject into Reaction Flask: Remove the syringe from the Sure/Seal™ bottle and quickly insert it into the septum of the reaction flask. Slowly inject the this compound into the flask.
-
Clean Up: Withdraw the syringe and rinse it immediately with a suitable dry, inert solvent (e.g., anhydrous hexane (B92381) or toluene) followed by a quenching solvent (e.g., isopropanol).
Protocol 2: Setting up a Reaction in a Glovebox
This protocol describes the setup of a reaction involving this compound inside a nitrogen-filled glovebox.
Materials:
-
This compound
-
All necessary glassware (reaction flask, stir bar, etc.), oven-dried
-
Anhydrous solvents and other reagents
-
Spatulas, syringes, and other necessary equipment
Procedure:
-
Prepare the Glovebox: Ensure the glovebox has a low oxygen (<1 ppm) and water (<1 ppm) atmosphere.[11][17]
-
Transfer Materials into the Glovebox: Place all dried glassware, sealed containers of anhydrous solvents, reagents, and other equipment into the antechamber of the glovebox. Evacuate and refill the antechamber with inert gas at least three times before opening the inner door.[18][19]
-
Set up the Reaction: Inside the glovebox, assemble the reaction flask with a stir bar.
-
Add Reagents: Carefully measure and add the anhydrous solvent and other reagents to the reaction flask.
-
Add this compound: Using a clean syringe or micropipette, transfer the required amount of this compound to the reaction flask.
-
Seal and Run the Reaction: Seal the reaction flask. The reaction can then be stirred inside the glovebox or carefully transferred out to a Schlenk line if heating or other manipulations are required.
Mandatory Visualization
References
- 1. TETRA N-BUTYL TITANATE - Ataman Kimya [atamanchemicals.com]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Troubleshooting [chem.rochester.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Catalysts: Discover our titanates, zirconates & aluminates - TIB Chemicals AG [tib-chemicals.com]
- 7. chembk.com [chembk.com]
- 8. This compound, 97%+ 5593-70-4 India [ottokemi.com]
- 9. senturyreagents.com [senturyreagents.com]
- 10. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 11. ucd.ie [ucd.ie]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. This compound [webbook.nist.gov]
- 15. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 16. Tips and Tricks for the Lab: Air-Sensitive Techniques (2) - ChemistryViews [chemistryviews.org]
- 17. nsmn1.uh.edu [nsmn1.uh.edu]
- 18. Home Page [home.sandiego.edu]
- 19. mmrc.caltech.edu [mmrc.caltech.edu]
Validation & Comparative
A Comparative Guide to the Catalytic Activity of Tetrabutyl Titanate and Titanium Isopropoxide
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate catalyst is a critical decision in chemical synthesis, directly impacting reaction efficiency, product yield, and overall process economics. Among the versatile organometallic catalysts, titanium alkoxides have garnered significant attention due to their high reactivity and effectiveness in a range of reactions, including esterification, transesterification, and polymerization. This guide provides an objective comparison of two widely used titanium alkoxides: tetrabutyl titanate (TBT) and titanium isopropoxide (TIPT), supported by available experimental data and detailed methodologies.
At a Glance: Key Performance Differences
While both this compound and titanium isopropoxide are effective catalysts, their performance characteristics can differ based on the specific application. The primary distinction lies in the steric hindrance and chain length of their alkoxy groups, which influences their reactivity, hydrolysis rate, and physical properties.[1] Titanium isopropoxide, with its smaller isopropoxy groups, is generally more reactive and susceptible to hydrolysis than this compound.[1][2] This higher reactivity can be advantageous for certain reactions but also necessitates more stringent anhydrous handling conditions.[3]
Quantitative Data Summary
Direct comparative studies providing quantitative data for the catalytic activity of this compound and titanium isopropoxide under identical conditions are limited in publicly available literature. However, by collating data from various studies on similar reaction types, a comparative overview can be constructed.
Disclaimer: The following data has been compiled from different sources. Experimental conditions such as temperature, substrate, and catalyst concentration may vary, affecting a direct comparison.
| Reaction Type | Catalyst | Substrate/Reactants | Reaction Conditions | Yield/Conversion | Key Findings | Reference |
| Polyesterification | Titanium Isopropoxide (TIPT) | Vanillic acid-derived monomer | Melt polycondensation | High molecular weight polymer | Effective catalyst for producing high-performance bio-based polyesters. | [4] |
| Polyesterification | This compound (TBT) | Vanillic acid-derived monomer | Melt polycondensation | High molecular weight polymer | Effective catalyst, performance comparable to TIPT for this specific polymerization. | [4] |
| Transesterification | Titanium Isopropoxide (TIPT) | Monoolein and isopropanol | Not specified | >99% ester yield | Highly effective for transesterification, leading to near-complete conversion. | [5] |
| Transesterification | This compound (TBT) | Dimethyl terephthalate (B1205515) and 1,4-butanediol | Not specified | ~75% conversion | Efficient catalyst for the transesterification in PBT synthesis.[6] | [6] |
| Biodiesel Production | Titanium Isopropoxide (TIPT) | Soybean oil | Not specified | 71% ester yield | Demonstrates good catalytic activity for biodiesel production. | [5] |
Experimental Protocols
General Protocol for Polyesterification using Titanium Alkoxide Catalysts
This protocol is a generalized procedure based on methodologies for synthesizing polyesters like Poly(ethylene terephthalate) (PET) and Poly(butylene succinate) (PBS).
Materials:
-
Diacid (e.g., terephthalic acid, succinic acid)
-
Diol (e.g., ethylene (B1197577) glycol, 1,4-butanediol)
-
Titanium catalyst (this compound or Titanium isopropoxide)
-
Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.
-
Heating mantle and vacuum pump.
Procedure:
-
Esterification Stage:
-
The reaction vessel is charged with the diacid and a slight excess of the diol.
-
The titanium catalyst is added (typically 0.1-0.5% by weight of the diacid).
-
The mixture is heated to 170-220°C under a nitrogen atmosphere with continuous stirring.
-
Water, the byproduct of esterification, is continuously removed by distillation. This stage is typically continued for 2-4 hours.
-
-
Polycondensation Stage:
-
The temperature is gradually increased to 220-270°C.
-
A vacuum is slowly applied to the system (typically below 1 Torr) to facilitate the removal of excess diol and promote the growth of polymer chains.
-
The reaction is monitored by the viscosity of the molten polymer.
-
Once the desired viscosity is achieved, the reaction is stopped, and the polymer is extruded and pelletized.
-
Mandatory Visualizations
Catalytic Mechanism of Esterification
The catalytic cycle for esterification using titanium alkoxides generally proceeds through a Lewis acid mechanism. The titanium center coordinates to the carbonyl oxygen of the carboxylic acid, activating the carbonyl group towards nucleophilic attack by the alcohol.
References
A Head-to-Head Battle of Precursors: Tetrabutyl Titanate vs. Other Titanium Alkoxides for Advanced Material Synthesis
For researchers, scientists, and drug development professionals, the choice of a titanium alkoxide precursor is a critical decision that significantly influences the properties and performance of the final material. This guide provides an objective, data-driven comparison of tetrabutyl titanate (TBT) against other common titanium alkoxides, such as titanium isopropoxide (TTIP), titanium ethoxide (TEt), and titanium methoxide (B1231860) (TMet), to inform precursor selection for applications ranging from catalysis to drug delivery.
The utility of titanium alkoxides spans a wide range of applications, including the synthesis of titanium dioxide (TiO2) nanoparticles, thin films, and coatings, as well as their use as catalysts in organic reactions like esterification and transesterification.[1][2][3] The performance of the final product is intrinsically linked to the chemical and physical properties of the chosen precursor. Factors such as the alkyl chain length and steric hindrance of the alkoxy groups directly impact the hydrolysis and condensation rates, which in turn dictate the morphology, crystallinity, and surface area of the resulting material.[4][5]
Performance Comparison: A Quantitative Look
The selection of a titanium alkoxide precursor has a profound impact on the synthesis process and the final characteristics of the synthesized materials. The following tables summarize key performance indicators based on experimental data from various studies.
Hydrolysis Kinetics
The rate of hydrolysis is a crucial parameter in the sol-gel process, influencing nucleation and growth of the oxide network. Generally, the reactivity of titanium alkoxides towards hydrolysis decreases with increasing length and branching of the alkyl chain due to steric hindrance effects.[6]
| Precursor | Alkyl Group | Relative Hydrolysis Rate | Pseudo-First-Order Rate Constant (k) | Conditions |
| Titanium Methoxide (TMet) | Methyl (-CH₃) | Fastest | - | - |
| Titanium Ethoxide (TEt) | Ethyl (-C₂H₅) | Fast | - | Hydrolysis in ethanol (B145695).[6][7] |
| Titanium Isopropoxide (TTIP) | Isopropyl (-CH(CH₃)₂) | Moderate | k₁ = 0.91 x 10⁻³ s⁻¹, k₂ = 2.1 x 10⁻³ s⁻¹ | In water.[1] |
| k = 2.3 x 10⁻³ s⁻¹ | In 0.10 M HCl.[1] | |||
| k = 5.0 x 10⁻³ s⁻¹ | In 0.10 M NaOH.[1] | |||
| k = 1.23 x 10¹⁴ exp(-11,323/T) mol⁻¹cm³s⁻¹ | High-temperature hydrolysis (MD simulation).[8] | |||
| This compound (TBT) | n-Butyl (-C₄H₉) | Slowest | - | Slower hydrolysis provides better process control.[2] |
Note: Direct comparative rate constants under identical conditions are scarce in the literature. The provided data illustrates the general trend and specific measurements for TTIP under various conditions.
Thermal Properties
The thermal stability of the precursor can be an important factor in processes that involve elevated temperatures, such as chemical vapor deposition (CVD) or atomic layer deposition (ALD).
| Precursor | Thermal Stability | TGA Observations |
| Titanium Methoxide (TMet) | Highest thermal stability among common alkoxides.[9] | Useful over a wide range of temperatures for ALD.[9] |
| Titanium Ethoxide (TEt) | Thermally stable at 220°C for at least 1 hour.[9] | Exothermic peaks at 131°C and 204°C in O₃ atmosphere.[9] |
| Titanium Isopropoxide (TTIP) | Thermally stable at 260°C for at least 1 hour.[9] | Exothermic peaks at 61°C and 232°C in O₃ atmosphere.[9] |
| Titanium (tert-butoxide) (TBT) | Thermally stable at 260°C for at least 1 hour.[9] | Single endothermic peak at 149.4°C in O₃ atmosphere, indicating vaporization.[9] |
Influence on TiO₂ Nanoparticle Properties
The choice of precursor directly impacts the physicochemical properties of the resulting TiO₂ nanoparticles, which in turn affects their performance in applications like photocatalysis.
A comparative study on the synthesis of TiO₂ nanoparticles in a supercritical CO₂/ethanol medium provides valuable insights:[3]
| Property | This compound (TBO) | Titanium Isopropoxide (TIP) | Experimental Conditions |
| Crystal Phase | Anatase | Anatase | Supercritical CO₂/ethanol medium, hydrolytic agent/precursor ratio of 40 mol/mol.[3][10] |
| Crystal Size (nm) | ~8-10 | ~7-9 | Supercritical CO₂/ethanol medium, hydrolytic agent/precursor ratio of 40 mol/mol.[3][10] |
| Surface Area (m²/g) | ~150-200 | ~180-230 | Supercritical CO₂/ethanol medium, hydrolytic agent/precursor ratio of 40 mol/mol.[3][10] |
| CO₂ Photoconversion (µmol·g⁻¹·h⁻¹) | Not reported as the highest performer | 6.3–7 | Supercritical CO₂/ethanol medium, hydrolytic agent/precursor ratio of 30 and 40 mol/mol.[3][10] |
In this specific synthesis environment, titanium isopropoxide yielded nanoparticles with a slightly smaller crystal size and a higher surface area, which correlated with a better photocatalytic performance in CO₂ reduction.[3][10]
Another study comparing TiO₂ synthesized from titanium tetrachloride (TiCl₄) and titanium tetraisopropoxide (TTIP) in a highly acidic medium found that both precursors resulted in rutile phase TiO₂.[11] However, the morphology differed, with both forming spherical clusters of nanofibers, but the size of these clusters varied with the precursor used.[11]
Experimental Protocols
The following are generalized experimental protocols for the synthesis of TiO₂ nanoparticles using the sol-gel method with different titanium alkoxide precursors.
General Sol-Gel Synthesis of TiO₂ Nanoparticles
This protocol can be adapted for various titanium alkoxide precursors.
Materials:
-
Titanium alkoxide precursor (e.g., this compound or Titanium Isopropoxide)
-
Ethanol (or other suitable alcohol)
-
Deionized water
-
Acid or base catalyst (e.g., HCl, HNO₃, or NH₄OH) (optional)
Procedure:
-
Precursor Solution Preparation: Prepare a solution of the titanium alkoxide in ethanol. The concentration will depend on the desired final product characteristics.
-
Hydrolysis Solution Preparation: In a separate beaker, prepare a mixture of deionized water and ethanol. If a catalyst is used, it should be added to this solution.
-
Hydrolysis: Under vigorous stirring, add the hydrolysis solution dropwise to the precursor solution. The rate of addition is critical for controlling the particle size and distribution.
-
Aging: After the addition is complete, continue stirring the resulting sol for a specified period (e.g., 1-2 hours) at room temperature to allow for the completion of hydrolysis and condensation reactions.
-
Gelation and Drying: The sol is then typically aged without stirring to form a gel. The gel is subsequently dried in an oven at a controlled temperature (e.g., 60-100°C) to remove the solvent.
-
Calcination: The dried gel is calcined in a furnace at a high temperature (e.g., 400-600°C) to induce crystallization and remove residual organic compounds. The heating rate and final temperature will influence the crystal phase and size of the TiO₂ nanoparticles.
Synthesis of Ce-Doped TiO₂ using this compound
This protocol describes a specific method for producing doped TiO₂ nanoparticles.[5]
Materials:
-
This compound (Ti(OC₄H₉)₄)
-
Ethanol
-
Acetic acid
-
Cerium nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O)
-
Deionized water
Procedure:
-
Esterification for in-situ Water Generation: Mix ethanol and acetic acid. This esterification reaction will slowly generate water in the system, allowing for a controlled hydrolysis of the titanium precursor.
-
Precursor Addition: Add this compound to the ethanol/acetic acid mixture.
-
Dopant Addition: Add a solution of cerium nitrate hexahydrate in ethanol to the reaction mixture.
-
Hydrothermal Treatment: Transfer the resulting solution to a Teflon-lined stainless-steel autoclave and heat at a specified temperature (e.g., 180°C) for a certain duration (e.g., 12 hours).
-
Product Recovery: After cooling, the precipitate is collected by centrifugation, washed with deionized water and ethanol, and dried in an oven.
Visualizing the Process and Logic
The following diagrams illustrate the experimental workflow and the logical relationships in the performance of different titanium alkoxide precursors.
Conclusion
The choice between this compound and other titanium alkoxide precursors is not a one-size-fits-all decision. For applications where precise control over the hydrolysis and condensation process is paramount, the slower reactivity of this compound offers a distinct advantage, potentially leading to more uniform and well-defined nanostructures.[2] Conversely, for processes where a higher reaction rate is desirable or where specific resulting TiO₂ properties like a smaller crystal size and higher surface area are targeted, titanium isopropoxide may be the more suitable precursor, as suggested by studies in supercritical CO₂ environments.[3][10]
Ultimately, the optimal precursor selection depends on the specific synthesis method employed and the desired characteristics of the final material. Researchers and drug development professionals should carefully consider the trade-offs between reactivity, process control, and the resulting material properties to achieve their desired outcomes. This guide provides a foundational understanding to aid in this critical decision-making process.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. [PDF] Characterization of TiO2 Synthesized in Alcohol by a Sol-Gel Process: The Effects of Annealing Temperature and Acid Catalyst | Semantic Scholar [semanticscholar.org]
- 3. Impact of the Precursor on the Physicochemical Properties and Photoactivity of TiO2 Nanoparticles Produced in Supercritical CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Preparation of Ce-TiO2 catalysts by controlled hydrolysis of titanium alkoxide based on esterification reaction and study on its photocatalytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Reaction mechanism for the hydrolysis of titanium alkoxides | Semantic Scholar [semanticscholar.org]
- 7. bkcs.kchem.org [bkcs.kchem.org]
- 8. web.stanford.edu [web.stanford.edu]
- 9. TITANIUM ALKOXIDES | mocvd-precursor-encyclopedia.de [mocvd-precursor-encyclopedia.de]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Tetrabutyl Titanate in Large-Scale Polymer Production: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate catalyst is a critical parameter in large-scale polymer production, profoundly influencing reaction kinetics, polymer properties, and overall process efficiency. Tetrabutyl titanate (TBT) has emerged as a prominent catalyst, particularly in polyester (B1180765) synthesis, offering a compelling alternative to traditional organotin and antimony-based systems. This guide provides an objective comparison of TBT's performance against key alternatives, supported by experimental data, detailed protocols, and visual representations of the underlying chemical processes.
Performance Comparison of Catalysts in Polyester Synthesis
The catalytic performance of this compound is best understood in the context of its alternatives. The following tables summarize key performance indicators for TBT and other common catalysts in the synthesis of various polyesters. It is important to note that direct comparisons can be challenging as experimental conditions vary between studies.
Table 1: Comparison of Catalysts in Poly(ethylene furanoate) (PEF) Synthesis
| Catalyst | Intrinsic Viscosity (dL/g) | Color (L) | Color (a) | Color (b*) |
| This compound (TBT) | 0.48 | 65.1 | 1.9 | 24.3 |
| Titanium(IV) Isopropoxide (TIS) | 0.52 | 64.8 | 2.1 | 25.1 |
| Tin(II) 2-ethylhexanoate (B8288628) (TEH) | 0.35 | 78.2 | -0.8 | 15.2 |
| Dibutyltin(IV) Oxide (DBTO) | 0.42 | 75.4 | -0.5 | 17.8 |
Data sourced from a study on PEF synthesis via a two-stage melt polycondensation process.[1]
Table 2: Comparison of Catalysts in Poly(ethylene terephthalate) (PET) Synthesis
| Catalyst System | Reaction Time (h) | Intrinsic Viscosity (dL/g) | Number-Average Molecular Weight (Mn) ( g/mol ) | Weight-Average Molecular Weight (Mw) ( g/mol ) |
| Ti-Mg Bimetallic | 2.6 | 0.65 | 26,100 | 54,200 |
| Ti-Al Bimetallic | 2.7 | 0.63 | 25,400 | 52,100 |
| Ti-Zn Bimetallic | 2.5 | 0.64 | 25,800 | 53,100 |
| This compound (TBOT) | 2.8 | 0.61 | 24,500 | 50,100 |
| Antimony Trioxide | 3.4 | 0.62 | 25,000 | 51,300 |
| Antimony Glycolate | 3.8 | 0.61 | 24,600 | 50,500 |
Data adapted from a comparative study on eco-friendly catalysts for poly(ethylene-co-isosorbide terephthalate) synthesis.[2]
Table 3: Hydrolytic Stability of PET Catalyzed by TBT and a Commercial TiO₂-based Catalyst (C-94)
| Catalyst (Concentration) | Initial Carboxyl End Groups (meq/kg) | Carboxyl End Groups after 24h in Boiling Water (meq/kg) |
| TBT (50 ppm) | 25.5 | 58.2 |
| TBT (100 ppm) | 28.1 | 63.4 |
| C-94 (50 ppm) | 24.8 | 45.1 |
| C-94 (100 ppm) | 26.3 | 48.9 |
Data from a study comparing TBT with a commercial titanium dioxide-based catalyst, highlighting the improved hydrolytic stability of the latter.[3][4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative experimental protocols for polyester synthesis using this compound.
Protocol 1: Synthesis of Poly(ethylene furanoate) (PEF) via Melt Polycondensation
Materials:
-
2,5-dimethylfuran-dicarboxylate (DMFD)
-
Ethylene (B1197577) glycol (EG)
-
This compound (TBT) catalyst (400 ppm)
Procedure:
-
Esterification Stage:
-
Charge the reactor with DMFD and EG in a 1:2 molar ratio.
-
Add 400 ppm of TBT catalyst.
-
Heat the mixture under a nitrogen atmosphere with stirring.
-
The reaction temperature is typically ramped up in stages, for example, 160°C for 2 hours, then 180°C for 1.5 hours, and finally 200°C for 1.5 hours.
-
Continuously remove the methanol (B129727) byproduct by distillation. The progress of the reaction can be monitored by the volume of methanol collected.[1]
-
-
Polycondensation Stage:
-
After the esterification is complete (indicated by the cessation of methanol distillation), gradually apply a high vacuum (typically <1.0 mbar).
-
Increase the temperature to 220-240°C.
-
Continue the reaction under vacuum with efficient stirring to facilitate the removal of ethylene glycol and increase the polymer's molecular weight.
-
The reaction is monitored by the increase in the stirrer's torque, which correlates with the melt viscosity and thus the molecular weight of the polymer.
-
The polymerization is stopped when the desired viscosity is reached. The polymer is then extruded, cooled, and pelletized.
-
Protocol 2: Synthesis of Poly(ethylene terephthalate) (PET) using a Titanium-based Catalyst
Materials:
-
Purified terephthalic acid (PTA)
-
Ethylene glycol (EG)
-
Titanium-based catalyst (e.g., TBT or a derivative)
-
Cobalt compound (as a color toner, optional)
Procedure:
-
Paste Preparation:
-
Prepare a paste of PTA and EG. The molar ratio of EG to PTA is typically between 1.05 and 1.2.
-
The titanium catalyst can be added at this stage, often as a masterbatch pre-dispersed in a polymer matrix to ensure uniform distribution.[5]
-
-
Esterification:
-
Pump the paste into the esterification reactor, which is maintained at a temperature of 240-270°C and under a slight pressure (0.5-3.0 Kg/cm²).[5]
-
The reaction produces bis(2-hydroxyethyl) terephthalate (B1205515) (BHET) and water, which is continuously removed.
-
The degree of polymerization at this stage is typically low (5-10).[5]
-
-
Pre-polymerization:
-
Transfer the BHET oligomer to a pre-polymerization reactor.
-
Increase the temperature and reduce the pressure to initiate the polycondensation reaction and start building molecular weight.
-
-
Polycondensation:
-
Transfer the pre-polymer to the final polymerization reactor.
-
Apply a high vacuum (0.1-0.5 mbar) and increase the temperature to 292-298°C.[5]
-
The high temperature and low pressure facilitate the removal of ethylene glycol, driving the polymerization to a high degree of polymerization (DP) of 100-110.[5]
-
The final polymer melt is then extruded, pelletized, and can be further processed through solid-state polymerization to achieve even higher molecular weights.
-
Catalytic Mechanism and Process Workflow
Visualizing the chemical pathways and process flows can provide a deeper understanding of the role of this compound in polymer production.
Catalytic Cycle of this compound in Esterification
The catalytic activity of TBT in esterification reactions proceeds through a coordination-insertion mechanism. The Lewis acidic titanium center activates the carbonyl group of the ester, making it more susceptible to nucleophilic attack by an alcohol.
Caption: Catalytic cycle of TBT in a transesterification reaction.
Workflow for Large-Scale Continuous Polyester Production
Large-scale production of polyesters is typically carried out in a continuous process to ensure consistent product quality and high throughput.
Caption: A simplified workflow for continuous polyester production.
References
- 1. Effect of catalyst type on molecular weight increase and coloration of poly(ethylene furanoate) biobased polyester during melt polycondensation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US20050267285A1 - Process for the preparation of polyethylene terephthalate (PET) - Google Patents [patents.google.com]
A Comparative Guide to Titanium Dioxide Nanoparticles from Various Titanate Precursors
For Researchers, Scientists, and Drug Development Professionals
The synthesis of titanium dioxide (TiO₂) nanoparticles with tailored properties is a cornerstone of research in areas ranging from photocatalysis and solar energy to drug delivery and biomaterials. The choice of the titanate precursor is a critical determinant of the final nanoparticle characteristics. This guide provides a comparative analysis of TiO₂ nanoparticles synthesized from different titanate precursors, supported by experimental data from peer-reviewed studies.
Influence of Titanate Precursor on Physicochemical Properties
The selection of the titanate precursor significantly impacts the crystal structure, particle size, morphology, and surface area of the resulting TiO₂ nanoparticles. These properties, in turn, dictate the material's performance in various applications.
A study by M. Karkare investigated the synthesis of anatase TiO₂ nanoparticles using a sol-gel method with two different precursors: titanium isopropoxide and titanium butoxide. The study found that while the choice of precursor did not affect the average particle size (around 9 nm), it did influence the broader morphology of the resulting material.[1] Nanoparticles prepared from titanium isopropoxide exhibited film-like structures, whereas those from titanium butoxide showed spherical granules.[1]
Another comprehensive study analyzed the synthesis of TiO₂ nanoparticles in a supercritical CO₂ medium using four different precursors: diisopropoxytitanium bis(acetylacetonate) (TDB), titanium(IV) isopropoxide (TIP), titanium(IV) butoxide (TBO), and titanium(IV) 2-ethylhexyloxide (TEO).[2][3][4] The results indicated that the physicochemical properties of the catalysts were not significantly affected by the choice of precursor under the studied conditions, although some differences in catalytic performance were observed.[3][4]
The following table summarizes the key physicochemical properties of TiO₂ nanoparticles synthesized from various titanate precursors as reported in the literature.
| Precursor | Synthesis Method | Crystal Phase | Crystallite/Particle Size (nm) | Morphology | Reference |
| Titanium Isopropoxide (TTIP) | Sol-Gel | Anatase | ~9 | Film-like | [1] |
| Titanium Butoxide (TBO) | Sol-Gel | Anatase | ~9 | Spherical granules | [1] |
| Tetra-n-butyl orthotitanate (TNBT) | Sol-Gel | Anatase | 16-41 | Nanoparticles | [5] |
| Titanium(IV) isopropoxide (TIP) | Supercritical CO₂ | Anatase | Not specified | Not specified | [2][3] |
| Titanium(IV) butoxide (TBO) | Supercritical CO₂ | Anatase | Not specified | Not specified | [2][3] |
| Titanium tetrachloride (TiCl₄) | Highly acidic media | Rutile | Not specified | Spherical clusters | [6] |
| Titanium tetraisopropoxide (TTIP) | Highly acidic media | Rutile | Not specified | Spherical clusters | [6] |
Impact on Optical and Photocatalytic Performance
The optical properties, particularly the band gap energy, and the photocatalytic activity of TiO₂ nanoparticles are strongly influenced by their physicochemical characteristics, which are in turn affected by the precursor.
In the study comparing titanium isopropoxide and titanium butoxide, a red shift of 0.13 eV in the band gap was observed for the non-spherical particles produced from titanium isopropoxide compared to the spherical ones from titanium butoxide.[1] Research on tetra-n-butyl orthotitanate (TNBT) as a precursor showed that increasing the TNBT concentration led to a reduction in the band gap from 3.70 eV to 3.26 eV.[5]
The photocatalytic activity is a key performance metric for many TiO₂ nanoparticle applications. A study comparing TiO₂ nanoparticles from TIP and TEO synthesized in supercritical CO₂ found that these precursors, at higher hydrolytic agent to precursor ratios, led to higher CO₂ photoconversion rates, about three times higher than the commercial P-25 TiO₂.[3][4] This enhanced performance was attributed to the favorable crystal size, surface area, light absorption, and charge transfer properties of the synthesized nanoparticles.[3] Conversely, a study comparing TiCl₄ and TTIP in a highly acidic medium found no significant difference in the high photocatalytic performance of the resulting rutile nanoparticles in the degradation of terephthalic acid.[6]
| Precursor | Key Optical/Photocatalytic Finding | Reference |
| Titanium Isopropoxide (TTIP) | Resulted in non-spherical particles with a red-shifted band gap compared to TBO-derived particles. | [1] |
| Titanium Butoxide (TBO) | Produced spherical granules. | [1] |
| Tetra-n-butyl orthotitanate (TNBT) | Increasing precursor concentration reduced the band gap. | [5] |
| Titanium(IV) isopropoxide (TIP) | At high hydrolytic agent ratios in supercritical CO₂, yielded photocatalysts with significantly higher CO₂ photoconversion than commercial P-25. | [3][4] |
| Titanium(IV) 2-ethylhexyloxide (TEO) | At high hydrolytic agent ratios in supercritical CO₂, yielded photocatalysts with significantly higher CO₂ photoconversion than commercial P-25. | [3][4] |
| Titanium tetrachloride (TiCl₄) | Produced rutile nanoparticles with high photocatalytic activity, comparable to those from TTIP under the same conditions. | [6] |
| Titanium tetraisopropoxide (TTIP) | Produced rutile nanoparticles with high photocatalytic activity, comparable to those from TiCl₄ under the same conditions. | [6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of the experimental protocols from the cited studies.
Synthesis of TiO₂ Nanoparticles via Sol-Gel Method (from Titanium Isopropoxide and Titanium Butoxide)
-
Precursors: Titanium isopropoxide and titanium butoxide.
-
pH Adjustment: Hydrochloric acid or nitric acid was added to adjust the pH of the solution.
-
Process: The precursors were subjected to a controlled hydrolysis reaction to form sols.
-
Drying and Calcination: The obtained sols were dried at 80 °C and then calcined at 450 °C for 3 hours.
-
Characterization: The resulting nanostructures were characterized by scanning electron microscopy (SEM), Fourier-transform infrared spectroscopy (FTIR), ultraviolet-visible spectroscopy (UV-Vis), and X-ray diffraction (XRD).[1]
Synthesis of TiO₂ Nanoparticles in Supercritical CO₂ (from TDB, TIP, TBO, and TEO)
-
Precursors: Diisopropoxytitanium bis(acetylacetonate) (TDB), titanium(IV) isopropoxide (TIP), titanium(IV) butoxide (TBO), and titanium(IV) 2-ethylhexyloxide (TEO).
-
Solvent and Hydrolytic Agent: Ethanol was used as both a cosolvent and a hydrolytic agent.
-
Process: The synthesis was carried out in a supercritical CO₂ medium. The effect of various hydrolytic agent to precursor (HA/P) ratios (10, 20, 30, and 40 mol/mol) was also investigated.
-
Characterization: The physicochemical properties and photoactivity of the synthesized TiO₂ nanoparticles were thoroughly investigated.[2][3][4]
Synthesis of TiO₂ Nanoparticles in Highly Acidic Media (from TiCl₄ and TTIP)
-
Precursors: Titanium tetrachloride (TiCl₄) and titanium tetraisopropoxide (TTIP).
-
Reaction Medium: A highly acidic reaction medium was used.
-
Temperature: The synthesis was conducted at a low reaction temperature.
-
Characterization: The crystal structure and shape of the particles were determined by X-ray diffraction (XRD) and field emission gun scanning electron microscope (FEG-SEM) analysis, respectively. N₂ adsorption-desorption analysis and UV-visible diffuse reflectance spectroscopy were used to define the surface and optical properties. The photocatalytic activities were tested in the degradation of terephthalic acid under UV-C illumination.[6]
Visualizing the Experimental Workflow
The following diagram illustrates a generalized experimental workflow for the synthesis and characterization of TiO₂ nanoparticles from different titanate precursors.
References
- 1. [PDF] Choice of precursor not affecting the size of anatase TiO2 nanoparticles but affecting morphology under broader view | Semantic Scholar [semanticscholar.org]
- 2. Impact of the Precursor on the Physicochemical Properties and Photoactivity of TiO2 Nanoparticles Produced in Supercritical CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of the Precursor on the Physicochemical Properties and Photoactivity of TiO2 Nanoparticles Produced in Supercritical CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Tetrabutyl Titanate and Tin-Based Catalysts for Esterification Reactions
For researchers and professionals in drug development and chemical synthesis, the selection of an optimal catalyst is paramount for efficient esterification. This guide provides an objective comparison between two prevalent classes of catalysts: tetrabutyl titanate and organotin compounds. The analysis is supported by experimental data to facilitate informed decision-making for specific synthetic applications.
Catalytic Mechanisms: A Tale of Two Lewis Acids
Both this compound and tin-based catalysts primarily function as Lewis acids, facilitating the esterification reaction by activating the carboxylic acid component. However, the specifics of their catalytic cycles show subtle but important differences.
This compound (TBT):
This compound, Ti(OBu)₄, is a highly effective and versatile catalyst.[1] Its mechanism involves the coordination of the Lewis acidic titanium center with the carbonyl oxygen of the carboxylic acid. This coordination polarizes the carbonyl group, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[2] The reaction proceeds through a series of steps involving the formation of a complex, nucleophilic addition of the alcohol, and subsequent elimination of water to yield the ester.[1][3] This catalytic activity avoids the equipment corrosion and environmental pollution associated with strong Brønsted acids.[2]
Tin-Based Catalysts:
Organotin(IV) compounds, such as dibutyltin (B87310) oxide (DBTO) or monoalkyltin derivatives, also act as effective Lewis acid catalysts.[4][5] The catalytic cycle is generally believed to proceed via coordination of the tin atom to the carbonyl oxygen, which activates the carboxylic acid for attack by the alcohol.[4][6] For some organotin compounds, the mechanism can be more complex, involving an associative exchange of the alcohol onto the tin compound, followed by the insertion of the carboxylic group into the Sn-O bond.[6] The presence of alkyl groups on the tin atom is considered crucial for catalytic performance, as strong Lewis acids like SnCl₄ are less effective.[7]
Performance Comparison: Experimental Data
Direct comparison of catalysts can be challenging due to variations in reaction conditions across different studies. However, some investigations provide valuable head-to-head data.
A study on the transesterification of an ester with ethylene (B1197577) glycol at 200°C demonstrated that a mixed tin-titanium complex was a more active catalyst than either stannous octoate or this compound used individually.[8] This suggests a potential synergistic effect between the two metals.
| Catalyst | Reactants | Temperature (°C) | Time (min) | % Free Ethylene Glycol (Lower is Better) | Reference |
| This compound | Ester + Ethylene Glycol | 200 | 5 | 0.86 | [8] |
| 15 | 0.67 | [8] | |||
| 30 | 0.55 | [8] | |||
| 60 | 0.51 | [8] | |||
| Stannous Octoate | Ester + Ethylene Glycol | 200 | 5 | 0.79 | [8] |
| 15 | 0.43 | [8] | |||
| 30 | 0.43 | [8] | |||
| 60 | 0.32 | [8] | |||
| Tin-Titanium Complex | Ester + Ethylene Glycol | 200 | 5 | 0.71 | [8] |
| 15 | 0.47 | [8] | |||
| 30 | 0.39 | [8] | |||
| 60 | 0.32 | [8] |
In the synthesis of alkyd resins, organotin compounds are traditionally used, but due to toxicity concerns, tin-free alternatives are being investigated.[9] Studies screening zinc and titanium-based catalysts have been conducted to find environmentally friendlier options with comparable catalytic activity to conventional catalysts like dibutyltin oxide (DBTO).[9]
| Catalyst | Reaction | Temperature (°C) | Key Performance Metric | Reference |
| Dibutyltin Oxide | Polyesterification of Adipic Acid | 180 | Effective catalyst, mechanism involves coordination of tin to carbonyl oxygen. | [4] |
| This compound | Polyesterification of Adipic Acid | 130-160 | Reaction rate increases with temperature and catalyst concentration. | [4] |
| Butyltin Trichloride | Esterification of Oleic Acid + Glycerol | 180 | Highest reactivity among tested organotin compounds (k_ap = -0.6237 h⁻¹). | [10] |
Key Takeaways:
-
Activity: The relative activity is highly dependent on the specific substrates and reaction conditions. In some transesterification reactions, tin catalysts like stannous octoate may show faster initial rates than TBT.[8] However, for certain polyesterifications, TBT is a highly active option.[4]
-
Toxicity and Environmental Impact: A significant advantage of this compound is its lower toxicity and being considered a non-polluting option compared to organotin compounds, which are classified as toxic and harmful.[1][9]
-
Hydrolytic Stability: Both catalyst types are susceptible to hydrolysis, which can lead to deactivation.[8] this compound readily decomposes with water to form titanic acid.[8] Similarly, stannous octoate undergoes hydrolysis, and precautions are necessary to prevent catalyst destruction.[8]
Experimental Protocols
To ensure reproducible and comparable results when evaluating catalysts, a standardized experimental protocol is crucial. The following describes a general procedure for a comparative study.
Generalized Protocol for Comparative Catalyst Study
-
Reactor Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser (with a Dean-Stark trap if water removal is required), a thermometer, and a nitrogen inlet to maintain an inert atmosphere.
-
Charging Reactants: The flask is charged with the carboxylic acid and the alcohol in the desired molar ratio (e.g., 1:1.2).
-
Catalyst Addition: The specified amount of the catalyst (e.g., this compound or an organotin compound, typically 0.01-0.5 mol% relative to the carboxylic acid) is added to the mixture.
-
Reaction Conditions: The reaction mixture is heated to the desired temperature (e.g., 180°C) with constant stirring under a nitrogen atmosphere.
-
Monitoring the Reaction: The progress of the reaction is monitored by measuring a key parameter. This is often done by withdrawing aliquots at regular intervals, quenching them in an ice bath, and determining the acid value via titration with a standardized potassium hydroxide (B78521) (KOH) solution.
-
Sample Analysis: The final product can be further analyzed by techniques such as Gas Chromatography (GC) to determine the conversion and yield, or by spectroscopy (NMR, FTIR) to confirm the structure of the ester.
Conclusion
The choice between this compound and tin-based catalysts for esterification is not straightforward and depends heavily on the specific application, regulatory constraints, and desired performance characteristics.
-
This compound is an excellent choice when low toxicity, high catalytic activity, and improved product characteristics like brightness are priorities.[1] It is a versatile catalyst suitable for a wide range of polyesterification reactions.[4]
-
Tin-Based Catalysts can offer very high reactivity and may be superior for specific transformations.[10] However, their use is increasingly scrutinized due to the toxicity of organotin compounds.[9]
For researchers and drug development professionals, a systematic comparison under their specific reaction conditions is the most effective way to identify the optimal catalyst. This guide provides the foundational knowledge, comparative data, and experimental framework to undertake such an evaluation, ultimately leading to more efficient, sustainable, and effective synthetic processes.
References
- 1. The catalytic properties of Tetrabutyl titanate_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Mechanistic elucidation of monoalkyltin(iv)-catalyzed esterification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US4020010A - Tin titanium complexes as esterification/transesterification catalysts - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Characterizing Materials from Tetrabutyl Titanate: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals working with materials synthesized from tetrabutyl titanate, a thorough understanding of the available analytical techniques is crucial for comprehensive characterization. This guide provides a comparative overview of the most common analytical methods, supported by experimental data and detailed protocols, to aid in the selection of appropriate techniques for material analysis.
Materials synthesized using this compound as a precursor, most notably titanium dioxide (TiO2) in various forms like nanoparticles, nanotubes, and thin films, are utilized in a wide range of applications, including photocatalysis, solar cells, and as biomaterials. The physical, chemical, and optical properties of these materials are highly dependent on the synthesis conditions. Therefore, precise characterization is essential to establish structure-property relationships and ensure desired performance.
This guide focuses on the most prevalent analytical techniques: X-ray Diffraction (XRD), Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), Fourier-Transform Infrared Spectroscopy (FTIR), UV-Vis Spectroscopy, Raman Spectroscopy, and X-ray Photoelectron Spectroscopy (XPS).
Comparative Analysis of Analytical Techniques
The selection of an analytical technique is dictated by the specific properties of the material that need to be investigated. The following tables provide a comparative summary of the information that can be obtained from each technique, along with illustrative quantitative data from studies on materials synthesized using this compound.
Table 1: Comparison of Microstructural and Morphological Analysis Techniques
| Technique | Information Provided | Typical Quantitative Data & Observations |
| X-ray Diffraction (XRD) | Crystal phase identification (e.g., anatase, rutile, brookite for TiO2), crystallite size, lattice parameters, and phase purity.[1][2][3][4][5] | - Crystallite Size: Increases with calcination temperature. For TiO2 synthesized via a sol-gel method, the crystallite size of the anatase phase can increase from ~18 nm at 500°C to larger sizes at higher temperatures.[6] - Phase Transformation: The anatase phase of TiO2 is typically formed at lower temperatures (e.g., 400-500°C) and can transform to the more stable rutile phase at higher temperatures (>600°C).[2][7] |
| Scanning Electron Microscopy (SEM) | Surface morphology, particle shape, size distribution, and agglomeration.[1][2][3][8][9][10][11] | - Particle Morphology: Can reveal spherical nanoparticles, flower-like clusters, or hierarchical structures depending on the synthesis solvent and other conditions.[3][10] - Surface Features: Shows the surface roughness and porosity of films and coatings.[2] |
| Transmission Electron Microscopy (TEM) | Particle size and shape at the nanoscale, internal structure, crystal lattice fringes, and selected area electron diffraction (SAED) for crystal structure confirmation.[1][7][8][9][11][12][13] | - Particle Size: Can provide precise measurements of nanoparticle diameters, for instance, around 10 nm for oleic acid-modified TiO2.[12] - Lattice Spacing: High-resolution TEM (HRTEM) can measure the d-spacing between crystal planes, confirming the crystalline phase (e.g., 0.35 nm for the (101) plane of anatase TiO2). |
Table 2: Comparison of Spectroscopic Techniques for Chemical and Optical Analysis
| Technique | Information Provided | Typical Quantitative Data & Observations |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups, confirmation of precursor conversion, and detection of surface modifications.[2][4][9][11][14][15][16] | - Ti-O-Ti Vibrations: A broad absorption band in the range of 400-700 cm⁻¹ is characteristic of Ti-O-Ti stretching vibrations in TiO2.[15][17] - Hydroxyl Groups: Peaks around 3400 cm⁻¹ (stretching) and 1630 cm⁻¹ (bending) indicate the presence of surface hydroxyl groups and adsorbed water.[4][18] |
| UV-Vis Spectroscopy | Determination of optical properties, including light absorption range and optical band gap energy.[4][8][18][19][20] | - Absorption Edge: TiO2 typically shows a strong absorption edge in the UV region, around 400 nm.[4][18] - Band Gap Energy: The band gap of anatase TiO2 is typically around 3.2 eV. Doping or surface modifications can alter this value. For instance, a study reported a band gap of 3.15 eV for TiO2 calcined at 500°C.[6] |
| Raman Spectroscopy | Complementary technique to XRD for phase identification and characterization of crystalline structure and lattice vibrations.[8][9][21][22][23] | - Anatase Phase Peaks: Strong Raman active modes for anatase TiO2 are observed at approximately 144, 197, 399, 519, and 639 cm⁻¹.[22][23] - Rutile Phase Peaks: Rutile TiO2 exhibits characteristic peaks at around 447 and 612 cm⁻¹.[22] |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition of the surface, chemical states, and oxidation states of the elements.[8][9][10][12][13][24][25][26][27] | - Titanium Oxidation State: The binding energies of the Ti 2p3/2 and Ti 2p1/2 peaks at approximately 458.5 eV and 464.2 eV, respectively, confirm the Ti⁴⁺ oxidation state in TiO2.[27] - Oxygen Species: The O 1s spectrum can be deconvoluted to distinguish between lattice oxygen (in Ti-O bonds) and surface hydroxyl groups.[24] |
Experimental Workflows and Logical Relationships
The synthesis and characterization of materials from this compound typically follow a logical progression. The following diagram illustrates a common experimental workflow.
Caption: A typical experimental workflow for the synthesis and characterization of materials from this compound.
Detailed Experimental Protocols
The following are representative experimental protocols for the key analytical techniques discussed. These should be adapted based on the specific instrument and material being analyzed.
X-ray Diffraction (XRD)
-
Objective: To determine the crystal phase and crystallite size of the synthesized powder.
-
Instrument: A powder X-ray diffractometer.
-
Procedure:
-
A small amount of the powdered sample is finely ground and mounted onto a sample holder.
-
The sample is irradiated with monochromatic X-rays (commonly Cu Kα radiation, λ = 1.5406 Å).
-
The diffraction pattern is recorded over a 2θ range, for example, from 20° to 80°, with a step size of 0.02°.
-
The obtained diffraction peaks are compared with standard diffraction patterns from databases (e.g., JCPDS) to identify the crystalline phases.
-
The average crystallite size (D) can be estimated using the Debye-Scherrer equation: D = Kλ / (β cosθ), where K is the Scherrer constant (typically ~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak, and θ is the Bragg angle.[5]
-
Scanning Electron Microscopy (SEM)
-
Objective: To observe the surface morphology and microstructure of the material.
-
Instrument: A scanning electron microscope.
-
Procedure:
-
The powder sample is mounted on an aluminum stub using double-sided carbon tape.
-
To make the sample conductive and prevent charging, a thin layer of a conductive material (e.g., gold or platinum) is sputtered onto the sample surface.
-
The sample is placed in the SEM chamber, and a high-energy electron beam is scanned across the surface.
-
Secondary electrons emitted from the surface are detected to form an image of the surface topography.
-
The accelerating voltage can be varied (e.g., 10-20 kV) to optimize image quality.
-
Transmission Electron Microscopy (TEM)
-
Objective: To visualize the size, shape, and internal structure of nanoparticles.
-
Instrument: A transmission electron microscope.
-
Procedure:
-
A very small amount of the powder sample is dispersed in a solvent like ethanol (B145695) and sonicated for several minutes to create a dilute suspension.
-
A drop of the suspension is placed onto a TEM grid (a copper grid coated with a thin carbon film) and allowed to dry completely.
-
The grid is inserted into the TEM, and an electron beam is transmitted through the sample.
-
The transmitted electrons are focused to form an image, revealing the morphology and internal structure of the nanoparticles.
-
For high-resolution imaging (HRTEM), a higher accelerating voltage (e.g., 200 kV) is used to observe lattice fringes.
-
Fourier-Transform Infrared Spectroscopy (FTIR)
-
Objective: To identify functional groups and chemical bonds.
-
Instrument: An FTIR spectrometer.
-
Procedure:
-
A small amount of the powder sample is mixed with potassium bromide (KBr) powder and ground to a fine powder.
-
The mixture is pressed into a thin, transparent pellet.
-
The pellet is placed in the sample holder of the FTIR spectrometer.
-
An infrared beam is passed through the sample, and the transmitted radiation is detected.
-
The spectrum is typically recorded in the wavenumber range of 4000 to 400 cm⁻¹.
-
UV-Vis Spectroscopy
-
Objective: To determine the optical properties and band gap energy.
-
Instrument: A UV-Vis spectrophotometer with a diffuse reflectance accessory.
-
Procedure:
-
The powder sample is placed in a sample holder for diffuse reflectance measurements.
-
The reflectance spectrum is recorded over a wavelength range, for example, from 200 to 800 nm.
-
The reflectance data is converted to absorbance using the Kubelka-Munk function.
-
The optical band gap (Eg) can be estimated by plotting (αhν)ⁿ versus hν (a Tauc plot), where α is the absorption coefficient, hν is the photon energy, and n is a constant that depends on the type of electronic transition (n=2 for a direct band gap semiconductor like TiO2). The band gap is determined by extrapolating the linear portion of the plot to the energy axis.[18]
-
This guide provides a foundational understanding of the key analytical techniques for characterizing materials synthesized from this compound. By leveraging these techniques in a complementary fashion, researchers can gain a comprehensive picture of their materials' properties, enabling the development of advanced materials for a variety of applications.
References
- 1. researchgate.net [researchgate.net]
- 2. www2.irsm.cas.cz [www2.irsm.cas.cz]
- 3. mdpi.com [mdpi.com]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. X-Ray Diffraction Analysis of Nano Crystalline Ceramic PbBaTiO3 [scirp.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Characterization of Titanium Oxide Nanoparticles with a Novel Biogenic Process for Dental Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation and Characterization of TiO2 Nanoparticles / CNTs Composite Particles | Scientific.Net [scientific.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Structural Characterization of Surface-Modified TiO2 | Scientific.Net [scientific.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Hydrolysis of Titanium Tetrabutoxide. Study by FT-IR Spectroscopy | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Crystal structures of titanate nanotubes: a Raman scattering study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchportal.unamur.be [researchportal.unamur.be]
A Comparative Guide to Assessing the Purity and Quality of Commercial Tetrabutyl Titanate
For Researchers, Scientists, and Drug Development Professionals
Tetrabutyl titanate (TBT), a versatile organometallic compound, is widely employed as a catalyst in various chemical processes, most notably in the synthesis of polyesters and as a cross-linking agent. The purity and quality of commercial TBT are paramount, as impurities can significantly impact reaction kinetics, product properties, and overall process efficiency. This guide provides a comprehensive overview of the key quality parameters of TBT, detailed experimental protocols for their assessment, and a comparison of its performance with alternative catalysts.
Key Quality Parameters and Their Impact
The quality of commercial this compound is determined by several key parameters. Variations in these parameters can affect its catalytic activity, hydrolytic stability, and the properties of the final product.
| Quality Parameter | Typical Specification Range | Impact on Performance |
| Appearance | Colorless to pale yellow liquid | Darker coloration may indicate the presence of impurities or degradation products that can affect the color of the final product, particularly in polyester (B1180765) synthesis. |
| Titanium Content (as TiO₂) | 23.0 - 24.0% | This is a direct measure of the active catalyst concentration. Lower titanium content will result in reduced catalytic activity, requiring higher catalyst loading. |
| Chloride Content | < 50 ppm | Residual chlorides from the manufacturing process can be detrimental, potentially leading to corrosion of equipment and undesirable side reactions. |
| Water Content | < 0.1% | This compound is highly sensitive to moisture, hydrolyzing to form titanium dioxide and butanol.[1] Elevated water content indicates degradation and reduced catalytic efficiency. |
| Volatile Impurities (e.g., Butanol) | Varies by manufacturer | The presence of excess butanol or other volatile organic impurities can alter reaction kinetics and may need to be accounted for in process design. |
| Specific Gravity (at 25°C) | ~0.996 g/mL | While not a direct measure of purity, deviation from the expected specific gravity can indicate the presence of significant impurities or degradation.[2] |
Experimental Protocols for Quality Assessment
Accurate assessment of the quality of commercial this compound requires robust analytical methods. The following section details the experimental protocols for determining the key quality parameters.
Determination of Titanium Content by Gravimetric Analysis (Calcination)
This method determines the titanium content by converting the this compound to titanium dioxide through hydrolysis and subsequent calcination.
Principle: this compound readily hydrolyzes in the presence of water to form titanium dioxide (TiO₂) and butanol. The resulting TiO₂ is then heated to a high temperature to remove any residual organic matter and water, leaving behind a stable, weighable form of TiO₂.
Procedure:
-
Accurately weigh approximately 1-2 g of the this compound sample into a pre-weighed porcelain crucible.
-
Carefully add 10-15 mL of deionized water to the crucible to hydrolyze the sample. The reaction is exothermic and will produce butanol. Perform this step in a well-ventilated fume hood.
-
Gently heat the crucible on a hot plate to evaporate the butanol and excess water.
-
Once the liquid has evaporated, transfer the crucible to a muffle furnace.
-
Gradually increase the temperature of the furnace to 800°C and maintain this temperature for at least 2 hours to ensure complete calcination of the residue to TiO₂.
-
Allow the crucible to cool to room temperature in a desiccator.
-
Weigh the crucible containing the TiO₂ residue.
-
Repeat the heating, cooling, and weighing steps until a constant weight is achieved.
Calculation:
Determination of Chloride Content by Potentiometric Titration
This method is used to determine the concentration of chloride ions in the this compound sample.
Principle: The sample is dissolved in a suitable solvent and titrated with a standardized silver nitrate (B79036) solution. The endpoint of the titration is determined potentiometrically using a silver electrode, which detects the change in potential as silver chloride precipitates.
Procedure:
-
Accurately weigh approximately 10 g of the this compound sample into a 250 mL beaker.
-
Add 100 mL of anhydrous isopropanol (B130326) and stir to dissolve the sample.
-
Add a few drops of concentrated nitric acid to acidify the solution.
-
Immerse a silver combination electrode into the solution.
-
Titrate with a standardized 0.01 M silver nitrate solution, recording the potential (in millivolts) after each addition.
-
The endpoint is the point of maximum inflection on the titration curve (potential vs. volume of titrant).
Calculation:
Where:
-
V = Volume of silver nitrate solution at the endpoint (L)
-
M = Molarity of the silver nitrate solution (mol/L)
-
35.45 = Molar mass of chlorine ( g/mol )
-
W = Weight of the sample (g)
Determination of Water Content by Karl Fischer Titration
This is a highly specific and accurate method for determining the water content in this compound.
Principle: The Karl Fischer method is based on a redox reaction between iodine and sulfur dioxide in the presence of water. The sample is introduced into a Karl Fischer titrator, and the amount of iodine consumed is directly proportional to the amount of water present.
Procedure:
-
Use a coulometric or volumetric Karl Fischer titrator.
-
The solvent, typically a mixture of methanol (B129727) and a suitable solubilizer, should be anhydrous.
-
Inject a known weight of the this compound sample into the titration cell.
-
The titrator will automatically titrate the sample with the Karl Fischer reagent until the endpoint is reached.
-
The instrument will then calculate the water content, usually in ppm or percentage.
Note: Due to the high moisture sensitivity of this compound, sample handling should be performed in a dry environment (e.g., a glove box) to prevent contamination from atmospheric moisture.
Analysis of Volatile Impurities by Gas Chromatography (GC)
This method is used to identify and quantify volatile impurities, such as residual butanol, in the this compound sample.
Principle: A small amount of the sample is injected into a gas chromatograph, where it is vaporized and separated into its individual components based on their boiling points and interactions with the stationary phase of the column. A detector, such as a flame ionization detector (FID), is used to quantify the separated components.
Typical GC Parameters:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-1 or DB-5) is suitable.
-
Injector Temperature: 250°C
-
Detector Temperature (FID): 280°C
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp up to 250°C at a rate of 10°C/minute.
-
Carrier Gas: Helium or Nitrogen
-
Injection Volume: 1 µL (with a suitable split ratio)
Procedure:
-
Prepare a standard solution of n-butanol in a suitable solvent (e.g., anhydrous hexane).
-
Prepare a dilute solution of the this compound sample in the same solvent.
-
Inject the standard solution to determine the retention time and response factor of butanol.
-
Inject the sample solution and identify the butanol peak based on its retention time.
-
Quantify the amount of butanol in the sample by comparing its peak area to that of the standard.
Performance Comparison in Polyester Synthesis
The catalytic performance of this compound is a critical aspect of its quality. A common application for TBT is in the synthesis of polyethylene (B3416737) terephthalate (B1205515) (PET). The following provides a comparison of TBT with an alternative commercial catalyst, a titanium dioxide-based catalyst (C-94), in the synthesis of PET.
Experimental Setup for PET Synthesis
The synthesis of PET is typically a two-stage process: transesterification followed by polycondensation.
Materials:
-
Dimethyl terephthalate (DMT)
-
Ethylene (B1197577) glycol (EG)
-
This compound (TBT) catalyst
-
Alternative catalyst (e.g., C-94)
Apparatus:
-
A reaction vessel equipped with a mechanical stirrer, a condenser for methanol removal, and a vacuum connection.
Procedure:
-
Transesterification:
-
Charge the reactor with DMT and EG in a molar ratio of approximately 1:2.2.
-
Heat the mixture to around 180-220°C in an inert atmosphere (e.g., nitrogen).
-
Add the catalyst (TBT or alternative) at a concentration of 50-100 ppm (based on the weight of DMT).
-
Methanol is evolved as a byproduct and is continuously removed by distillation. The reaction is monitored by measuring the amount of methanol collected.
-
-
Polycondensation:
-
After the transesterification is complete (typically 95-98% of the theoretical methanol is collected), increase the temperature to 270-280°C.
-
Gradually apply a vacuum (to below 1 mmHg) to remove excess ethylene glycol and drive the polymerization reaction forward.
-
The viscosity of the reaction mixture increases as the molecular weight of the polymer grows. The reaction is typically stopped when the desired viscosity is reached.
-
Comparative Performance Data
| Catalyst | Catalyst Concentration (ppm) | Transesterification Time (min) | Polycondensation Time (min) | Final Polymer Intrinsic Viscosity (dL/g) | Polymer Color (b* value) |
| This compound (TBT) | 100 | ~120 | ~180 | ~0.65 | Slightly yellow |
| C-94 (TiO₂-based) | 100 | ~120 | ~180 | ~0.65 | Whiter |
Note: The data presented here is a summary of typical results from comparative studies and may vary depending on the specific reaction conditions and the quality of the raw materials.
Analysis of Performance:
-
Catalytic Activity: In the transesterification and polycondensation stages of PET synthesis, TBT and the C-94 catalyst show comparable activity, with similar reaction times to achieve a target molecular weight.[3]
-
Product Quality: A significant difference is often observed in the color of the final polymer. TBT can sometimes lead to a slight yellowing of the PET, whereas some alternative catalysts like C-94 may produce a whiter polymer.[3]
-
Hydrolytic Stability: The hydrolytic stability of the catalyst itself can be a factor. TBT is highly sensitive to moisture, which can affect its handling and storage. Some solid-state catalysts like C-94 offer better hydrolytic stability.[3]
Visualizing Experimental Workflows
Quality Control Workflow for Commercial this compound
Caption: Quality control workflow for commercial this compound.
Experimental Workflow for PET Synthesis Performance Evaluation
Caption: Experimental workflow for evaluating TBT performance in PET synthesis.
Conclusion
The purity and quality of commercial this compound are critical for its successful application as a catalyst. By implementing the detailed analytical protocols provided in this guide, researchers and professionals can effectively assess the quality of their TBT samples. The performance comparison with alternative catalysts highlights that while TBT is an effective catalyst, factors such as product color and catalyst handling should be considered when selecting a catalyst for a specific application. The provided workflows offer a structured approach to quality control and performance evaluation, ensuring consistent and reliable results in research and development.
References
Evaluating Tetrabutyl Titanate as a Polymer Blend Compatibilizer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pursuit of novel polymer blends with tailored properties is a cornerstone of materials science and critical for advancements in drug delivery and medical device development. Achieving the desired performance often hinges on the effective compatibilization of immiscible polymers. This guide provides an objective evaluation of tetrabutyl titanate (TBT) as a compatibilizer for polymer blends, comparing its performance with other alternatives and providing supporting experimental data where available.
Mechanism of Action: this compound as a Catalyst for In-Situ Compatibilization
This compound primarily functions as a transesterification catalyst in polyester (B1180765) blends.[1] During melt processing, TBT can facilitate exchange reactions between the polymer chains at the interface of the immiscible phases. This in-situ formation of graft or block copolymers acts as a compatibilizer, reducing interfacial tension, improving adhesion between the phases, and leading to a more stable and refined morphology. This enhanced compatibility translates to improved mechanical and thermal properties of the final blend.
Performance Evaluation of this compound in Polymer Blends
The effectiveness of TBT as a compatibilizer is highly dependent on the specific polymer blend system. Below is a summary of its effects based on available experimental data.
Poly(lactic acid) / Poly(propylene carbonate) (PLA/PPC) Blends
In this blend, TBT has been shown to significantly improve the ductility of the otherwise brittle PLA. The data below compares the mechanical properties of a 70/30 PLA/PPC blend with and without TBT, and with an alternative compatibilizer, 2,4-toluene diisocyanate (TDI).
Table 1: Mechanical Properties of 70/30 PLA/PPC Blends with Different Compatibilizers
| Sample | Tensile Strength (MPa) | Elongation at Break (%) |
| Neat PLA | 47.0 | 5.0 |
| 70/30 PLA/PPC (Uncompatibilized) | 41.0 | 10.0 |
| 70/30 PLA/PPC + 1% TBT | 41.0 | 60.0 |
| 70/30 PLA/PPC + 2% TDI | 38.0 | 114.0 |
Data sourced from a study on PLA/PPC blend compatibilization.[1]
The data clearly indicates that while TBT does not significantly alter the tensile strength, it dramatically increases the elongation at break, signifying a substantial improvement in the blend's toughness.[1] However, it is noteworthy that TDI provides an even greater enhancement in elongation.[1]
Poly(lactic acid) / Poly(ε-caprolactone) (PLA/PCL) Blends
While the literature suggests that TBT can be used as a catalyst for in-situ compatibilization of PLA/PCL blends, specific quantitative data on its effect on mechanical properties in a tabular format is limited.[2] However, the principle of transesterification would apply, leading to the formation of PLA-PCL copolymers at the interface, which would be expected to improve blend morphology and performance.
For comparison, other compatibilization strategies have been documented for PLA/PCL blends. For instance, the use of pre-made block copolymers or reactive compatibilizers like those containing glycidyl (B131873) methacrylate (B99206) (GMA) has been shown to be effective.
Table 2: Comparison of Compatibilization Strategies for PLA/PCL Blends (Qualitative)
| Compatibilizer | Proposed Mechanism | Expected Outcome |
| This compound (TBT) | In-situ transesterification | Formation of PLA-PCL copolymers, improved interfacial adhesion. |
| Block Copolymers (e.g., PEO-PPO-PEO) | Localization at the interface, reducing interfacial tension | Finer dispersion of PCL in PLA matrix, improved toughness. |
| Reactive Compatibilizers (e.g., GMA-grafted polymers) | Reaction with end groups of PLA and/or PCL | Strong covalent bonding at the interface, significant improvement in mechanical properties. |
Poly(butylene terephthalate) / Acrylonitrile Butadiene Styrene (PBT/ABS) Blends
For comparison, the effectiveness of a terpolymer of methyl methacrylate, glycidyl methacrylate, and ethyl acrylate (B77674) (MGE) as a reactive compatibilizer for PBT/ABS blends has been demonstrated.
Table 3: Mechanical Properties of PBT/ABS Blends with a Reactive Compatibilizer
| Blend Composition | Notched Izod Impact Strength (J/m) |
| PBT/ABS (70/30) Uncompatibilized | ~50 |
| PBT/ABS/MGE (65/30/5) | >800 |
Data adapted from studies on PBT/ABS blend compatibilization.
The significant increase in impact strength highlights the effectiveness of reactive compatibilizers in this system. While TBT could potentially promote some level of interaction between PBT and the SAN phase of ABS through transesterification, its efficacy compared to targeted reactive compatibilizers is not documented.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the key experiments cited.
Experimental Workflow
Melt Blending of Polymer Blends
-
Material Preparation: Dry the polymer pellets in a vacuum oven at a temperature appropriate for each polymer (e.g., 80°C for PLA for 4 hours) to remove residual moisture.
-
Blending: Premix the dried polymer pellets and the desired amount of this compound (typically 0.5-2.0 wt%).
-
Extrusion: Feed the mixture into a co-rotating twin-screw extruder.
-
Temperature Profile: Set a temperature profile along the extruder barrel appropriate for the polymers being blended (e.g., for PLA/PCL, a profile ranging from 160°C to 180°C from hopper to die).
-
Screw Speed: Set the screw speed to ensure adequate mixing without excessive degradation (e.g., 100-200 rpm).
-
-
Pelletizing: Cool the extruded strand in a water bath and pelletize it.
-
Post-Drying: Dry the resulting pellets before further processing.
Tensile Testing (ASTM D638)
-
Specimen Preparation: Injection mold or compression mold the dried blend pellets into dumbbell-shaped specimens according to ASTM D638 Type I specifications.
-
Conditioning: Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.
-
Testing: Perform the tensile test using a universal testing machine equipped with a suitable load cell.
-
Crosshead Speed: Use a crosshead speed of 5 mm/min.
-
Data Acquisition: Record the load and displacement data until the specimen fractures.
-
-
Analysis: Calculate the tensile strength, elongation at break, and Young's modulus from the stress-strain curve. Report the average and standard deviation of at least five specimens.
Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Seal 5-10 mg of the blend in an aluminum DSC pan.
-
Thermal Cycling:
-
Heat the sample from room temperature to a temperature above the melting point of the highest melting polymer at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Hold the sample at this temperature for 3-5 minutes to erase the thermal history.
-
Cool the sample to below the glass transition temperature of the lowest Tg polymer at a rate of 10°C/min.
-
Reheat the sample at 10°C/min to the same maximum temperature.
-
-
Analysis: Determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) from the second heating scan. A single Tg for the blend indicates miscibility, while two separate Tgs suggest immiscibility.
Scanning Electron Microscopy (SEM)
-
Sample Preparation:
-
Cryogenically fracture the specimens by immersing them in liquid nitrogen for several minutes and then fracturing them. This provides a clean fracture surface for morphological analysis.
-
Mount the fractured pieces on an aluminum stub using conductive carbon tape.
-
-
Coating: Sputter-coat the samples with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.
-
Imaging: Observe the fracture surface morphology using a scanning electron microscope at an accelerating voltage of 5-15 kV. Examine the size and distribution of the dispersed phase and the nature of the interface between the two polymers.
Comparison of this compound with Other Compatibilizers
The choice of compatibilizer depends on the polymer system, desired properties, and cost considerations.
Conclusion
This compound can be an effective compatibilizer for certain polymer blends, particularly those containing polyesters where it can catalyze in-situ transesterification reactions to form compatibilizing copolymers. This is evident in the significant improvement in the ductility of PLA/PPC blends. However, for other blends like PLA/PCL and PBT/ABS, while the compatibilization mechanism is plausible, there is a lack of direct, quantitative comparative data in the scientific literature to definitively assess its performance against more established, targeted reactive compatibilizers.
For researchers and scientists, TBT presents a cost-effective and easy-to-implement option for initial screening of compatibilization in polyester-containing blends. However, for applications demanding the highest performance and tailored interfacial properties, pre-synthesized block copolymers or specific reactive compatibilizers may offer a more robust and predictable solution. Further research is warranted to systematically evaluate and quantify the effectiveness of this compound across a wider range of immiscible polymer blends.
References
Comparative Guide to Tetrabutyl Titanate Catalyst in Experimental Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is a critical factor in the successful synthesis of polyesters and other polymers. This guide provides a comprehensive comparison of the performance of tetrabutyl titanate (TBT), a versatile and widely used catalyst, with common alternatives in esterification and transesterification reactions. The information presented is supported by experimental data to facilitate informed decision-making in your research and development endeavors.
This compound (Ti(OBu)₄), also known as titanium(IV) butoxide, is an organometallic compound highly effective as a Lewis acid catalyst. Its high catalytic activity, efficiency, and the production of polymers with good brightness and transparency make it a favorable choice in many applications.[1] However, a thorough evaluation of its performance against other catalytic systems is essential for process optimization and cross-validation of experimental results.
Performance Comparison in Polyesterification
The synthesis of polyesters, such as those derived from adipic acid, is a common application for esterification catalysts. The performance of this compound is often compared with organotin compounds, which are also effective catalysts for these reactions.
A study on the synthesis of poly(ethylene furanoate) (PEF) provides a quantitative comparison between this compound (TBT), titanium(IV) isopropoxide (TIS), and dibutyltin(IV) oxide (DBTO). The intrinsic viscosity of the resulting polymer, a measure of its molecular weight, was monitored over time during solid-state polymerization (SSP) at different temperatures.
| Catalyst | Initial Intrinsic Viscosity (dL/g) | Intrinsic Viscosity after 5h at 190°C (dL/g) | Intrinsic Viscosity after 5h at 200°C (dL/g) | Intrinsic Viscosity after 5h at 205°C (dL/g) |
| This compound (TBT) | 0.38 | 0.48 | 0.49 | 0.54 |
| Titanium(IV) Isopropoxide (TIS) | 0.30 | 0.40 | 0.49 | 0.55 |
| Dibutyltin(IV) Oxide (DBTO) | 0.31 | 0.40 | 0.41 | 0.46 |
Table 1: Comparison of intrinsic viscosity of poly(ethylene furanoate) synthesized with different catalysts after 5 hours of solid-state polymerization at various temperatures.
The data indicates that while all three catalysts are effective, TBT and TIS show comparable and slightly higher activity in promoting polymer chain growth at elevated temperatures compared to DBTO.
Performance Comparison in Transesterification
This compound is also a highly efficient catalyst for transesterification reactions, a key process in the production of various polyesters, including poly(butylene terephthalate) (PBT) from dimethyl terephthalate (B1205515) (DMT) and 1,4-butanediol (B3395766) (BDO).
Kinetic studies of this reaction have shown that the transesterification of DMT with BDO using TBT as a catalyst is faster than the zinc acetate-catalyzed transesterification of DMT with ethylene (B1197577) glycol.[4] The reaction is typically carried out at temperatures around 200°C with a catalyst concentration of approximately 3 x 10⁻⁴ mol/mol of DMT.[4]
Experimental Protocols
General Protocol for Polyesterification of Adipic Acid
This protocol is a generalized procedure based on common laboratory practices for the synthesis of polyesters from adipic acid and a diol using a catalyst.
Materials:
-
Adipic acid
-
Diol (e.g., 1,6-hexanediol (B165255), ethylene glycol)
-
This compound (TBT) or other catalyst (e.g., dibutyltin (B87310) oxide)
-
Inert gas (e.g., Nitrogen)
-
Solvent for titration (e.g., neutralized ethanol)
-
Titrant (e.g., standardized potassium hydroxide (B78521) solution)
-
Indicator (e.g., phenolphthalein)
Procedure:
-
A reaction flask is equipped with a mechanical stirrer, a nitrogen inlet, a thermometer, and a condenser with a side arm for water removal.
-
The flask is charged with adipic acid and the chosen diol in the desired molar ratio (a typical starting point is a 1:1 ratio).
-
The mixture is heated under a nitrogen atmosphere to the reaction temperature (e.g., 150-180°C) with constant stirring until the solids have melted and the mixture is homogeneous.
-
The catalyst (e.g., TBT at a concentration of 0.1-0.5% by weight) is added to the reaction mixture.
-
The reaction progress is monitored by periodically taking samples and determining the acid value through titration with a standardized potassium hydroxide solution.[3]
-
Water formed during the reaction is continuously removed through the condenser to drive the equilibrium towards polyester (B1180765) formation.
-
The reaction is considered complete when the acid value reaches a predetermined low level.
-
For purification, the cooled reaction mixture can be dissolved in a suitable solvent and precipitated by adding a non-solvent, followed by filtration and drying.
Detailed Protocol for Transesterification of Dimethyl Terephthalate with 1,4-Butanediol
This protocol outlines the synthesis of poly(butylene terephthalate) (PBT) oligomers via transesterification.
Materials:
-
Dimethyl terephthalate (DMT)
-
1,4-Butanediol (BDO)
-
This compound (TBT)
-
Nitrogen gas
Procedure:
-
A 125-mL glass reactor is charged with a predetermined amount of DMT and BDO (a molar ratio of BDO/DMT greater than 2 is recommended to ensure the equal reactivity of methyl ester groups).[4]
-
The reactor is placed in a heating bath and equipped with a mechanical stirrer, a nitrogen inlet, and a Vigreux distillation column to remove the methanol (B129727) byproduct.
-
The mixture is heated to the reaction temperature (e.g., 200°C) under a nitrogen atmosphere.
-
The TBT catalyst is mixed with a small amount of pure BDO and injected into the reactor (a typical catalyst concentration is 3 x 10⁻⁴ mol/mol DMT).[4]
-
The evolution of methanol, which begins almost immediately, is monitored by collecting the distillate in a graduated cylinder. The rate of methanol evolution indicates the progress of the transesterification.
-
The distillation column is maintained at approximately 100-120°C throughout the reaction to efficiently remove methanol.[4]
-
The reaction is continued until the evolution of methanol ceases, indicating the completion of the transesterification stage. The resulting product is a mixture of bis(4-hydroxybutyl) terephthalate (BHBT) oligomers.
Reaction Mechanisms and Workflows
Esterification of Adipic Acid with Ethylene Glycol Catalyzed by this compound
The catalytic cycle of TBT in the esterification of a dicarboxylic acid like adipic acid with a diol such as ethylene glycol involves the coordination of the titanium atom to the carbonyl oxygen of the acid. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.
Caption: Proposed mechanism for the esterification of adipic acid with ethylene glycol catalyzed by this compound.[1]
Experimental Workflow for Catalyst Comparison in Polyesterification
A systematic approach is necessary to obtain reliable cross-validation of catalyst performance. The following workflow illustrates the key steps in a comparative study.
Caption: General experimental workflow for comparing the performance of different catalysts in polyesterification.[3]
Conclusion
This compound is a highly effective and versatile catalyst for both esterification and transesterification reactions, demonstrating performance comparable or superior to other common catalysts such as organotin compounds and zinc acetate (B1210297) under specific conditions. Its advantages include high catalytic activity and the production of high-quality polymers. For researchers and drug development professionals, the choice of catalyst will depend on the specific requirements of the application, including desired reaction kinetics, thermal stability of the final product, and regulatory considerations regarding residual catalyst levels. The experimental protocols and comparative data provided in this guide serve as a valuable resource for the cross-validation of experimental results and the selection of the optimal catalytic system for your synthetic needs.
References
A Comparative Guide to Spectroscopic Analysis of Tetrabutyl Titanate Reaction Intermediates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of spectroscopic techniques for the analysis of reaction intermediates of tetrabutyl titanate, a crucial precursor in materials science and catalysis. Understanding the formation and evolution of these transient species is paramount for controlling the properties of the final products, such as titanium dioxide nanoparticles used in drug delivery systems and photocatalysis. This document outlines the performance of various analytical methods, supported by experimental data, to aid researchers in selecting the most suitable technique for their specific needs.
Data Presentation: Spectroscopic Signatures of this compound Reactions
The hydrolysis and condensation of this compound, Ti(OBu)₄, proceed through a series of complex intermediates. The following tables summarize the key spectroscopic features associated with the reactant, intermediates, and products, primarily identified through in-situ Fourier Transform Infrared (FTIR) spectroscopy, the most commonly employed technique for this purpose.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Interpretation |
| Ti-O-C | Stretching | 1130, 1100, 1039 | Present in the initial this compound precursor. The intensity of these bands decreases as the reaction progresses.[1] |
| Ti-OH | Stretching | 3660, 3525 | Formation of hydroxyl groups on the titanium atom due to hydrolysis. These bands appear as the reaction begins.[1] |
| Adsorbed H₂O | Bending | ~1620 | Presence of water molecules in the reaction mixture or adsorbed on the forming particles. |
| Ti-O-Ti | Stretching | ~800 - 400 | Formation of the titanoxane backbone through condensation reactions, indicating the growth of oligomers and eventually the TiO₂ network. |
| C-H | Stretching | 2958, 2870 | Butyl group vibrations from the alkoxide precursor.[2] |
Table 1: Key Infrared (IR) Absorption Bands for Monitoring this compound Hydrolysis and Condensation.
| Technique | Intermediates Detected | Advantages | Limitations |
| FTIR Spectroscopy | Partially hydrolyzed monomers, dimers, and oligomers; formation of Ti-OH and Ti-O-Ti bonds. | Real-time, in-situ monitoring; sensitive to changes in chemical bonding; relatively inexpensive. | Broad peaks can make precise quantification challenging; water absorption can interfere with certain spectral regions. |
| Raman Spectroscopy | Primarily used for characterizing the final solid products (e.g., anatase, rutile phases of TiO₂). Less common for in-situ monitoring of intermediates. | Excellent for characterizing crystalline structures; water is a weak Raman scatterer, reducing interference. | Often requires higher concentrations than FTIR; fluorescence from organic species can be problematic. |
| NMR Spectroscopy | Characterization of stable intermediate complexes and the local environment of titanium and oxygen atoms. | Provides detailed structural information; can distinguish between different coordination environments. | Lower sensitivity compared to vibrational spectroscopy; real-time monitoring of fast reactions is challenging. |
| Mass Spectrometry (ESI-MS) | Identification of early-stage oligomeric species and their distribution in solution. | High sensitivity and mass accuracy for identifying specific molecular weights of intermediates. | Can be difficult to interface with in-situ reaction monitoring; fragmentation can complicate spectral interpretation.[3] |
Table 2: Comparison of Spectroscopic Techniques for the Analysis of this compound Reaction Intermediates.
Experimental Protocols
In-situ Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
This method allows for the real-time monitoring of the chemical changes in a solution during the hydrolysis and condensation of this compound.
Materials and Equipment:
-
FTIR spectrometer equipped with a DiComp (diamond composite) or silicon ATR probe.
-
Reaction vessel compatible with the ATR probe.
-
This compound (Ti(OBu)₄).
-
Anhydrous ethanol (B145695).
-
Deionized water.
-
Nitrogen or argon supply for inert atmosphere.
Procedure:
-
Set up the reaction vessel with the ATR probe immersed in the reaction medium.
-
Purge the vessel with an inert gas to minimize atmospheric moisture.
-
Record a background spectrum of the anhydrous ethanol solvent.
-
Introduce a known concentration of this compound into the ethanol and record the initial spectrum.
-
Initiate the reaction by injecting a specific amount of water into the solution while stirring.
-
Continuously collect FTIR spectra at regular time intervals (e.g., every 30 seconds) to monitor the reaction progress.
-
Analyze the spectral data by observing the decrease in the intensity of the Ti-O-C stretching bands (around 1130, 1100, and 1039 cm⁻¹) and the increase in the broad bands corresponding to Ti-OH and Ti-O-Ti formation.
Mandatory Visualizations
References
Safety Operating Guide
Safe Disposal of Tetrabutyl Titanate: A Comprehensive Guide for Laboratory Professionals
Providing critical safety and operational protocols for the proper handling and disposal of tetrabutyl titanate, this guide is intended for researchers, scientists, and professionals in drug development. Adherence to these procedures is essential to mitigate risks associated with this reactive and flammable compound.
This compound, a versatile organometallic compound, requires careful management due to its reactivity with moisture and its combustible nature. The primary route for its safe disposal is through a controlled hydrolysis process, which converts it into the less hazardous products of titanium dioxide and butanol. This process must be conducted in a controlled laboratory environment, strictly following all safety precautions.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be familiar with the hazards associated with this compound. It is a flammable liquid and vapor, and it can cause skin, eye, and respiratory irritation.[1][2][3] Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Tightly fitting safety goggles and a face shield (8-inch minimum) are essential to protect against splashes.[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, should be worn. Dispose of contaminated gloves after use.[1]
-
Respiratory Protection: If there is a risk of inhaling vapors, use a NIOSH-approved respirator with an appropriate cartridge.
-
Protective Clothing: A flame-retardant lab coat and closed-toe shoes are mandatory.[1]
Quantitative Hazard and Property Data
The following table summarizes key quantitative data for this compound, crucial for safe handling and storage.
| Property | Value | Source |
| Flash Point | 46 °C (115 °F) | --INVALID-LINK-- |
| Autoignition Temperature | No data available | |
| Lower Explosion Limit | No data available | |
| Upper Explosion Limit | No data available | |
| Oral LD50 (Rat) | 3122 mg/kg | [2][4] |
Step-by-Step Disposal Protocol: Controlled Hydrolysis
This procedure is designed for the safe neutralization of small quantities of this compound waste typically generated in a laboratory setting. For larger volumes, consult with your institution's Environmental Health and Safety (EHS) department.
Materials Needed:
-
Waste this compound
-
Anhydrous isopropanol (B130326) or butanol (at least 10 times the volume of the waste)
-
Water
-
Large glass beaker
-
Magnetic stirrer and stir bar
-
Dropping funnel or burette
-
Ice bath
Procedure:
-
Preparation: Place the large glass beaker in an ice bath on a magnetic stirrer within a certified fume hood.
-
Dilution: Add a volume of anhydrous isopropanol or butanol to the beaker that is at least ten times the volume of the this compound waste to be neutralized.
-
Stirring: Begin stirring the solvent to create a vortex.
-
Slow Addition of Titanate: Slowly and carefully add the waste this compound to the stirring solvent.
-
Controlled Hydrolysis: Using a dropping funnel or burette, add water dropwise to the stirred solution. The reaction is exothermic, and the slow addition of water is crucial to control the rate of reaction and prevent excessive heat generation. A white precipitate of titanium dioxide will form.
-
Completion of Reaction: Continue adding water until no further precipitation is observed. Allow the mixture to stir for several hours to ensure the reaction is complete.
-
Final Disposal: The resulting mixture contains titanium dioxide, the alcohol solvent, and butanol. This mixture should be collected in a properly labeled hazardous waste container and disposed of through your institution's EHS-approved waste stream.
Experimental Workflow for Disposal
Caption: Logical workflow for the safe disposal of waste this compound.
Accidental Spill Response
In the event of a this compound spill, immediate and appropriate action is critical to prevent injury and further contamination.
Minor Spills (in a fume hood):
-
Alert Personnel: Inform others in the immediate area.
-
Containment: Absorb the spill with a dry, inert material such as vermiculite, sand, or a commercial sorbent pad.[2] Do not use combustible materials like paper towels.
-
Collection: Using non-sparking tools, carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[5]
-
Decontamination: Clean the spill area with a cloth dampened with isopropanol, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.
Major Spills (outside a fume hood):
-
Evacuate: Immediately evacuate the laboratory.
-
Isolate: Close the laboratory doors and prevent entry.
-
Alert: Activate the nearest fire alarm and notify your institution's emergency response team and EHS department. Provide them with the specific details of the spill.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure research environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Tetrabutyl Titanate
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Tetrabutyl titanate. Adherence to these procedures is essential for ensuring a safe laboratory environment and the integrity of your research.
This compound is a flammable and moisture-sensitive liquid that can cause serious eye damage and skin irritation.[1][2][3] Inhalation may lead to respiratory irritation, and ingestion can be harmful.[2][4] This guide outlines the necessary personal protective equipment (PPE), step-by-step handling and disposal protocols, and emergency procedures to mitigate these risks.
Essential Safety and Handling at a Glance
Proper handling of this compound is critical to prevent exposure and ensure laboratory safety. Always work in a well-ventilated area, preferably within a chemical fume hood.[5][6] Avoid contact with skin and eyes, and prevent inhalation of vapor or mist.[2][6] Keep the chemical away from heat, sparks, and open flames, as it is a combustible liquid.[4][7]
| Hazard Classification | Description |
| Flammable Liquid | Category 3[1] |
| Skin Irritation | Category 2[1][3] |
| Serious Eye Damage | Category 1[1][3] |
| Oral Toxicity (Rat LD50) | 3122 mg/kg[4][7] |
| Flash Point | 47 °C / 116.6 °F[8] |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is mandatory when handling this compound. The following equipment must be worn at all times:
-
Eye Protection: Tightly fitting safety goggles are the minimum requirement. For enhanced protection, a face shield (8-inch minimum) is strongly recommended.[2] All eye protection must be approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[2]
-
Hand Protection: Wear compatible, chemical-resistant gloves.[1] Inspect gloves for any signs of degradation before use and employ proper glove removal techniques to avoid skin contact.[2]
-
Respiratory Protection: In case of insufficient ventilation or when airborne concentrations of vapors are high, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[1][4] For higher concentrations, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges, or a full-face supplied air respirator should be used.[2]
-
Body Protection: A lab coat is required.[7] For tasks with a higher risk of splashing, wear additional protective clothing to prevent skin exposure.[1][4] Flame-retardant and antistatic protective clothing is also recommended.[9]
Operational Plan: From Receipt to Disposal
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[4][8]
-
Keep the container tightly closed and sealed to prevent moisture contact, as this compound reacts with water.[7][10] Store under an inert gas like nitrogen if possible.[8]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[4][11]
2. Handling and Use:
-
All handling of this compound should be conducted in a chemical fume hood.[5]
-
Ground all equipment containing the material to prevent static discharge.[7]
-
Avoid inhalation of vapors and direct contact with skin and eyes.[6]
-
Wash hands thoroughly after handling.[4]
3. Disposal:
-
Waste from this compound is classified as hazardous waste.[8]
-
Dispose of unused product and contaminated materials in accordance with federal, state, and local regulations.[4]
-
Do not dispose of down the drain.[2]
-
Contaminated packaging should also be treated as hazardous waste and disposed of at a designated collection point.[8]
Emergency Procedures: Be Prepared
Spill Response:
In the event of a spill, immediate and appropriate action is crucial. The following workflow outlines the necessary steps to safely manage a this compound spill.
Caption: Workflow for handling a this compound spill.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, administer artificial respiration. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[1][2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][10]
References
- 1. biosynth.com [biosynth.com]
- 2. senturyreagents.com [senturyreagents.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. file1.lookchem.com [file1.lookchem.com]
- 5. Page loading... [guidechem.com]
- 6. szabo-scandic.com [szabo-scandic.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
